NH2-PEG-Strt (MW 3000)
Descripción
BenchChem offers high-quality NH2-PEG-Strt (MW 3000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NH2-PEG-Strt (MW 3000) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H30N2O2S |
|---|---|
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
N-[2-(2-aminoethoxy)ethyl]-3-tritylsulfanylpropanamide |
InChI |
InChI=1S/C26H30N2O2S/c27-17-19-30-20-18-28-25(29)16-21-31-26(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15H,16-21,27H2,(H,28,29) |
Clave InChI |
UQLXQCCOROVGLV-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
What is NH2-PEG-Strt (MW 3000) and its basic properties?
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of NH2-PEG-Strt (MW 3000), a versatile bioconjugation reagent. The guide details its core properties, synthesis, and key applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and targeted drug delivery.
Core Concepts and Chemical Identity
NH2-PEG-Strt (MW 3000) is a multifunctional molecule consisting of three key components:
-
Amine Group (NH2): A reactive primary amine that serves as a conjugation point for other molecules, typically those containing carboxylic acids or activated esters (e.g., NHS esters), to form stable amide bonds.
-
Polyethylene Glycol (PEG) Linker (MW 3000): A flexible, hydrophilic polymer with an average molecular weight of 3000 Daltons. The PEG spacer enhances the solubility and bioavailability of the conjugated molecule, reduces aggregation, and provides spatial separation between the conjugated moieties.
-
Streptavidin (Strt): A tetrameric protein with an exceptionally high affinity for biotin (B1667282). This interaction is one of the strongest non-covalent bonds known in nature.
While the nomenclature "NH2-PEG-Strt" could imply a direct covalent linkage, it most commonly refers to a system where a biotinylated amine-PEG (Biotin-PEG-NH2) is non-covalently complexed with streptavidin. This guide will focus on this prevalent and highly functional configuration.
Basic Properties
The fundamental properties of the components of the NH2-PEG-Strt (MW 3000) system are summarized below.
| Property | NH2-PEG-Biotin (MW ~3000) | Streptavidin |
| Average Molecular Weight | ~3000 Da | ~53 kDa |
| Appearance | White to off-white solid or viscous liquid | Lyophilized white powder |
| Solubility | Soluble in water and most organic solvents (e.g., DMF, DMSO)[1][2] | Highly soluble in aqueous buffers |
| Purity | Typically >95% | High purity, often assessed by SDS-PAGE |
| Reactive Groups | Primary Amine (-NH2), Biotin | Four high-affinity biotin-binding sites |
| Storage Conditions | -20°C, desiccated | -20°C |
Synthesis and Characterization
The synthesis of the NH2-PEG-Strt (MW 3000) complex is a two-stage process: first, the synthesis of the Biotin-PEG-NH2 linker, and second, its complexation with streptavidin.
Synthesis of Biotin-PEG-Amine (MW 3000)
A common synthetic route involves the mono-biotinylation of a diamino-PEG linker.
Protocol:
-
Activation of Biotin: Dissolve Biotin-NHS (N-Hydroxysuccinimide ester) in anhydrous DMF.
-
Diamine Solution: In a separate flask, dissolve a 10-fold molar excess of diamino-PEG (MW 3000) in anhydrous DMF with triethylamine.
-
Reaction: Slowly add the Biotin-NHS solution to the diamino-PEG solution while stirring at room temperature.
-
Monitoring: Allow the reaction to proceed overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) with ninhydrin (B49086) staining to visualize amine-containing compounds.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using a gradient of dichloromethane (B109758) and methanol (B129727) to isolate the mono-biotinylated product.
-
Characterization: Confirm the structure and purity of the final Biotin-PEG-Amine product using ¹H NMR and Mass Spectrometry.
Complexation with Streptavidin
The high-affinity interaction between biotin and streptavidin drives the formation of the final complex.
Protocol:
-
Reconstitution: Reconstitute lyophilized streptavidin in a suitable buffer, such as phosphate-buffered saline (PBS), to a desired concentration (e.g., 1-10 mg/mL).
-
Complexation: Add the purified Biotin-PEG-Amine to the streptavidin solution. The molar ratio can be adjusted depending on the desired number of PEG chains per streptavidin tetramer (up to four).
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature with gentle mixing to allow for complex formation.
-
Removal of Unbound Linker: If necessary, remove unbound Biotin-PEG-Amine using size-exclusion chromatography or dialysis.
Key Applications and Experimental Protocols
NH2-PEG-Strt (MW 3000) is a versatile tool in various biomedical research areas, including immunoassays, targeted drug delivery, and the synthesis of PROTACs.
Application in PROTAC Synthesis
In the context of PROTACs, the NH2-PEG-Strt (MW 3000) system can be used to create more complex and targeted degraders. The amine group of the linker is used to attach a ligand for a protein of interest (POI), while the streptavidin can be used to attach a biotinylated E3 ligase ligand or a targeting moiety.
Caption: Workflow for PROTAC synthesis and evaluation.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the assembled PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the protein of interest, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Application in Targeted Drug Delivery
The streptavidin-biotin system allows for a modular approach to targeted drug delivery. A targeting ligand (e.g., an antibody or peptide) can be biotinylated and attached to the NH2-PEG-Strt complex, which has been conjugated to a therapeutic agent via its amine group.
Caption: Targeted drug delivery and internalization pathway.
Quantitative Data
The performance of molecules like NH2-PEG-Strt (MW 3000) is highly dependent on the specific application. The following tables provide illustrative data on the impact of PEG linker length on PROTAC efficacy and the binding kinetics of the biotin-streptavidin interaction.
| PROTAC ID | Linker Composition | Ternary Complex Affinity (KD, nM) | Target Degradation (DC50, nM) | Max. Degradation (Dmax, %) |
| PROTAC-1 | 3-unit PEG | 60 | 80 | 90 |
| PROTAC-2 | 6-unit PEG | 35 | 45 | 95 |
| PROTAC-3 | 12-unit PEG | 85 | 120 | 80 |
This table illustrates that PEG linker length is a critical parameter for optimizing PROTAC performance. Data is representative of trends observed in published studies.
| Interaction | Association Rate Constant (k_on) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_off) (s⁻¹) | Dissociation Constant (KD) (M) |
| Biotin-Streptavidin | ~1 x 10⁷ | ~1 x 10⁻⁴ | ~1 x 10⁻¹⁴ |
This table highlights the extremely strong and stable interaction between biotin and streptavidin, which is fundamental to the utility of the NH2-PEG-Strt system.
Conclusion
NH2-PEG-Strt (MW 3000), particularly when utilized as a Biotin-PEG-Amine and streptavidin complex, is a powerful and versatile tool for researchers in drug development and chemical biology. Its modular nature, conferred by the reactive amine and the high-affinity biotin-streptavidin interaction, combined with the beneficial properties of the PEG linker, enables a wide range of applications, from the construction of sophisticated PROTACs to the design of targeted drug delivery systems. The detailed protocols and conceptual workflows provided in this guide serve as a valuable resource for the practical application of this important bioconjugate.
References
NH2-PEG-Strt (MW 3000) chemical structure and synthesis.
An In-depth Technical Guide to NH2-PEG-Strt (MW 3000): Chemical Structure, Synthesis, and Applications
Introduction
Star-shaped polyethylene (B3416737) glycol (PEG) polymers functionalized with terminal amine groups (NH2-PEG-Strt) are highly valuable macromolecules in the fields of drug delivery, tissue engineering, and biotechnology. Their unique three-dimensional architecture, characterized by multiple PEG arms radiating from a central core, offers distinct advantages over linear PEG, including a higher payload capacity for drug conjugation, increased hydrophilicity, and specific spatial arrangement of functional groups. This guide provides a detailed overview of the chemical structure, synthesis, and characterization of NH2-PEG-Strt with a molecular weight of approximately 3000 Da, tailored for researchers and professionals in drug development. The amine termini serve as reactive handles for conjugation to a wide variety of molecules, including drugs, peptides, and targeting ligands.[1]
Chemical Structure
The designation "NH2-PEG-Strt (MW 3000)" refers to a star-shaped polymer architecture. This structure consists of three key components:
-
A Central Core: A multifunctional molecule that serves as the initiation point for polymer growth. The number of functional sites on the core determines the number of arms on the star polymer. Common cores include glycerol (B35011) (3-arm), pentaerythritol (B129877) (4-arm), and dipentaerythritol (B87275) (6-arm).[2][3]
-
Polyethylene Glycol (PEG) Arms: Chains of repeating ethylene (B1197577) glycol units (-OCH2CH2-) that extend from the central core. These arms impart hydrophilicity, biocompatibility, and stealth properties to the macromolecule.
-
Terminal Amine Groups (-NH2): Each PEG arm is terminated with a primary amine group. This functional group is crucial for subsequent conjugation reactions, often targeting carboxylic acids or activated esters to form stable amide bonds.[1][4]
The total molecular weight of approximately 3000 Da is the sum of the molecular weights of the core and all the PEG arms combined.
References
An In-depth Technical Guide on the Core Principles of Streptavidin-Biotin Interaction with PEG Linkers
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The interaction between streptavidin and biotin (B1667282) stands as one of the most robust non-covalent biological interactions discovered, characterized by an exceptionally low dissociation constant (Kd) in the femtomolar range. This high-affinity binding has been harnessed across a vast spectrum of biotechnological applications, including immunoassays, affinity chromatography, drug delivery, and biosensor development. The integration of Poly(ethylene glycol) (PEG) linkers into biotinylated molecules further refines this system by enhancing solubility, reducing steric hindrance, and improving in vivo pharmacokinetics. This guide provides a comprehensive technical overview of the core principles governing the streptavidin-biotin interaction, the strategic role of PEG linkers, quantitative binding data, detailed experimental protocols for characterization, and visual diagrams of key workflows.
Core Principles of the Streptavidin-Biotin Interaction
Molecular Architecture
Streptavidin is a tetrameric protein produced by the bacterium Streptomyces avidinii, with a total molecular weight of approximately 52 kDa.[1] Each of the four identical subunits is composed of eight anti-parallel β-strands that form a β-barrel structure.[2] Crucially, each subunit possesses a high-affinity binding site for one molecule of biotin (Vitamin B7).[1][2] The binding pocket is located at one end of each β-barrel and is formed by residues from within that barrel, along with a conserved tryptophan residue (Trp120) from an adjacent subunit.[1][3] This inter-subunit contribution means the tetramer can be viewed as a dimer of functional dimers.[1]
The Nature of the High-Affinity Bond
The binding of biotin to streptavidin is one of the strongest non-covalent interactions known, with a dissociation constant (Kd) on the order of 10⁻¹⁴ mol/L.[1] This extraordinary affinity is the result of a combination of factors:
-
Hydrogen Bonding: An extensive network of hydrogen bonds forms between the ureido ring of biotin and amino acid residues deep within the binding pocket, such as ASN23, SER27, and TYR43.[3]
-
Van der Waals Interactions: The aliphatic side chain of biotin fits snugly into the hydrophobic pocket, maximizing van der Waals contacts.[4]
-
Structural Conformity: Upon biotin binding, a flexible loop (residues 45-52) on the streptavidin subunit transitions from an "open" to a "closed" conformation.[5][6] This change effectively traps the biotin molecule, contributing significantly to the extremely slow dissociation rate.[6]
This powerful interaction is remarkably stable, resisting dissociation even in the presence of organic solvents, detergents, proteolytic enzymes, and extremes of pH and temperature.[1] Breaking the bond typically requires harsh denaturing conditions.[2][7]
The Strategic Role of Poly(ethylene glycol) (PEG) Linkers
PEG linkers are hydrophilic chains of repeating ethylene (B1197577) oxide units that are incorporated as spacers between biotin and a molecule of interest (e.g., an antibody, drug, or nanoparticle).[8][9] The use of PEG linkers offers several strategic advantages in bioconjugation.[10][11]
Overcoming Steric Hindrance
When biotin is directly attached to a large molecule, the bulky streptavidin tetramer may be sterically hindered from efficiently accessing the binding site.[12][13] A flexible PEG linker extends the biotin moiety away from the surface of the conjugated molecule, minimizing this hindrance and ensuring efficient binding.[12][14] The length of the PEG chain is a critical parameter; longer linkers provide more flexibility but can, in some cases, slightly decrease binding affinity if excessively long.[15][16]
Enhancing Solubility and Stability
Many biomolecules and therapeutic agents are hydrophobic. The hydrophilic nature of PEG linkers significantly improves the aqueous solubility of the entire conjugate, preventing aggregation and simplifying handling in biological buffers.[10][13] PEGylation can also protect the conjugated molecule from enzymatic degradation.[8][10]
Reducing Immunogenicity and Improving Pharmacokinetics
In therapeutic applications, PEGylation can mask immunogenic epitopes on a molecule, reducing the likelihood of an adverse immune response.[8][13] This "stealth" effect, attributed to the formation of a hydration shell, also increases the hydrodynamic radius of the molecule.[8] This larger size reduces renal clearance, thereby prolonging the circulation half-life and enhancing the therapeutic window of the drug.[8][13]
Quantitative Data Presentation
The interaction between streptavidin and biotin, and the influence of PEG linkers, can be quantified by several key parameters.
Thermodynamic and Kinetic Parameters of Streptavidin-Biotin Interaction
The binding affinity is a function of the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₒff).
| Parameter | Value | Conditions | Reference |
| Dissociation Constant (K_d) | ~10⁻¹⁴ M | Standard buffer conditions | [1] |
| Association Rate (kₐ) | 1 x 10⁵ to 7 x 10⁷ M⁻¹s⁻¹ | pH 5.0-7.0, 25°C | [17][18] |
| Dissociation Rate (kₒff) | ~10⁻⁶ to 10⁻⁴ s⁻¹ | pH 7.0, 15-45°C | [19][20] |
| Enthalpy Change (ΔH) | -23 kcal/mol | pH 5-9 | [21][22] |
| Heat Capacity Change (ΔC_p) | -459.9 cal/mol·K | 2-30°C | [23][24] |
Note: Kinetic values can vary based on the specific experimental setup, buffer conditions, and whether the components are in solution or surface-immobilized.[17] The binding is entropically driven at lower temperatures (15-25°C) and becomes enthalpically driven at higher temperatures (30-40°C).[23][24]
Impact of PEG Linker Length on Binding
The optimal PEG linker length balances the need to overcome steric hindrance with maintaining high binding affinity.
| Linker | Observation | Application Context | Reference |
| No Linker | Baseline; may suffer from steric hindrance. | Direct biotinylation | |
| Short PEG (e.g., PEG2-PEG4) | Resolves steric hindrance, leading to higher binding saturation on surfaces compared to direct conjugation. | Surface immobilization, biosensors | [25] |
| Moderate PEG (e.g., PEG5-PEG8) | Often identified as optimal for balancing flexibility and effective concentration. | Affinity pulldown assays, bioconjugation | [13] |
| Long PEG (e.g., >PEG12) | Provides maximum flexibility but may lead to a slight decrease in affinity or altered binding stoichiometry due to the physical blocking of adjacent binding sites. | Drug delivery, specialized surface coatings | [15][26] |
Mandatory Visualizations
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of the streptavidin-biotin interaction.
Protocol: Characterization by Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics (kₐ, kₒff) and affinity (K_d) of a biotin-PEG conjugate to immobilized streptavidin.
Materials:
-
SPR instrument and sensor chip (e.g., CM5).
-
Streptavidin (for immobilization).
-
Amine coupling kit (NHS, EDC).
-
Biotin-PEG conjugate (analyte).
-
Running buffer (e.g., HBS-EP+).
-
Regeneration solution (e.g., 1 M NaCl, 50 mM NaOH).[15]
Methodology:
-
Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface using a fresh 1:1 mixture of NHS and EDC for 7 minutes.
-
Inject streptavidin (e.g., 20-50 µg/mL in 10 mM acetate (B1210297) buffer, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., ~2000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine-HCl for 7 minutes.
-
-
Binding Analysis:
-
Prepare a dilution series of the biotin-PEG analyte in running buffer (e.g., concentrations ranging from low nanomolar to micromolar).[15]
-
Association: Sequentially inject each analyte concentration over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 180 seconds) to monitor the binding event.[15]
-
Dissociation: After each injection, allow the running buffer to flow over the surface for an extended period (e.g., 600-1200 seconds) to monitor the dissociation of the complex.
-
Regeneration: After each cycle, inject the regeneration solution to remove all bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.
-
Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to determine kₐ, kₒff, and calculate K_d (K_d = kₒff / kₐ).
-
Protocol: Isothermal Titration Calorimetry (ITC)
Objective: To determine the complete thermodynamic profile (K_d, ΔH, ΔS) of the streptavidin-biotin interaction in solution.
Materials:
-
Isothermal Titration Calorimeter.
-
Streptavidin solution (e.g., 10-20 µM in the sample cell).
-
Biotin solution (e.g., 100-200 µM in the injection syringe).
-
Dialysis buffer (e.g., PBS, pH 7.4). Both protein and ligand must be in the exact same buffer to minimize heats of dilution.
Methodology:
-
Sample Preparation:
-
Thoroughly dialyze the streptavidin against the chosen buffer.
-
Dissolve biotin in the final dialysis buffer to ensure a perfect match.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).[23]
-
Load the streptavidin solution into the sample cell and the biotin solution into the injection syringe.
-
Perform a series of small, sequential injections (e.g., 20-30 injections of 2-5 µL each) of the biotin solution into the streptavidin solution, with sufficient time between injections (e.g., 200 seconds) for the signal to return to baseline.[23]
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat released or absorbed.
-
Plot the heat change per mole of injectant against the molar ratio of biotin to streptavidin.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site independent) using the analysis software to derive the binding affinity (K_a = 1/K_d), enthalpy change (ΔH), and stoichiometry (n).
-
The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.
-
Protocol: Sandwich ELISA with Streptavidin-Biotin Detection
Objective: To quantify an antigen in a sample using a biotinylated detection antibody and a streptavidin-enzyme conjugate for signal amplification.[27]
Materials:
-
ELISA-compatible 96-well plates.[28]
-
Capture antibody, specific for the antigen.
-
Biotinylated detection antibody, specific for a different epitope on the antigen.
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate.
-
Coating Buffer (e.g., 50 mM carbonate-bicarbonate, pH 9.6).[28]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).[28]
-
Blocking Buffer/Reagent Diluent (e.g., 1% BSA in PBS).[28]
-
Substrate Solution (e.g., TMB).
-
Stop Solution (e.g., 2N H₂SO₄).
Methodology:
-
Coating: Dispense 100 µL of the capture antibody diluted in Coating Buffer into each well. Incubate overnight at 4°C.[28]
-
Washing: Wash the plate 3 times with Wash Buffer.[29]
-
Blocking: Add 300 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.[28]
-
Sample Incubation: Wash the plate. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.[28]
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of the biotinylated detection antibody diluted in Reagent Diluent. Incubate for 2 hours at room temperature.[28]
-
Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of Streptavidin-HRP conjugate diluted in Reagent Diluent. Incubate for 20-60 minutes at room temperature.[28][29]
-
Signal Development: Wash the plate. Add 100 µL of Substrate Solution to each well. Incubate in the dark at room temperature for 20-30 minutes, or until sufficient color develops.[28]
-
Stopping and Reading: Add 50 µL of Stop Solution to each well. Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards versus their concentration. Use this curve to determine the concentration of the antigen in the unknown samples.
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. How Does Streptavidin Work? Function, Structure, & Uses [excedr.com]
- 3. researchgate.net [researchgate.net]
- 4. Absolute and relative binding free energy calculations of the interaction of biotin and its analogs with streptavidin using molecular dynamics/free energy perturbation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural studies of the streptavidin binding loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 11. purepeg.com [purepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]
- 19. Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 21. Thermodynamics of the binding of biotin and some analogues by avidin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. portlandpress.com [portlandpress.com]
- 23. aimspress.com [aimspress.com]
- 24. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]
- 25. Enhanced avidin binding to lipid bilayers using PDP-PE lipids with PEG-biotin linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 28. Protocol: Sandwich ELISA With Biotin-Streptavidin Detection (Colorimetric) | Bio-Techne [bio-techne.com]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
An In-depth Technical Guide to Amine-PEG-Streptavidin 3kDa: Functionality and Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the functionality, mechanism of action, and applications of Amine-PEG-Streptavidin with a 3kDa polyethylene (B3416737) glycol (PEG) linker. This multifunctional bioconjugation reagent is a powerful tool in various fields, including targeted drug delivery, diagnostics, and proteomics, owing to its unique combination of a high-affinity binding protein, a flexible hydrophilic spacer, and a reactive amine group for covalent attachment.
Core Functionality and Mechanism
Amine-PEG-Streptavidin 3kDa is a tripartite molecule, with each component contributing to its overall utility:
-
Streptavidin: A tetrameric protein isolated from Streptomyces avidinii, streptavidin exhibits an exceptionally high and specific non-covalent affinity for biotin (B1667282) (Vitamin B7).[1] This interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, making the streptavidin-biotin bond highly stable and resistant to changes in pH, temperature, and denaturing agents.[2] Each streptavidin molecule has four biotin-binding sites, allowing for the potential amplification of signals or the assembly of multivalent complexes.
-
Polyethylene Glycol (PEG) Linker (3kDa): The 3kDa PEG spacer is a flexible, hydrophilic polymer chain that covalently links the streptavidin protein to the terminal amine group. The PEG linker serves several crucial functions:
-
Reduces Steric Hindrance: It provides a spatial separation between the streptavidin and the conjugated molecule, minimizing interference with the biotin-binding activity of streptavidin and the function of the target molecule.[3]
-
Enhances Solubility and Stability: The hydrophilic nature of PEG improves the aqueous solubility of the conjugate and can protect the attached molecule from enzymatic degradation, potentially increasing its in vivo circulation time.[4][5]
-
Minimizes Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of proteins and other biomolecules.[6]
-
-
Terminal Amine Group (-NH₂): The primary amine at the terminus of the PEG linker provides a reactive handle for the covalent conjugation of the entire Amine-PEG-Streptavidin molecule to a wide range of targets.[7] This amine group can readily react with various functional groups, such as N-hydroxysuccinimide (NHS) esters or carboxylic acids (in the presence of activators), to form stable amide bonds.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the functionality of Amine-PEG-Streptavidin 3kDa. It is important to note that specific performance characteristics can vary depending on the reaction conditions and the nature of the molecule being conjugated.
| Parameter | Value | Significance |
| Streptavidin Molecular Weight | ~52 kDa (tetramer) | The protein core provides the biotin-binding functionality. |
| PEG Linker Molecular Weight | 3 kDa | The linker size influences solubility, steric hindrance, and pharmacokinetics. |
| Biotin Binding Affinity (Kd) | 10⁻¹⁴ - 10⁻¹⁵ M | Indicates an extremely strong and stable non-covalent interaction with biotin.[2] |
| Biotin Binding Sites per Streptavidin | 4 | Allows for multivalent binding and signal amplification. |
Table 1: Physical and Functional Properties of Amine-PEG-Streptavidin 3kDa
| Reaction Type | Target Functional Group | Resulting Bond | Typical Reaction pH |
| Amine-NHS Ester Reaction | N-hydroxysuccinimide (NHS) ester | Amide | 7.2 - 8.5 |
| Amine-Carboxylic Acid Reaction (with EDC) | Carboxylic acid (-COOH) | Amide | 4.5 - 7.5 |
Table 2: Common Conjugation Chemistries for the Terminal Amine Group
Experimental Protocols
Conjugation of Amine-PEG-Streptavidin 3kDa to a Target Protein via NHS Ester Chemistry
This protocol describes a general method for labeling a protein containing an NHS ester with Amine-PEG-Streptavidin 3kDa.
Materials:
-
Amine-PEG-Streptavidin 3kDa
-
NHS-ester activated target protein
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography system for purification
Procedure:
-
Protein Preparation: Dissolve the NHS-ester activated target protein in an amine-free buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the Amine-PEG-Streptavidin 3kDa in the same amine-free buffer to a concentration of 5-10 mg/mL.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved Amine-PEG-Streptavidin 3kDa to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted Amine-PEG-Streptavidin 3kDa and quenching reagent by dialysis against PBS or by using size-exclusion chromatography.
-
Characterization: Characterize the resulting conjugate using techniques such as SDS-PAGE to confirm the increase in molecular weight and a biotin-binding assay (e.g., HABA assay) to confirm the functionality of the streptavidin.
Purification of the Conjugate
Method: Dialysis
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO), typically 50-100 kDa, to retain the conjugate while allowing smaller, unreacted molecules to diffuse out.
-
Perform dialysis against 1L of PBS at 4°C for 2 hours.
-
Change the dialysis buffer and repeat the dialysis step at least three more times to ensure complete removal of impurities.
Method: Size-Exclusion Chromatography (SEC)
-
Equilibrate an SEC column (e.g., Sephadex G-25) with PBS.
-
Load the reaction mixture onto the column.
-
Elute the conjugate with PBS. The larger conjugate will elute first, followed by the smaller, unreacted molecules.
-
Collect fractions and analyze them by SDS-PAGE or UV-Vis spectroscopy to identify the fractions containing the purified conjugate.
Mandatory Visualizations
Caption: Molecular structure and functionality of Amine-PEG-Streptavidin 3kDa.
Caption: Experimental workflow for bioconjugation.
Caption: Targeted drug delivery signaling pathway.
References
- 1. nacalai.com [nacalai.com]
- 2. Non-Covalently Associated Streptavidin Multi-Arm Nanohubs Exhibit Mechanical and Thermal Stability in Cross-Linked Protein-Network Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. cephamls.com [cephamls.com]
- 5. benchchem.com [benchchem.com]
- 6. hiyka.com [hiyka.com]
- 7. polysciences.com [polysciences.com]
- 8. Amine Landscaping to Maximize Protein-Dye Fluorescence and Ultrastable Protein-Ligand Interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of PEGylated Streptavidin in Modern Biotechnology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The exceptional affinity between streptavidin and biotin (B1667282) has long been a cornerstone of biotechnological innovation. The advent of PEGylation—the covalent attachment of polyethylene (B3416737) glycol (PEG) chains—to streptavidin has further expanded its utility, addressing key limitations of the native protein and paving the way for advanced therapeutic and diagnostic applications. This technical guide provides a comprehensive overview of the core applications of PEGylated streptavidin, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in harnessing this powerful tool.
Core Applications of PEGylated Streptavidin
The modification of streptavidin with PEG confers several advantageous properties, most notably a reduction in immunogenicity and an extension of its plasma half-life. These enhancements have propelled the use of PEGylated streptavidin in a variety of cutting-edge biotechnological fields.
Enhanced Drug Delivery Systems
PEGylated streptavidin is a key component in sophisticated drug delivery systems, particularly in the realm of targeted therapy. Its role is often as a linker, connecting biotinylated targeting moieties (such as antibodies or peptides) to biotinylated drug carriers like liposomes or nanoparticles. The PEG chains provide a hydrophilic shield, reducing non-specific interactions and uptake by the reticuloendothelial system (RES), thereby prolonging circulation time and enhancing tumor accumulation through the enhanced permeability and retention (EPR) effect.
One common strategy involves the use of PEGylated liposomes that incorporate a small fraction of biotin-PEG-lipids. These liposomes can then be non-covalently conjugated to streptavidin, which in turn can bind biotinylated targeting ligands. This modular approach allows for the flexible design of targeted drug delivery vehicles.
Advanced Immunoassays and Diagnostics
In the realm of diagnostics, the streptavidin-biotin system is widely employed to amplify signals and immobilize reagents. PEGylation of streptavidin in this context can reduce non-specific binding to surfaces and other proteins, leading to lower background noise and improved assay sensitivity. This is particularly valuable in complex biological samples where matrix effects can be a significant challenge. Common applications include enzyme-linked immunosorbent assays (ELISA), Western blotting, and flow cytometry.[1][2]
Pretargeting for Radioimmunotherapy and Imaging
Pretargeting strategies in radioimmunotherapy (RIT) and imaging aim to improve the therapeutic index by separating the tumor-targeting step from the delivery of the radioactive payload. In a typical pretargeting approach, a biotinylated antibody specific to a tumor antigen is administered first and allowed to accumulate at the tumor site. Subsequently, a radiolabeled form of PEGylated streptavidin is administered, which binds to the biotinylated antibody at the tumor. Finally, a clearing agent can be used to remove unbound circulating PEGylated streptavidin before the administration of a radiolabeled biotin derivative, which then localizes to the tumor-bound streptavidin. This multi-step process significantly increases the tumor-to-nontumor ratio of the radionuclide, minimizing off-target toxicity.[3][4][5]
Quantitative Comparison: PEGylated vs. Non-PEGylated Streptavidin
The advantages of PEGylating streptavidin can be quantitatively assessed by comparing key performance parameters with its non-PEGylated counterpart.
| Parameter | Non-PEGylated Streptavidin | PEGylated Streptavidin | Rationale for Improvement |
| Binding Affinity (Kd for Biotin) | ~10⁻¹⁴ M[6] | ~10⁻¹³ - 10⁻¹⁴ M | The intrinsic biotin-binding site is largely unaffected by PEGylation, especially when the PEG chains are attached to surface lysine (B10760008) residues away from the binding pocket. Some studies suggest a slight decrease in affinity due to steric hindrance, but it remains exceptionally high. |
| In Vivo Half-Life | Minutes to a few hours[7] | Can be extended to several days | The hydrophilic PEG chains increase the hydrodynamic radius of the protein, reducing renal clearance and shielding it from proteolytic degradation.[8][9] |
| Immunogenicity | High (bacterial protein)[10][11] | Significantly Reduced | The PEG chains mask the antigenic epitopes on the streptavidin surface, preventing its recognition by the immune system and reducing the production of anti-streptavidin antibodies.[10][12] |
Detailed Experimental Protocols
Synthesis of PEGylated Streptavidin (mPEG-NHS Ester Chemistry)
This protocol describes the covalent attachment of methoxy (B1213986) PEG-succinimidyl valerate (B167501) (mPEG-SVA) to the primary amines of streptavidin.
Materials:
-
Streptavidin
-
mPEG-SVA (e.g., 5 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
-
Spectrophotometer
Procedure:
-
Streptavidin Solution Preparation: Dissolve streptavidin in PBS to a final concentration of 2-5 mg/mL.
-
mPEG-SVA Solution Preparation: Immediately before use, dissolve mPEG-SVA in a small volume of anhydrous DMSO to a concentration of 10-20 mg/mL.
-
PEGylation Reaction: While gently stirring the streptavidin solution, add the mPEG-SVA solution at a 10-20 fold molar excess.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted mPEG-SVA.
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against PBS at 4°C for 48 hours with several buffer changes to remove unreacted PEG and quenching reagent.
-
Characterization:
-
SDS-PAGE: Analyze the PEGylated streptavidin by SDS-PAGE to confirm the increase in molecular weight.
-
MALDI-TOF Mass Spectrometry: Determine the average number of PEG chains conjugated per streptavidin molecule.
-
Biotin-binding activity assay: Use a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay to confirm that the biotin-binding capacity is retained.
-
Preparation of PEGylated Streptavidin-Conjugated Liposomes
This protocol describes the preparation of liposomes and their subsequent conjugation to PEGylated streptavidin.
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DSPE-PEG(2000)-Biotin (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)-2000])
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm)
-
PEGylated streptavidin (from the previous protocol)
-
PBS, pH 7.4
Procedure:
-
Lipid Film Formation: Dissolve DSPC, cholesterol, and DSPE-PEG(2000)-Biotin in chloroform in a round-bottom flask at a molar ratio of 55:40:5.
-
Film Hydration: Remove the chloroform using a rotary evaporator to form a thin lipid film. Hydrate the film with PBS by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
Extrusion: Subject the MLV suspension to several freeze-thaw cycles and then extrude it through 100 nm polycarbonate membranes to form small unilamellar vesicles (SUVs).
-
Conjugation: Add PEGylated streptavidin to the liposome (B1194612) suspension at a 10:1 molar ratio of biotin to streptavidin.
-
Incubation: Incubate the mixture for 1 hour at room temperature with gentle shaking.
-
Purification: Remove unbound PEGylated streptavidin by size exclusion chromatography or dialysis.
Pretargeted Radioimmunotherapy Workflow
This protocol outlines the key steps in a pretargeting RIT experiment in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., with human tumor xenografts)
-
Biotinylated tumor-specific antibody
-
PEGylated streptavidin
-
Clearing agent (e.g., a biotinylated glycoprotein)
-
Radiolabeled biotin (e.g., ¹⁷⁷Lu-DOTA-biotin)
-
Saline solution
-
SPECT/CT or other imaging modality
Procedure:
-
Antibody Administration: Inject the biotinylated antibody intravenously into the tumor-bearing mice. Allow 24-72 hours for the antibody to accumulate at the tumor site.
-
PEGylated Streptavidin Administration: Inject PEGylated streptavidin intravenously. Allow 12-24 hours for it to bind to the tumor-localized biotinylated antibody.
-
Clearing Agent Administration: Inject the clearing agent to remove unbound PEGylated streptavidin from circulation.
-
Radiolabeled Biotin Administration: After a sufficient clearing period (e.g., 4-6 hours), inject the radiolabeled biotin intravenously.
-
Imaging and Biodistribution: At various time points post-injection, perform imaging (e.g., SPECT/CT) to visualize tumor targeting. At the end of the study, euthanize the animals and collect tissues to determine the biodistribution of the radioactivity.
Visualizing Workflows and Pathways
Logical Flow for Assessing Immunogenicity of PEGylated Streptavidin
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunogenicity Risk Assessment for PEGylated Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunogenicity Assessment and Regulatory Approval of Biologics - September 2-3 | Virtual [pegsummit.com]
- 6. Streptavidin - Wikipedia [en.wikipedia.org]
- 7. Avidin vs . Streptavidin - e-Proteins [e-proteins.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. leadinglifetechnologies.com [leadinglifetechnologies.com]
An In-depth Technical Guide to Bioconjugation Using Amine-Terminated PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bioconjugation utilizing amine-terminated polyethylene (B3416737) glycol (NH2-PEG) linkers. Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a critical bioconjugation technique for enhancing the therapeutic and diagnostic properties of biomolecules.[1] By covalently attaching PEG chains, researchers can improve a molecule's pharmacokinetic and pharmacodynamic profile, leading to benefits such as increased hydrodynamic size, which reduces renal clearance and extends circulation half-life, enhanced solubility, increased stability against enzymatic degradation, and reduced immunogenicity.[1][2]
Amine-reactive PEG linkers are among the most frequently used reagents for PEGylation, targeting primary amines (–NH₂) found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[1] This guide will focus on the core principles and widely-used protocols for bioconjugation with NH2-PEG linkers.
Core Principles of NH2-PEG Bioconjugation
Amine-terminated PEG (NH2-PEG) linkers serve as nucleophiles in bioconjugation reactions. The primary amine group at the terminus of the PEG chain reacts with various electrophilic functional groups on target molecules to form stable covalent bonds. The most common conjugation strategies involve reactions with N-hydroxysuccinimide (NHS) esters and the activation of carboxylic acids using carbodiimide (B86325) chemistry.
Reaction with NHS Esters
The reaction between a primary amine and an NHS ester is a cornerstone of bioconjugation, favored for its efficiency and selectivity under physiological conditions.[3] The process involves the nucleophilic attack of the NH2-PEG on the carbonyl group of the NHS ester, resulting in a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3]
A critical competing reaction is the hydrolysis of the NHS ester, which increases with higher pH.[3] Therefore, careful control of the reaction pH is essential to maximize conjugation efficiency.
Reaction with Carboxylic Acids (EDC/NHS Chemistry)
For target molecules bearing carboxylic acid groups, a two-step process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is employed to facilitate conjugation with NH2-PEG.[4][5]
-
Activation of Carboxylic Acid: EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[4][5]
-
Formation of NHS Ester: This unstable intermediate is then stabilized by the addition of NHS, which converts it into a more stable, amine-reactive NHS ester.[4][5]
-
Amine Coupling: The resulting NHS ester readily reacts with the primary amine of the NH2-PEG linker to form a stable amide bond.[4]
This two-step approach enhances coupling efficiency and provides better control over the reaction.[5]
Quantitative Data Presentation
The success of a bioconjugation reaction is dependent on several quantitative parameters. The following tables summarize key recommended ranges for common NH2-PEG conjugation reactions. Optimization for specific applications is often necessary.
Table 1: Reaction Parameters for NH2-PEG with NHS Esters
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Higher pH increases the rate of amine reaction but also the rate of NHS ester hydrolysis.[1] |
| Molar Ratio (NHS Ester:NH2-PEG) | 1:1 to 1:5 | An excess of the amine-containing PEG may be used to drive the reaction to completion. |
| Reaction Time | 30 minutes - 4 hours at Room Temperature | Can be extended to overnight at 4°C to control the reaction rate.[3] |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to minimize side reactions. |
Table 2: Reaction Parameters for NH2-PEG with Carboxylic Acids (EDC/NHS)
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for the formation of the amine-reactive NHS ester.[4] |
| Coupling pH | 7.2 - 8.5 | Favors the nucleophilic attack of the deprotonated primary amine.[4] |
| Molar Ratio (Carboxylic Acid:EDC:NHS) | 1 : 1.2-2 : 1.2-2 | An excess of EDC and NHS is generally used to drive the activation reaction.[4] |
| Molar Ratio (Activated Acid:NH2-PEG) | 1:1.1 to 1:5 | A slight excess of the NH2-PEG ensures efficient conjugation.[4] |
| Activation Time | 15 - 30 minutes at Room Temperature | Sufficient time for the formation of the NHS ester.[5] |
| Coupling Time | 1 - 12 hours at Room Temperature | Reaction progress can be monitored by techniques like TLC or LC-MS.[4] |
Experimental Protocols
The following are detailed methodologies for key bioconjugation experiments involving NH2-PEG linkers.
Protocol 1: Conjugation of NH2-PEG to an NHS Ester-Activated Protein
This protocol outlines the procedure for conjugating an amine-terminated PEG to a protein that has been pre-activated with an NHS ester.
Materials:
-
NHS ester-activated protein
-
NH2-PEG linker
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes)
Procedure:
-
Reagent Preparation:
-
Equilibrate the NHS ester-activated protein and NH2-PEG to room temperature before opening to prevent moisture condensation.
-
Dissolve the NHS ester-activated protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a stock solution of the NH2-PEG linker in the reaction buffer or anhydrous DMSO/DMF. Do not store the stock solution due to the potential for hydrolysis.[6]
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the NH2-PEG solution to the stirring protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature may vary depending on the protein and desired degree of PEGylation.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any remaining unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess NH2-PEG and byproducts by SEC or dialysis.
-
-
Characterization:
-
Analyze the purified conjugate to determine the degree of PEGylation and purity using techniques such as SDS-PAGE, LC-MS, or spectrophotometry.
-
Protocol 2: Conjugation of NH2-PEG to a Carboxylic Acid-Containing Molecule using EDC/NHS
This protocol describes the two-step process for conjugating an amine-terminated PEG to a molecule with a carboxylic acid group.
Materials:
-
Carboxylic acid-containing molecule
-
NH2-PEG linker
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.4)
-
Quenching Buffer (e.g., 1 M hydroxylamine)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., HPLC, SEC)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS in the Activation Buffer or an anhydrous organic solvent. These reagents are moisture-sensitive.[5]
-
Dissolve the NH2-PEG linker in the Coupling Buffer.
-
-
Carboxylic Acid Activation:
-
Add EDC and NHS to the solution of the carboxylic acid-containing molecule. A typical molar ratio is 1:1.5:1.5 (Carboxylic Acid:EDC:NHS).[4]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.
-
-
Amine Coupling:
-
Immediately add the NH2-PEG solution to the activated carboxylic acid solution. A molar ratio of 1:1.1 (Activated Acid:NH2-PEG) is a common starting point.[4]
-
Adjust the pH of the reaction mixture to 7.2-8.5 if necessary.
-
Incubate the reaction for 1-12 hours at room temperature with gentle agitation. Monitor the reaction progress using a suitable analytical technique.[4]
-
-
Quenching:
-
To stop the reaction and hydrolyze any unreacted NHS esters, add the quenching buffer.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as HPLC or SEC to remove unreacted reagents and byproducts.
-
-
Characterization:
-
Analyze the purified product to confirm successful conjugation and assess purity using techniques like LC-MS, NMR, or HPLC.
-
Mandatory Visualizations
The following diagrams illustrate the key chemical reactions and workflows described in this guide.
References
NH2-PEG-Strt (MW 3000) product specifications and datasheet.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NH2-PEG-Strt (MW 3000), a high-quality amine-terminated polyethylene (B3416737) glycol (PEG) linked to stearic acid. This heterobifunctional linker is a critical component in the development of advanced drug delivery systems and targeted therapeutics, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Product Specifications
NH2-PEG-Strt (MW 3000), also known as Amine-PEG-Stearate or STA-PEG-NH2, is a versatile molecule designed for bioconjugation and nanoparticle formulation. The following table summarizes its key product specifications.
| Property | Specification |
| Synonyms | Amine-PEG-Stearate, STA-PEG-NH2, C18-PEG-NH2 |
| Molecular Weight (MW) | ~3000 Da |
| Appearance | White to off-white solid or viscous liquid |
| Purity | ≥95% |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. |
| Storage Conditions | Store at -20°C in a dry, sealed container. |
Core Applications and Mechanism of Action
NH2-PEG-Strt (MW 3000) is predominantly utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins involved in disease.
The NH2-PEG-Strt linker serves as the bridge connecting a ligand that binds to the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The polyethylene glycol (PEG) component of the linker enhances the solubility and bioavailability of the PROTAC molecule, while the stearic acid moiety can contribute to lipid nanoparticle formulations for drug delivery. The terminal amine (NH2) group provides a reactive handle for conjugation to a ligand, typically through a stable amide bond.
The mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Experimental Protocols
The following protocols provide detailed methodologies for the use of amine-terminated PEG linkers in bioconjugation, which are directly applicable to NH2-PEG-Strt (MW 3000).
General Protocol for PROTAC Synthesis using an Amine-PEG Linker
This protocol outlines the steps for synthesizing a PROTAC by coupling a carboxylic acid-containing ligand to the amine group of the NH2-PEG-Strt linker.
Materials:
-
NH2-PEG-Strt (MW 3000)
-
Carboxylic acid-functionalized ligand for the target protein (POI-COOH)
-
Ligand for the E3 ligase
-
Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
Anhydrous DMF (Dimethylformamide)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., Tris buffer)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the POI-COOH ligand (1 equivalent) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid, forming an NHS ester.
-
-
Coupling to NH2-PEG-Strt:
-
Dissolve NH2-PEG-Strt (MW 3000) (1.1 equivalents) in DMF.
-
Add the NH2-PEG-Strt solution to the activated POI-NHS ester solution.
-
Add DIPEA (3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
-
Purification and Subsequent Conjugation:
-
Upon completion, purify the POI-PEG-Strt intermediate by preparative HPLC.
-
The purified intermediate can then be conjugated to the E3 ligase ligand using appropriate chemistry to complete the PROTAC synthesis.
-
-
Final Purification and Characterization:
-
Purify the final PROTAC molecule using preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Western Blot for Protein Degradation Analysis
This protocol is used to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells of interest and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the target protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Role and advantages of a 3000 MW PEG linker in streptavidin conjugates.
An In-depth Technical Guide to the Role and Advantages of a 3000 MW PEG Linker in Streptavidin Conjugates
For Researchers, Scientists, and Drug Development Professionals
The streptavidin-biotin interaction is one of the most powerful tools in biotechnology, characterized by its high affinity (Kd = 10⁻¹⁴ to 10⁻¹⁵ M) and specificity.[1] This robust, non-covalent bond is widely exploited for various applications, including immunoassays, affinity chromatography, and targeted drug delivery.[1][] To further enhance the utility of this system, particularly in complex biological environments, streptavidin is often conjugated with polyethylene (B3416737) glycol (PEG) linkers. This guide provides a detailed technical overview of the specific role and advantages of using a 3000 molecular weight (MW) PEG linker in streptavidin conjugates.
Core Concepts: The Synergy of Streptavidin, Biotin (B1667282), and PEGylation
The Streptavidin-Biotin Interaction: Streptavidin, a tetrameric protein from Streptomyces avidinii, can bind up to four molecules of biotin (Vitamin B7).[1] The bond forms rapidly and is exceptionally stable, withstanding harsh conditions such as extreme pH, temperature, and denaturing agents.[1][3]
PEGylation: PEGylation is the process of covalently attaching PEG chains to molecules like proteins, peptides, or nanoparticles.[4] This modification imparts several beneficial properties, collectively known as the "stealth effect," which improves the therapeutic efficacy and pharmacokinetic profile of the conjugated molecule.[4][5]
A PEG linker is a flexible, hydrophilic chain of repeating ethylene (B1197577) glycol units that connects two molecules, such as biotin and a therapeutic agent or streptavidin and a nanoparticle.[6] The 3000 MW PEG linker represents a strategic choice, offering a balance between providing sufficient length to overcome steric hindrance and maintaining favorable pharmacokinetic properties.
Key Advantages of a 3000 MW PEG Linker in Streptavidin Conjugates
The incorporation of a ~3000 MW PEG linker confers significant advantages that optimize the performance of streptavidin conjugates in both in vitro and in vivo applications.
-
Reduced Steric Hindrance: The long, flexible spacer arm of the PEG linker extends the biotin moiety away from the surface of the labeled molecule. This increased distance makes the biotin more accessible to the deep binding pockets of the streptavidin tetramer, minimizing steric hindrance and ensuring efficient binding.[][6][7]
-
Increased Hydrophilicity and Solubility: PEG is highly hydrophilic. Its inclusion in a conjugate significantly increases the overall water solubility of the molecule.[6][] This is crucial for preventing the aggregation of biotinylated proteins in aqueous solutions and improving their stability.[][]
-
Enhanced Stability and Biocompatibility: The PEG chain acts as a protective layer, shielding the streptavidin conjugate from enzymatic degradation.[4][6] This leads to increased stability in biological fluids. PEG is also known for its biocompatibility and low toxicity.[4]
-
Reduced Immunogenicity: The "stealth" shield created by the PEG linker can mask antigenic sites on the streptavidin protein.[4][9] This prevents recognition by the immune system, thereby reducing the risk of an adverse immune response, a critical factor for therapeutic applications.[][9]
-
Improved Pharmacokinetics: For in vivo applications such as drug delivery, PEGylation is paramount. The attachment of PEG chains increases the hydrodynamic radius of the conjugate.[4] This larger size reduces renal clearance, leading to a significantly longer circulation half-life in the bloodstream and improved biodistribution profiles.[5][][10]
Quantitative Data Summary
The selection of PEG linker length is a critical optimization step. While specific data for a 3000 MW linker is often part of broader studies, the following table summarizes the general effects and properties influenced by PEGylation in the context of streptavidin-biotin systems.
| Property | Effect of ~3000 MW PEGylation | Rationale & Quantitative Insight |
| Binding Affinity | Maintained or Enhanced | The core streptavidin-biotin interaction remains extremely high (Kd ≈ 10⁻¹⁵ M). The PEG linker primarily improves accessibility, ensuring this affinity is realized by overcoming steric barriers.[1][7] |
| Solubility | Significantly Increased | PEGylation enhances the solubility of hydrophobic molecules in aqueous solutions, preventing aggregation.[][4][] |
| In Vivo Half-Life | Significantly Increased | PEGylation increases the hydrodynamic size, reducing renal filtration and prolonging circulation time.[5][] For instance, the half-life of some PEGylated proteins can be extended by orders of magnitude. |
| Immunogenicity | Reduced | The PEG "stealth" shield masks epitopes on the protein surface, leading to lower antibody titres against the conjugate.[4][9] |
| Stability | Enhanced | The conjugate is protected from proteolytic degradation by the flexible PEG chain.[4][11] The half-life for dissociation of avidin-biotin-PEG(3400)-CPA complexes has been measured at over 3 days, demonstrating high stability.[12] |
Experimental Protocols & Methodologies
Protocol 1: General Conjugation of Biotin-PEG to a Protein
This protocol describes the common method of labeling a protein with a Biotin-PEG-NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface.
-
Protein Preparation: Dissolve the target protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the Biotin-PEG3000-NHS ester in an anhydrous solvent like DMSO.
-
Conjugation Reaction: Add the dissolved Biotin-PEG-NHS ester to the protein solution at a specific molar ratio (e.g., 10:1 PEG:protein).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted Biotin-PEG reagent via dialysis, size-exclusion chromatography, or spin filtration.
-
Characterization: Confirm successful conjugation using methods such as SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or a HABA assay to quantify the degree of biotinylation.[13][14]
Protocol 2: Cell Surface Protein Pulldown using PEGylated Streptavidin Beads
This workflow is used to isolate and identify proteins located on the exterior of living cells.
-
Cell Surface Biotinylation: Incubate living cells with a membrane-impermeable Biotin-PEG-NHS ester. This ensures only extracellular proteins are labeled. Wash the cells thoroughly with a quenching buffer to remove excess biotinylation reagent.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors to release the cellular proteins.
-
Bead Incubation: Add streptavidin-conjugated magnetic beads to the cell lysate. Incubate for 1-2 hours at 4°C with end-over-end rotation to allow the biotinylated proteins to bind to the streptavidin.[6]
-
Washing: Use a magnetic rack to separate the beads from the lysate. Wash the beads multiple times with a wash buffer to remove non-specifically bound proteins.[6]
-
Elution: Elute the captured biotinylated proteins from the beads by boiling them in SDS-PAGE sample buffer. This denatures the proteins and disrupts the biotin-streptavidin interaction, releasing the bound proteins for analysis.[6]
-
Analysis: Analyze the eluted proteins using Western blotting or mass spectrometry to identify the cell surface proteins of interest.
Mandatory Visualizations
Conclusion
The use of a 3000 MW PEG linker in streptavidin conjugates is a highly effective strategy for enhancing the performance of biotin-based detection, purification, and delivery systems. This specific molecular weight provides an optimal balance, offering sufficient length to mitigate steric hindrance and improve solubility while significantly enhancing the conjugate's stability, biocompatibility, and pharmacokinetic profile. For researchers and drug development professionals, leveraging PEGylated streptavidin-biotin technology enables the creation of more robust, reliable, and effective tools for both fundamental research and advanced therapeutic applications.
References
- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Polyethylene glycol modification of a galactosylated streptavidin clearing agent: effects on immunogenicity and clearance of a biotinylated anti-tumour antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. purepeg.com [purepeg.com]
- 11. PEGylation: an approach for drug delivery. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Avidin-biotin-PEG-CPA complexes as potential EPR-directed therapeutic protein carriers: preparation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fortislife.com [fortislife.com]
Navigating the Landscape of NH2-PEG-Strt (MW 3000): A Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential safety, handling, and storage guidelines for amino-terminated polyethylene (B3416737) glycol (NH2-PEG-Strt, MW 3000). Adherence to these protocols is critical to ensure the integrity of the compound, the reproducibility of experimental results, and the safety of laboratory personnel. The following information is synthesized from established best practices for handling functionalized polyethylene glycol derivatives.
Compound Overview and General Safety Precautions
Quantitative Data Summary
The stability and efficacy of NH2-PEG-Strt are directly influenced by its handling and storage conditions. The following table summarizes the key quantitative parameters to ensure the long-term integrity of the compound.
| Parameter | Recommended Condition | Rationale & Remarks |
| Long-Term Storage Temperature | ≤ -15°C (e.g., -20°C to -40°C) | Minimizes oxidative degradation and preserves the activity of the amine group.[1][2] |
| Short-Term Storage Temperature | 4°C or Room Temperature (in a desiccator) | Acceptable for brief periods, but prolonged exposure can accelerate degradation.[3][4][5] |
| Shipping Temperature | Room Temperature | Generally acceptable when properly packaged under an inert atmosphere.[1] |
| Storage Atmosphere | Dry Argon or Nitrogen | PEGs are susceptible to oxidation; an inert atmosphere is crucial for long-term stability.[1][2][3][4] |
| Light Exposure | Store in the dark | Light can accelerate oxidative degradation of the PEG backbone.[1][3][4] |
| Moisture | Store in a dry environment with desiccant | The amine group can be sensitive to moisture.[1] |
| pH for Reactions | pH 7-9 for coupling with NHS esters | Optimal range for the amine group to be reactive.[6][7] |
| Solubility (Water) | Soluble | PEG is hydrophilic.[8][9] |
| Solubility (Organic Solvents) | Soluble in many polar solvents (e.g., DMF, DMSO, chloroform) | Provides flexibility for various reaction conditions.[8][9] |
Experimental Protocols and Handling
Proper handling techniques are paramount to prevent contamination and degradation of NH2-PEG-Strt.
General Handling Workflow
The following diagram outlines a standard workflow for handling NH2-PEG-Strt in a laboratory setting.
Detailed Method for Reconstitution
For applications requiring a stock solution, the following protocol is recommended:
-
Equilibration: Allow the container of NH2-PEG-Strt to slowly warm to room temperature before opening. This prevents condensation of moisture inside the container, which can compromise the compound.[1]
-
Solvent Preparation: Use a dry, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare the stock solution.[6] For aqueous applications, use a non-amine-containing buffer at a pH between 7 and 9, such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[6] Avoid buffers containing primary amines like Tris or glycine, as they will compete in conjugation reactions.[6]
-
Dissolution: In a controlled environment, briefly open the container and weigh the desired amount of the compound. Immediately add the prepared solvent to the solid.
-
Storage of Stock Solution: If not for immediate use, the stock solution should be stored at -20°C or lower. Avoid repeated freeze-thaw cycles.[9] For sensitive applications, consider aliquoting the stock solution into smaller, single-use vials. After use, the headspace of the original container should be backfilled with an inert gas (e.g., argon or nitrogen) before resealing and returning to the freezer.[1][2]
Storage and Stability
The long-term stability of NH2-PEG-Strt is dependent on strict adherence to proper storage conditions.
Storage Condition Decision Tree
The following diagram provides a decision-making framework for the appropriate storage of NH2-PEG-Strt.
References
- 1. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 2. benchchem.com [benchchem.com]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. broadpharm.com [broadpharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. creativepegworks.com [creativepegworks.com]
A Technical Guide to NH2-PEG-Strt (MW 3000): A Key Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of NH2-PEG-Strt (MW 3000), a bifunctional linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide details the commercial availability of NH2-PEG-Strt (MW 3000), outlines experimental protocols for its use in PROTAC synthesis and evaluation, and visualizes the underlying biological pathways and experimental workflows.
Commercial Suppliers and Catalog Information
For researchers seeking to procure NH2-PEG-Strt (MW 3000) for their work in targeted protein degradation, several commercial suppliers offer this critical reagent. The following table summarizes the available information on suppliers and their corresponding catalog numbers for easy reference.
| Supplier | Catalog Number | Notes |
| MedchemExpress | HY-138308 | Confirmed supplier. |
| Biotech Hub Africa | - | Listed as a product. |
| Beijing XT Hengyan Technology Co., Ltd. | - | Listed as a product. |
| DC Chemicals | - | Listed as a product. |
| Invivochem | - | Listed as a product. |
| BroadPharm | - | Inquire for custom synthesis. |
| Advanced BioChemicals | - | Inquire for custom synthesis. |
The Role of NH2-PEG-Strt in PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker, far from being a passive spacer, plays a critical role in the efficacy of the PROTAC by influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]
NH2-PEG-Strt (MW 3000) is a polyethylene (B3416737) glycol (PEG)-based linker that offers several advantages in PROTAC design. The PEG component enhances the hydrophilicity of the PROTAC molecule, which can improve its solubility and cell permeability.[2] The terminal amine (NH2) group provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through the formation of a stable amide bond.
The fundamental mechanism of action for a PROTAC is to induce the degradation of a target protein via the ubiquitin-proteasome system.[1] This process is a catalytic cycle where a single PROTAC molecule can mediate the degradation of multiple protein molecules.
Below is a diagram illustrating the PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a PROTAC using a PEG linker like NH2-PEG-Strt (MW 3000) and for the subsequent evaluation of its protein degradation activity. These protocols are based on established methods in the field.
General Synthesis of a PROTAC via Amide Bond Formation
This protocol outlines a general procedure for coupling a carboxylic acid-containing ligand (either for the POI or the E3 ligase) with the amine-functionalized PEG linker.
Materials:
-
Carboxylic acid-functionalized ligand (1.0 eq)
-
NH2-PEG-Strt (MW 3000) (1.1 eq)
-
HATU (1,1'-[Azobis(methylidyne)]di-3-methylimidazolium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and stirring equipment
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under an inert atmosphere.
-
Add NH2-PEG-Strt (MW 3000) to the solution.
-
Add HATU and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting intermediate by column chromatography on silica (B1680970) gel.
-
The purified intermediate, now containing the PEG linker, can be further reacted with the second ligand (containing a compatible functional group) to complete the PROTAC synthesis.
Western Blotting for PROTAC-Induced Protein Degradation
This is a standard method to quantify the reduction in the levels of the target protein following treatment with a PROTAC.[2]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Acquire the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of protein degradation.
Experimental and Logical Workflows
The development of a novel PROTAC is a systematic process that involves design, synthesis, and biological evaluation. The following diagram illustrates a typical workflow for PROTAC development.
This guide provides a foundational understanding of NH2-PEG-Strt (MW 3000) and its application in the rapidly evolving field of targeted protein degradation. For further details on specific applications and troubleshooting, consulting the primary scientific literature is recommended.
References
Methodological & Application
Application Notes and Protocols for Conjugating NH2-PEG-Streptavidin to Carboxylated Surfaces
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the covalent conjugation of amine-terminated polyethylene (B3416737) glycol-streptavidin (NH2-PEG-Strt, MW 3000) to carboxylated surfaces. This method is widely applicable for the functionalization of various substrates, including nanoparticles, microplates, and biosensor surfaces, to enable the specific capture of biotinylated molecules. The protocol is based on the well-established 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry, which facilitates the formation of a stable amide bond between the carboxyl groups on the surface and the primary amine of the NH2-PEG-Streptavidin.[1][2][3]
The inclusion of a polyethylene glycol (PEG) spacer serves to reduce non-specific binding of proteins and other molecules to the surface, thereby improving the signal-to-noise ratio in downstream applications.[4][5] Streptavidin, with its high affinity for biotin, provides a versatile platform for the immobilization of a wide range of biotinylated ligands, such as antibodies, nucleic acids, and small molecules.
Principle of the Method
The conjugation process is a two-step procedure:
-
Activation of the Carboxylated Surface: The carboxyl groups on the substrate are first activated with EDC in the presence of sulfo-NHS. EDC reacts with the carboxyl groups to form a highly reactive O-acylisourea intermediate.[2] This intermediate is susceptible to hydrolysis, but the addition of sulfo-NHS leads to the formation of a more stable, amine-reactive sulfo-NHS ester.[2][3] This activation step is most efficient in an acidic buffer, typically MES buffer at a pH between 4.5 and 6.0.[2][6]
-
Coupling of NH2-PEG-Streptavidin: The activated surface is then reacted with the NH2-PEG-Streptavidin. The primary amine group at the terminus of the PEG chain nucleophilically attacks the sulfo-NHS ester, resulting in the formation of a stable amide bond and the release of sulfo-NHS.[2] This coupling reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.0.[6]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific applications and substrates.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Notes |
| NH2-PEG-Streptavidin, MW 3000 | Various | - | Store at -20°C. |
| Carboxylated Surface | Various | - | e.g., carboxylated nanoparticles, microplates, or sensor chips. |
| EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl) | Various | - | Store at -20°C, desiccated. |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Various | - | Store at 4°C, desiccated. |
| Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) | - | - | Prepare fresh. Do not use buffers containing primary amines or carboxylates.[1][6] |
| Coupling Buffer (PBS, pH 7.4) | - | - | Prepare fresh. Do not use buffers containing primary amines.[6] |
| Quenching Solution (1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.5) | - | - | To block unreacted sulfo-NHS esters. |
| Washing Buffer (PBS with 0.05% Tween-20) | - | - | For washing steps. |
| Deionized (DI) Water | - | - | High purity. |
Experimental Workflow Diagram
Caption: Workflow for the conjugation of NH2-PEG-Streptavidin to a carboxylated surface.
Step-by-Step Procedure
1. Preparation of Reagents:
-
Allow all reagents stored at low temperatures to equilibrate to room temperature before opening to prevent condensation.
-
Prepare Activation Buffer, Coupling Buffer, and Quenching Solution as described in the materials table.
-
Immediately before use, prepare a solution of EDC and sulfo-NHS in Activation Buffer. A typical starting concentration is 10 mg/mL for both EDC and sulfo-NHS.
-
Prepare a solution of NH2-PEG-Streptavidin in Coupling Buffer. The optimal concentration will depend on the substrate and desired surface density, but a starting concentration of 0.1-1 mg/mL is recommended.
2. Activation of Carboxylated Surface:
-
Wash the carboxylated surface with DI water and then with Activation Buffer to remove any preservatives or contaminants.[1] For nanoparticle suspensions, this can be done by centrifugation and resuspension. For planar surfaces, rinse thoroughly.
-
Immerse the surface in the freshly prepared EDC/sulfo-NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
3. Coupling of NH2-PEG-Streptavidin:
-
Remove the EDC/sulfo-NHS solution and wash the surface 2-3 times with Coupling Buffer to remove excess activation reagents.[1]
-
Immediately add the NH2-PEG-Streptavidin solution to the activated surface.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[1]
4. Quenching of Unreacted Sites:
-
Remove the NH2-PEG-Streptavidin solution.
-
Wash the surface 3 times with Washing Buffer to remove any non-covalently bound protein.
-
Immerse the surface in the Quenching Solution for 15-30 minutes at room temperature to deactivate any remaining sulfo-NHS esters.
-
Wash the surface 3 times with Washing Buffer.
5. Storage:
-
The functionalized surface can be stored in a suitable buffer (e.g., PBS with a preservative like sodium azide) at 4°C for future use.
Characterization of the Functionalized Surface
It is crucial to characterize the streptavidin-functionalized surface to ensure successful conjugation and functionality. Common characterization methods include:
-
Biotin-Binding Capacity Assay: The functionality of the immobilized streptavidin can be assessed by measuring its ability to bind a biotinylated reporter molecule, such as biotin-fluorescein or biotinylated horseradish peroxidase (HRP).
-
Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance with Dissipation (QCM-D): These techniques can be used to monitor the binding of streptavidin and subsequent biotinylated molecules in real-time, providing quantitative information on surface density and binding kinetics.[4][5]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, confirming the presence of nitrogen from the protein.
-
Atomic Force Microscopy (AFM): AFM can provide topographical images of the surface, revealing changes in surface morphology after conjugation.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low conjugation efficiency | Inactive EDC or sulfo-NHS | Use fresh, properly stored reagents. Allow reagents to come to room temperature before opening. |
| Incorrect buffer pH or composition | Ensure the pH of the Activation and Coupling Buffers is correct. Avoid buffers containing primary amines or carboxylates.[1][6] | |
| Hydrolysis of activated esters | Perform the coupling step immediately after the activation and washing steps. | |
| High non-specific binding | Insufficient washing | Increase the number and duration of washing steps. |
| Incomplete quenching | Ensure the quenching step is performed thoroughly. | |
| Hydrophobic interactions | Include a non-ionic surfactant like Tween-20 in the washing buffers. |
Conclusion
The protocol described provides a robust and versatile method for the covalent immobilization of NH2-PEG-Streptavidin onto carboxylated surfaces. This functionalization strategy is a cornerstone of many modern bioassays and diagnostic platforms, enabling the specific and stable capture of a wide array of biotinylated molecules. Successful implementation of this protocol, coupled with appropriate characterization, will provide researchers with a powerful tool for their drug development and scientific research endeavors.
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Tuning gold-based surface functionalization for streptavidin detection: A combined simulative and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tuning gold-based surface functionalization for streptavidin detection: A combined simulative and experimental study [frontiersin.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes & Protocols: A Step-by-Step Guide for Surface Coating with Amine-PEG-Streptavidin for Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the functionalization of biosensor surfaces using an amine-terminated polyethylene (B3416737) glycol (PEG) linker followed by streptavidin immobilization. This surface chemistry is widely employed in the development of highly sensitive and specific biosensors. The PEG linker serves a dual purpose: it creates a hydrophilic barrier that effectively reduces non-specific binding of interfering molecules, and its terminal amine group allows for the covalent attachment of streptavidin.[1][2][3] The high affinity of the streptavidin-biotin interaction is then leveraged for the specific capture of biotinylated biorecognition elements such as antibodies, aptamers, or nucleic acids.[4] This protocol is applicable to various biosensor platforms, including those based on gold surfaces (e.g., Surface Plasmon Resonance, Quartz Crystal Microbalance) and silicon-based sensors.
Experimental Protocols
This section details the step-by-step procedures for preparing a streptavidin-functionalized biosensor surface. The overall workflow consists of three main stages: substrate preparation and activation, PEGylation, and streptavidin immobilization.
Protocol 1: Surface Preparation and Carboxyl-Group Functionalization of Gold Surfaces
This protocol is suitable for gold-coated sensor chips.
Materials:
-
Gold-coated sensor chips
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Nitrogen gas
-
11-Mercaptoundecanoic acid (MUA) solution (1 mM in ethanol)
Procedure:
-
Cleaning: Immerse the gold-coated sensor chip in Piranha solution for 1-2 minutes to remove organic contaminants. Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Rinsing: Thoroughly rinse the cleaned chip with copious amounts of DI water, followed by ethanol.
-
Drying: Dry the chip under a gentle stream of nitrogen gas.
-
Self-Assembled Monolayer (SAM) Formation: Immerse the clean, dry chip in a 1 mM solution of 11-MUA in ethanol for at least 18 hours at room temperature to form a carboxyl-terminated self-assembled monolayer.
-
Final Rinse and Dry: Rinse the chip with ethanol to remove any unbound MUA and dry under a stream of nitrogen. The surface is now ready for PEGylation.
Protocol 2: Amine-PEGylation of Carboxyl-Functionalized Surfaces
This protocol describes the covalent attachment of an amine-terminated PEG to the carboxylated surface via carbodiimide (B86325) chemistry.
Materials:
-
Carboxyl-functionalized sensor chip (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Amine-PEG (NH2-PEG-NH2 or NH2-PEG-COOH, MW 2000-5000 Da) solution (e.g., 10 mg/mL in PBS)[5]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M ethanolamine-HCl, pH 8.5
Procedure:
-
Surface Activation: Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer. Immerse the carboxyl-functionalized chip in this solution for 15-30 minutes at room temperature. This reaction activates the carboxyl groups to form reactive NHS esters.[6]
-
Rinsing: Briefly rinse the activated chip with DI water and then PBS (pH 7.4).
-
PEGylation: Immediately immerse the activated chip in the NH2-PEG solution and incubate for 1-2 hours at room temperature. The primary amine groups of the PEG will react with the NHS esters to form stable amide bonds.[7]
-
Rinsing: Rinse the chip thoroughly with PBS to remove any non-covalently bound PEG.
-
Quenching: To deactivate any remaining NHS esters, immerse the chip in Quenching Buffer for 10-15 minutes.
-
Final Rinse: Rinse the chip with PBS and DI water, then dry under a stream of nitrogen.
Protocol 3: Streptavidin Immobilization
This protocol details the attachment of streptavidin to the PEGylated surface. This can be achieved through biotin-streptavidin interaction if a biotinylated PEG was used, or by direct covalent coupling to a PEG with a terminal reactive group. For this guide, we will focus on the more common method of binding streptavidin to a biotinylated surface. This requires a modification of Protocol 2 where a biotin-PEG-amine is used. A more direct approach is to use a carboxyl-PEG-amine and then activate the terminal carboxyl group to bind streptavidin. Here we describe the activation of a carboxyl-terminated PEG surface for streptavidin binding.
Materials:
-
PEG-COOH functionalized sensor chip (prepared similarly to Protocol 2 but with a carboxyl-terminated PEG)
-
EDC/NHS solution (as in Protocol 2)
-
Streptavidin solution (0.1 - 0.5 mg/mL in PBS, pH 7.4)[8]
-
PBS, pH 7.4
-
Quenching Buffer (as in Protocol 2)
Procedure:
-
Surface Activation: Activate the terminal carboxyl groups of the PEG layer by immersing the chip in a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer for 15-30 minutes at room temperature.
-
Rinsing: Briefly rinse the activated chip with DI water and then PBS (pH 7.4).
-
Streptavidin Immobilization: Immerse the activated chip in the streptavidin solution and incubate for 30-60 minutes at room temperature.
-
Rinsing: Rinse the chip with PBS to remove unbound streptavidin.
-
Quenching: Immerse the chip in Quenching Buffer for 10-15 minutes to deactivate any remaining reactive groups.
-
Final Rinse and Storage: Rinse the chip with PBS. The streptavidin-coated surface is now ready for the immobilization of biotinylated ligands. For storage, keep the chip in PBS at 4°C.
Data Presentation
The following tables summarize typical quantitative data obtained during the surface functionalization process, often characterized by techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) or Surface Plasmon Resonance (SPR).
Table 1: Representative QCM-D Frequency and Dissipation Shifts
| Step | Analyte | Concentration | Frequency Change (Δf, Hz) | Dissipation Change (ΔD, x10⁻⁶) |
| 1 | Thiolated-PEG-COOH | 1 mg/mL | -25 to -40 | < 2 |
| 2 | Streptavidin | 0.1 mg/mL | -50 to -80 | 5 - 15 |
| 3 | Biotinylated Antibody | 0.1 mg/mL | -30 to -50 | 2 - 8 |
These are illustrative values and can vary based on the specific PEG length, streptavidin concentration, and sensor platform.
Table 2: Surface Density Calculations from QCM-D Data
| Immobilized Molecule | Sauerbrey Equation Estimated Mass (ng/cm²) | Molecular Weight (kDa) | Surface Density (molecules/μm²) |
| Thiolated-PEG-COOH | 442 - 708 | 5 | 5.3 x 10⁴ - 8.5 x 10⁴ |
| Streptavidin | 885 - 1416 | 53 | 1.0 x 10⁴ - 1.6 x 10⁴ |
Calculations are based on the Sauerbrey equation for rigid layers. The molecular density of PEG is typically higher than that of the subsequently immobilized streptavidin.[4][9]
Mandatory Visualization
The following diagrams illustrate the key workflows and conceptual relationships in the surface coating process.
Caption: Experimental workflow for biosensor surface functionalization.
Caption: Logical relationship of the immobilized surface layers.
References
- 1. biw.kuleuven.be [biw.kuleuven.be]
- 2. A functionalized poly(ethylene glycol)-based bioassay surface chemistry that facilitates bio-immobilization and inhibits non-specific protein, bacterial, and mammalian cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tuning gold-based surface functionalization for streptavidin detection: A combined simulative and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Oriented Surface Immobilization of Antibodies Using Enzyme-Mediated Site-Specific Biotinylation for Enhanced Antigen-Binding Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tuning gold-based surface functionalization for streptavidin detection: A combined simulative and experimental study [frontiersin.org]
Application Notes and Protocols for NH2-PEG-Strt (MW 3000) in ELISA and Immunoassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Amino-PEG-Streptavidin (NH2-PEG-Strt, MW 3000) in Enzyme-Linked Immunosorbent Assays (ELISA) and other immunoassay formats. The unique properties of this reagent, combining a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with the high-affinity binding of streptavidin to biotin (B1667282), offer significant advantages in assay development, leading to improved sensitivity, reduced non-specific binding, and enhanced assay performance.
Introduction to NH2-PEG-Strt (MW 3000)
NH2-PEG-Strt (MW 3000) is a bioconjugation reagent consisting of streptavidin covalently linked to a polyethylene glycol (PEG) spacer with a terminal amine group. The streptavidin moiety provides a high-affinity binding site for biotinylated molecules, one of the strongest known non-covalent interactions in nature.[1][2] The PEG linker is a hydrophilic spacer that increases the solubility of the conjugate, reduces steric hindrance, and minimizes non-specific binding to surfaces, thereby lowering background signals in immunoassays.[3] The terminal amine group allows for the covalent attachment of the entire construct to surfaces or other molecules if desired, although its primary application is in solution for binding to biotinylated targets that are then captured on a surface.
The primary application of NH2-PEG-Strt in ELISA and immunoassays is to facilitate the immobilization of biotinylated molecules, such as antibodies, antigens, or nucleic acids, onto a solid phase, like microplate wells or magnetic beads. This directed orientation and strong binding lead to highly sensitive and specific assays.[4]
Applications in ELISA and Immunoassays
The high affinity and specificity of the streptavidin-biotin interaction are widely exploited in various immunoassay formats to enhance detection and quantification of target analytes.[1][5] NH2-PEG-Strt (MW 3000) is a versatile tool for these applications.
Key Applications Include:
-
Immobilization of Biotinylated Capture Antibodies in Sandwich ELISA: This is one of the most common applications. Biotinylated capture antibodies are incubated with NH2-PEG-Strt coated on a surface, ensuring a stable and oriented immobilization for efficient antigen capture.
-
Antigen-Down ELISA: Biotinylated antigens can be immobilized on an NH2-PEG-Strt coated surface to detect and quantify specific antibodies in a sample.
-
Competitive ELISA: In this format, a known amount of biotinylated antigen competes with the antigen in the sample for binding to a limited amount of antibody. The biotinylated antigen can be captured on an NH2-PEG-Strt coated plate.
-
Nucleic Acid Capture Assays: Biotinylated DNA or RNA probes can be immobilized to detect complementary sequences.
-
Pull-Down Assays: NH2-PEG-Strt can be conjugated to magnetic beads for the efficient capture and purification of biotinylated molecules and their binding partners from complex biological samples.[6]
Advantages of Using NH2-PEG-Strt (MW 3000)
-
High Sensitivity and Low Background: The strong streptavidin-biotin bond ensures efficient capture of biotinylated molecules, while the PEG spacer minimizes non-specific binding, leading to a high signal-to-noise ratio.[4]
-
Improved Assay Performance: The hydrophilic PEG linker helps to maintain the biological activity of the immobilized molecules by reducing denaturation and steric hindrance.[3]
-
Versatility: Can be used in a wide range of immunoassay formats, including ELISA, fluorescence assays, and chemiluminescence assays.[4][7]
-
Ready-to-Use Formats: Many suppliers offer pre-coated streptavidin plates, which are blocked and ready for immediate use, saving time in assay development.[8][9]
Quantitative Data
The performance of streptavidin-coated surfaces is often characterized by their biotin binding capacity. While specific data for NH2-PEG-Strt (MW 3000) may vary by manufacturer, the following table provides typical binding capacities for commercially available streptavidin-coated microplates, which can be used as a reference.
| Plate Type | Binding Capacity (per well) | Recommended For | Source |
| Standard Streptavidin Coated Plate | ~10 pmol of D-biotin | General purpose ELISA, binding of biotinylated proteins and antibodies | [7] |
| High Sensitivity Streptavidin Coated Plate | ~5 pmol of D-biotin | Assaying low-abundance biotinylated molecules (>26 kDa) | [7][10] |
| High Binding Capacity Streptavidin Coated Plate | >30 pmol of biotinylated oligonucleotide | Binding small biotinylated molecules (peptides, oligonucleotides) | [10] |
Experimental Protocols
Protocol 1: Sandwich ELISA using a Biotinylated Capture Antibody and Streptavidin-Coated Plates
This protocol describes a general procedure for a sandwich ELISA to detect a specific antigen using a biotinylated capture antibody immobilized on a streptavidin-coated plate.
Materials:
-
Biotinylated capture antibody
-
Antigen standard and samples
-
Detection antibody (unlabeled or enzyme-conjugated)
-
Enzyme-labeled secondary antibody (if the detection antibody is unlabeled)
-
Streptavidin-HRP (if the detection antibody is biotinylated)[11]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 0.2M H2SO4)
-
Microplate reader
Procedure:
-
Immobilization of Capture Antibody:
-
Wash the streptavidin-coated plate wells three times with 200 µL of Wash Buffer per well.
-
Dilute the biotinylated capture antibody to the desired concentration (e.g., 1-10 µg/mL) in Blocking Buffer.
-
Add 100 µL of the diluted biotinylated capture antibody to each well.
-
Incubate for 1-2 hours at room temperature with shaking.[7]
-
-
Blocking:
-
Wash the wells three times with 200 µL of Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well to block any remaining binding sites.
-
Incubate for 1 hour at room temperature.
-
-
Antigen Incubation:
-
Wash the wells three times with 200 µL of Wash Buffer.
-
Prepare serial dilutions of the antigen standard and prepare the samples.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 1-2 hours at room temperature with shaking.
-
-
Detection Antibody Incubation:
-
Wash the wells three times with 200 µL of Wash Buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature with shaking.
-
-
Secondary Detection (if applicable):
-
Wash the wells three times with 200 µL of Wash Buffer.
-
If using an enzyme-labeled secondary antibody or streptavidin-HRP, add 100 µL of the diluted conjugate to each well.
-
Incubate for 30-60 minutes at room temperature with shaking.
-
-
Signal Development:
-
Wash the wells five times with 200 µL of Wash Buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
-
Measurement:
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Visualizations
Caption: Workflow for a sandwich ELISA using a streptavidin-coated plate.
Caption: Immobilization of a biotinylated molecule via NH2-PEG-Streptavidin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. biomat.it [biomat.it]
- 5. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. icllab.com [icllab.com]
- 9. Pierce™ Streptavidin Coated Plates Clear | Buy Online | Thermo Scientific™ [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Sandwich ELISA Assay Protocol for Anti-PEG Antibody Pair (AP0002): Novus Biologicals [novusbio.com]
Application Notes and Protocols for the Immobilization of Biotinylated Proteins and Antibodies using Streptavidin-PEG-NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of proteins and antibodies onto solid surfaces is a cornerstone of modern life science research and diagnostic assay development. A widely adopted and highly effective strategy for achieving stable and oriented immobilization leverages the exceptionally strong and specific non-covalent interaction between streptavidin and biotin (B1667282). The dissociation constant (Kd) for this interaction is in the range of 10-14 to 10-15 M, making it one of the strongest known biological interactions.[1][2] This pseudo-irreversible bond formation is rapid and withstands harsh conditions such as extreme pH, temperature, and the presence of organic solvents.[1][2]
This application note details the use of a heterobifunctional N-Hydroxysuccinimide (NHS) ester-functionalized polyethylene (B3416737) glycol (PEG) linker to first immobilize streptavidin onto an amine-presenting surface. This streptavidin-coated surface then serves as a versatile platform for the high-affinity capture of biotinylated proteins, antibodies, or other molecules of interest. The PEG spacer is incorporated to increase the hydrophilicity of the surface, which helps to reduce non-specific protein adsorption and minimize steric hindrance, thereby improving the accessibility of the immobilized streptavidin for biotin binding.[3][4]
Principle of the Method
The immobilization process is a multi-step procedure that begins with a surface containing primary amine groups (-NH2).
-
Surface Activation: An amine-reactive surface is treated with a linker molecule, such as NHS-PEG-Streptavidin. The NHS ester group reacts with the primary amines on the surface to form a stable covalent amide bond.[5][6]
-
Streptavidin Immobilization: This reaction covalently links the streptavidin to the surface via the flexible, hydrophilic PEG spacer.
-
Biotinylated Protein Capture: The surface, now coated with streptavidin, is incubated with a solution containing the biotinylated protein or antibody of interest. The tetrameric structure of streptavidin allows it to bind up to four biotin molecules, enabling a high capacity for protein capture.[2][7]
This method provides excellent control over the density and orientation of the immobilized proteins (if site-specific biotinylation is employed), leading to enhanced performance in applications such as biosensors, immunoassays, and cell capture platforms.[8][9]
Experimental Workflow
The overall experimental process for immobilizing biotinylated proteins using a streptavidin-coated surface is outlined below.
Molecular Interaction Pathway
The underlying chemical and biological interactions that enable this immobilization strategy are depicted in the diagram below. The process involves a covalent coupling step followed by a high-affinity bio-recognition event.
Quantitative Data Summary
The efficiency and stability of the immobilization process are supported by the following quantitative parameters.
Table 1: Streptavidin-Biotin Interaction Kinetics and Affinity
| Parameter | Value | Reference |
|---|---|---|
| Dissociation Constant (Kd) | ~1 x 10-14 to 1 x 10-15 M | [1][2] |
| Association Rate Constant (kon) | 1 x 105 to 7 x 107 M-1s-1 | [10][11] |
| Dissociation Rate Constant (koff) | ~3.1 x 10-5 s-1 |[11] |
Table 2: Recommended Reagent Concentrations and Ratios for Protocols
| Parameter | Recommended Value | Reference |
|---|---|---|
| Protein Biotinylation | ||
| Protein Concentration | ≥ 1 mg/mL | [12] |
| NHS-PEG-Biotin Stock Solution | 1 - 20 mM in water or DMSO | [9][12] |
| Molar Coupling Ratio (Biotin:Protein) | 1:1 to 40:1 (empirical optimization recommended) | [9][12] |
| Streptavidin Immobilization | ||
| Streptavidin Concentration | 0.01 - 0.1 mg/mL | [13][14] |
| Biotinylated Protein Capture |
| Biotinylated Protein Concentration | 0.01 - 0.4 mg/mL |[13][15] |
Experimental Protocols
Protocol 1: Surface Functionalization with Streptavidin
This protocol describes the covalent attachment of streptavidin to an amine-functionalized surface (e.g., aminosilanized glass slides or microplates).
Materials:
-
Amine-functionalized substrates
-
NHS-PEG-Streptavidin
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Blocking Buffer (e.g., 1 M Glycine or 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20 (PBST))
-
Deionized (DI) water
Procedure:
-
Prepare Linker Solution: Immediately before use, dissolve NHS-PEG-Streptavidin in PBS (pH 7.2-8.0) to a final concentration of 0.1 mg/mL. Note: NHS esters are susceptible to hydrolysis, so the solution must be prepared fresh.[6][16]
-
Surface Reaction: Immerse the amine-functionalized substrates in the NHS-PEG-Streptavidin solution. Ensure the entire surface is covered.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Remove the substrates from the linker solution and wash three times with PBST to remove non-covalently bound streptavidin.
-
Blocking: Immerse the substrates in Blocking Buffer for 30-60 minutes at room temperature to quench any unreacted NHS ester groups.[6]
-
Final Wash: Wash the substrates three times with PBST and once with DI water.
-
Drying and Storage: Dry the functionalized substrates under a stream of nitrogen and store in a desiccator at 4°C until use.
Protocol 2: Biotinylation of Antibodies or Proteins
This protocol provides a general method for biotinylating proteins with primary amines (e.g., lysine (B10760008) residues) using an NHS-ester biotinylation reagent.
Materials:
-
Purified antibody or protein in an amine-free buffer (e.g., PBS or HEPES). Note: Buffers like Tris or glycine contain primary amines and will compete with the reaction.[12]
-
NHS-PEG4-Biotin or similar reagent
-
Anhydrous Dimethylsulfoxide (DMSO) or water
-
Desalting column or dialysis cassette for purification
Procedure:
-
Buffer Exchange: If the protein is in an incompatible buffer, exchange it into PBS (pH 7.5-8.5) using a desalting column or dialysis. The protein concentration should ideally be 1-10 mg/mL.[4][12]
-
Prepare Biotin Reagent: Prepare a 10-20 mM stock solution of NHS-PEG4-Biotin by dissolving it in anhydrous DMSO or water.[9][12]
-
Calculate Reagent Volume: Determine the volume of biotin reagent needed based on the desired molar coupling ratio (MCR) of biotin to protein. A starting MCR of 20:1 is common, but this should be optimized for each specific protein and application.[9]
-
Reaction: Add the calculated volume of the biotin reagent stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[9]
-
Purification: Remove excess, non-reacted biotin using a desalting column or by dialyzing against PBS. This step is critical to prevent free biotin from competing for binding sites on the streptavidin surface.
-
Quantification: Determine the protein concentration and, if desired, the degree of biotinylation using a HABA assay or a similar method. The biotinylated protein is now ready for immobilization.
Protocol 3: Immobilization of Biotinylated Protein
This protocol describes the final capture of the biotinylated protein onto the prepared streptavidin-coated surface.
Materials:
-
Streptavidin-functionalized substrates (from Protocol 1)
-
Biotinylated protein/antibody (from Protocol 2)
-
Binding Buffer (e.g., PBS or PBST)
-
Wash Buffer (PBST)
Procedure:
-
Prepare Protein Solution: Dilute the biotinylated protein to a final concentration of 0.01-0.2 mg/mL in Binding Buffer. The optimal concentration may vary and should be determined empirically.[15]
-
Immobilization: Add the diluted biotinylated protein solution to the streptavidin-coated surface.
-
Incubation: Incubate for 30-60 minutes at room temperature with gentle agitation. The high affinity of the streptavidin-biotin bond leads to rapid capture.[1]
-
Washing: Remove the protein solution and wash the surface thoroughly (at least three times) with Wash Buffer to remove any unbound protein.
-
Final Rinse: Rinse once with PBS to remove the detergent.
-
Ready for Use: The surface with the immobilized protein is now ready for use in downstream applications. Store hydrated at 4°C if not used immediately.
References
- 1. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. asianpubs.org [asianpubs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oriented Surface Immobilization of Antibodies Using Enzyme-Mediated Site-Specific Biotinylation for Enhanced Antigen-Binding Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sartorius.com [sartorius.com]
- 13. Frontiers | Tuning gold-based surface functionalization for streptavidin detection: A combined simulative and experimental study [frontiersin.org]
- 14. ctcms.nist.gov [ctcms.nist.gov]
- 15. nacalai.com [nacalai.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for NH2-PEG-Strt (MW 3000) in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of amine-terminated, polyethylene (B3416737) glycol-linked streptavidin (NH2-PEG-Strt, MW 3000) in affinity chromatography. This reagent is designed for the high-specificity purification of biotinylated molecules, such as proteins, antibodies, and nucleic acids. The inclusion of a 3000 Da PEG linker is intended to enhance the binding capacity and reduce non-specific binding, thereby improving the purity and yield of the target molecule.
Introduction
Streptavidin-biotin affinity chromatography is a powerful technique for the purification of biotinylated biomolecules due to the exceptionally high affinity and specificity of the streptavidin-biotin interaction. NH2-PEG-Strt (MW 3000) is a modified streptavidin that incorporates a polyethylene glycol (PEG) spacer with a terminal primary amine group. This amine group allows for covalent immobilization onto a variety of chromatography supports (e.g., agarose (B213101) or magnetic beads), while the PEG linker provides several advantages:
-
Reduced Steric Hindrance: The PEG spacer extends the streptavidin molecule from the matrix surface, improving the accessibility of the biotin-binding sites for large biotinylated molecules.
-
Minimized Non-Specific Binding: The hydrophilic nature of PEG can help to prevent non-specific adsorption of contaminants to the affinity matrix.[1]
-
Increased Solubility and Stability: PEGylation can enhance the solubility and stability of the immobilized streptavidin.
Quantitative Data
The performance of an affinity chromatography resin is determined by several key parameters. The following tables summarize typical performance characteristics for streptavidin-based affinity resins. While specific data for a resin prepared with NH2-PEG-Strt (MW 3000) will depend on the coupling efficiency and the chosen matrix, the following data from commercially available streptavidin resins provide a useful benchmark.
Table 1: Binding Capacity of Streptavidin Affinity Resins
| Resin Type | Binding Capacity (Free Biotin) | Binding Capacity (Biotinylated Protein) | Reference |
| Streptavidin Agarose | > 120 nmol/mL | Varies with protein size | [2][3][4][5] |
| High Capacity Streptavidin Agarose | Not specified | ≥ 10 mg biotinylated BSA/mL | [2] |
| Pierce™ Streptavidin UltraLink™ Resin | Not specified | ≥ 2 mg biotinylated BSA/mL | [6] |
| Pierce™ Streptavidin Plus UltraLink™ Resin | Not specified | ≥ 4 mg biotinylated BSA/mL | [6] |
Note: The effective binding capacity for a biotinylated molecule is dependent on its size; larger molecules may experience steric hindrance, leading to a lower binding capacity compared to free biotin.[3]
Table 2: Common Elution Conditions for Biotinylated Molecules from Streptavidin Resins
| Elution Method | Reagents | Conditions | Notes |
| Denaturing Elution | 8 M Guanidine-HCl, pH 1.5 | Ambient temperature | Harsh conditions, denatures both streptavidin and the target molecule.[7] |
| 0.1 M Glycine-HCl, pH 2.0-2.8 | Ambient temperature | Acidic pH disrupts the interaction; requires rapid neutralization.[8] | |
| SDS-PAGE Loading Buffer | 95-100°C for 5-10 min | Typically used for analytical purposes (e.g., Western blotting).[8] | |
| Competitive Elution | 2-10 mM Biotin in PBS | 4°C to 37°C, hours to overnight | Generally inefficient due to the very slow dissociation rate. |
| Mild Competitive Elution with Detergents | 0.4% SDS, 1% IGEPAL-CA630, 25 mM Biotin | 95°C for 5 min | An optimized method for more efficient elution while potentially preserving resin activity.[9] |
| On-Bead Digestion | Trypsin or other proteases | 37°C, overnight | The target protein is eluted as peptides, often used for mass spectrometry. |
Experimental Protocols
Preparation of NH2-PEG-Strt Affinity Resin
This protocol describes the covalent coupling of NH2-PEG-Strt (MW 3000) to an N-hydroxysuccinimide (NHS)-activated agarose support.
Materials:
-
NHS-activated agarose resin
-
NH2-PEG-Strt (MW 3000)
-
Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching/Washing Buffer: 1 M Tris-HCl, pH 8.0
-
Storage Buffer: Phosphate-buffered saline (PBS), 0.02% sodium azide
Procedure:
-
Resin Preparation: Suspend the NHS-activated agarose resin in ice-cold 1 mM HCl as per the manufacturer's instructions. Wash the resin with ice-cold Coupling Buffer.
-
Coupling Reaction: Immediately add a solution of NH2-PEG-Strt (MW 3000) in Coupling Buffer to the washed resin. A typical concentration is 2-5 mg of NH2-PEG-Strt per mL of resin.
-
Incubation: Gently mix the resin and NH2-PEG-Strt solution on a rotator for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Pellet the resin by centrifugation (500 x g for 2 minutes) and discard the supernatant. Add the Quenching/Washing Buffer to the resin and incubate for 30-60 minutes with gentle mixing to block any unreacted NHS groups.
-
Washing: Wash the resin extensively with PBS to remove uncoupled NH2-PEG-Strt and quenching reagents.
-
Storage: Resuspend the prepared affinity resin in Storage Buffer and store at 4°C.
Affinity Purification of a Biotinylated Protein
This protocol provides a general procedure for the capture and elution of a biotinylated protein using the prepared NH2-PEG-Strt affinity resin.
Materials:
-
Prepared NH2-PEG-Strt affinity resin
-
Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 (can be optimized)
-
Elution Buffer (choose one based on Table 2 and downstream application)
-
Neutralization Buffer (if using low pH elution): 1 M Tris-HCl, pH 8.5
-
Sample containing the biotinylated protein
Procedure:
-
Column Preparation: Pack a chromatography column with the NH2-PEG-Strt affinity resin. Equilibrate the column with 5-10 column volumes (CV) of Binding/Wash Buffer.
-
Sample Loading: Load the clarified sample containing the biotinylated protein onto the column. The flow rate should be slow enough to allow for efficient binding.
-
Washing: Wash the column with 10-20 CV of Binding/Wash Buffer to remove non-specifically bound molecules. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound biotinylated protein using the chosen Elution Buffer.
-
For denaturing elution (e.g., 0.1 M Glycine-HCl, pH 2.5): Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH.
-
For on-bead digestion: After washing, resuspend the resin in digestion buffer with trypsin and incubate as required.
-
-
Analysis: Analyze the collected fractions for the presence of the purified protein using methods such as SDS-PAGE, Western blotting, or spectrophotometry.
Visualizations
Experimental Workflow
Caption: Affinity chromatography workflow using NH2-PEG-Strt resin.
Role of PEG in Reducing Non-Specific Binding
Caption: PEG linker creates a hydrophilic shield reducing non-specific binding.
Elution Strategies from Streptavidin Resins
Caption: Overview of elution strategies for streptavidin affinity chromatography.
References
- 1. Toward improving selectivity in affinity chromatography with PEGylated affinity ligands: the performance of PEGylated protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. goldbio.com [goldbio.com]
- 4. ubpbio.com [ubpbio.com]
- 5. ubpbio.com [ubpbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
- 9. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NH2-PEG-Strt in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG-Strt, an abbreviation for amine-terminated polyethylene (B3416737) glycol-conjugated streptavidin, represents a pivotal platform technology in the development of targeted drug delivery systems. This bioconjugate leverages the exceptionally high affinity and specificity of the biotin-streptavidin interaction, one of the strongest non-covalent bonds known in nature, for precise targeting of therapeutic agents to diseased cells and tissues. The integration of a polyethylene glycol (PEG) spacer enhances the biocompatibility, solubility, and circulation half-life of the streptavidin conjugate, while the terminal amine group provides a versatile handle for the attachment of various functionalities.
These application notes provide a comprehensive overview of the principles, methodologies, and practical considerations for utilizing NH2-PEG-Strt in targeted drug delivery research and development. Detailed experimental protocols for the synthesis, characterization, and evaluation of NH2-PEG-Strt based drug delivery systems are provided to guide researchers in this field.
Principle of NH2-PEG-Strt Targeted Drug Delivery
The core principle of this system lies in a modular, two-step or pre-targeting approach. First, a biotinylated targeting ligand (e.g., an antibody, peptide, or small molecule) is administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, the NH2-PEG-Strt, conjugated to a therapeutic payload, is introduced. The streptavidin component of the conjugate rapidly and specifically binds to the biotinylated targeting ligand at the disease site, thereby concentrating the therapeutic agent where it is needed most and minimizing off-target toxicity. The PEG linker serves to shield the streptavidin from the immune system, reduce non-specific binding, and improve its pharmacokinetic profile.
Data Presentation
The following tables summarize representative quantitative data for NH2-PEG-Strt based drug delivery systems, compiled from various studies. These values should be considered as illustrative examples, and optimal characteristics will be system-dependent.
Table 1: Physicochemical Properties of NH2-PEG-Strt Drug Conjugates
| Parameter | Representative Value Range | Method of Analysis | Reference |
| Hydrodynamic Diameter (nm) | 80 - 200 | Dynamic Light Scattering (DLS) | [1] |
| Polydispersity Index (PDI) | 0.1 - 0.3 | Dynamic Light Scattering (DLS) | [1] |
| Zeta Potential (mV) | -10 to +5 | Electrophoretic Light Scattering | [1][2] |
| Drug Loading Content (%) | 1 - 10 | UV-Vis Spectroscopy, HPLC | [3][4] |
| Drug Entrapment Efficiency (%) | 50 - 90 | Ultracentrifugation, Diafiltration | [3][4] |
Table 2: In Vitro Performance of NH2-PEG-Strt Drug Conjugates
| Parameter | Cell Line | Representative Results | Method of Analysis | Reference |
| Cellular Uptake | HER2+ Cancer Cells | 2-5 fold increase vs. non-targeted | Flow Cytometry, Confocal Microscopy | [5] |
| IC50 (nM) | Various Cancer Cells | Varies with drug and target | MTT Assay, CellTiter-Glo Assay | [6] |
| Apoptosis Induction | FaDu, SCC-25 | 2-3 fold increase in Annexin V positive cells | Flow Cytometry | [7] |
Table 3: In Vivo Performance of NH2-PEG-Strt Drug Conjugates
| Parameter | Animal Model | Representative Results | Method of Analysis | Reference |
| Tumor Growth Inhibition (%) | Xenograft Mouse Model | 60 - 80% reduction in tumor volume | Caliper Measurement | [6][8] |
| Biodistribution | Nude Mice | 2-4 fold higher tumor accumulation | IVIS Imaging, Gamma Scintigraphy | [8][9] |
| Mean Survival Time (days) | Orthotopic Mouse Model | Increased by 30-50% | Survival Analysis | [10] |
Experimental Protocols
Protocol 1: Synthesis and Characterization of NH2-PEG-Strt
This protocol describes a general method for the synthesis of NH2-PEG-Strt by reacting streptavidin with a heterobifunctional PEG linker containing an NHS ester at one end and a protected amine at the other, followed by deprotection.
Materials:
-
Streptavidin
-
NHS-PEG-NH-Boc (N-Hydroxysuccinimide ester-Polyethylene glycol-tert-butyloxycarbonyl protected amine)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 10 kDa)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Size Exclusion Chromatography (SEC) system
-
¹H NMR Spectrometer
Procedure:
-
PEGylation of Streptavidin:
-
Dissolve streptavidin in PBS at a concentration of 5 mg/mL.
-
Dissolve NHS-PEG-NH-Boc in anhydrous DMSO to a concentration of 10 mg/mL.
-
Add the NHS-PEG-NH-Boc solution to the streptavidin solution at a molar ratio of 5:1 (PEG:Streptavidin).
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Purify the Boc-protected NH2-PEG-Strt conjugate by dialysis against PBS (pH 7.4) for 48 hours with at least 4 buffer changes.
-
-
Deprotection of the Amine Group:
-
Lyophilize the purified Boc-protected conjugate.
-
Dissolve the lyophilized product in a 95% TFA solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Precipitate the deprotected NH2-PEG-Strt by adding cold diethyl ether.
-
Centrifuge to pellet the product and wash with cold diethyl ether three times.
-
Dry the final product under vacuum.
-
-
Characterization:
-
Size Exclusion Chromatography (SEC): Confirm the successful conjugation and assess the purity of the NH2-PEG-Strt by comparing the chromatograms of native streptavidin and the final product. An increase in molecular weight will be observed for the conjugate.
-
¹H NMR Spectroscopy: Confirm the presence of PEG chains and the removal of the Boc protecting group.[11][12][13]
-
Protocol 2: Drug Conjugation to NH2-PEG-Strt
This protocol outlines the conjugation of a carboxylate-containing drug to the terminal amine of NH2-PEG-Strt using EDC/NHS chemistry.
Materials:
-
NH2-PEG-Strt
-
Carboxylate-containing drug
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 10 kDa)
-
HPLC system
Procedure:
-
Activation of the Drug:
-
Dissolve the carboxylate-containing drug in MES buffer.
-
Add EDC and NHS to the drug solution at a molar ratio of 2:1 and 5:1 relative to the drug, respectively.
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation to NH2-PEG-Strt:
-
Dissolve NH2-PEG-Strt in PBS (pH 7.4).
-
Add the activated drug solution to the NH2-PEG-Strt solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
-
Purification and Analysis:
-
Purify the drug-conjugated NH2-PEG-Strt by dialysis against PBS (pH 7.4).
-
Quantify the drug loading using HPLC or UV-Vis spectroscopy by measuring the absorbance at the drug's characteristic wavelength.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxic effects of a drug-conjugated NH2-PEG-Strt on a target cancer cell line.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
Drug-conjugated NH2-PEG-Strt
-
Control NH2-PEG-Strt (without drug)
-
Free drug
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of the drug-conjugated NH2-PEG-Strt, control NH2-PEG-Strt, and free drug in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.
-
Include untreated cells as a negative control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each treatment.
Protocol 4: Western Blot Analysis of Target Protein Expression
This protocol is for analyzing the expression of a target protein in cells treated with a targeted drug delivery system.[14][15][16][17]
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and separate by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Mandatory Visualizations
Caption: Experimental workflow for NH2-PEG-Strt drug delivery systems.
Caption: EGFR-targeted drug delivery and signaling inhibition.
This document provides a foundational guide for researchers venturing into the use of NH2-PEG-Strt for targeted drug delivery. The provided protocols and data serve as a starting point for the development and evaluation of novel therapeutic strategies. It is crucial to optimize these protocols for specific applications and to conduct thorough characterization and validation at each step of the process.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison and validation of drug loading parameters of PEGylated nanoparticles purified by a diafiltration centrifugal device and tangential flow filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Tumor Pre-Targeting System Using Streptavidin-Expressing Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pretargeted Radioimmunotherapy using Genetically Engineered Antibody-Streptavidin Fusion Proteins for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. benchchem.com [benchchem.com]
- 16. bosterbio.com [bosterbio.com]
- 17. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Cell Surface Labeling with PEG-Streptavidin Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the covalent labeling of primary amine groups on cell surface proteins using a polyethylene (B3416737) glycol (PEG) spacer conjugated to streptavidin. This method is a cornerstone for various applications, including targeted drug delivery, cell imaging, and immunoassays. The inclusion of a PEG spacer enhances the solubility of the conjugate and minimizes steric hindrance, thereby preserving the biological activity of the labeled proteins.[1][2]
The extraordinary affinity of streptavidin for biotin (B1667282) allows for a highly specific and stable secondary labeling step, enabling the attachment of a wide array of biotinylated probes such as fluorophores, enzymes, or nucleic acids.[3][4][5] This two-step approach provides significant signal amplification, making it ideal for detecting low-abundance cell surface antigens.[6]
Data Summary: Key Experimental Parameters
The following table summarizes typical quantitative data and ranges for optimizing cell surface labeling protocols. Optimal conditions should be determined empirically for each specific cell type and application.
| Parameter | Recommended Range | Typical Value | Notes |
| Cell Concentration | 1 x 10⁶ - 1 x 10⁷ cells/mL | 5 x 10⁶ cells/mL | For suspension cells. For adherent cells, use a confluent monolayer.[1] |
| Strt-PEG-NHS Ester Concentration | 1 - 10 µM | 5 µM | Higher concentrations can decrease cell viability.[1] |
| Molar Excess of NHS-PEG Reagent | 10 to 20-fold (for purified protein) | 12-fold | For cell labeling, concentration is the more practical metric.[7][8][9] |
| Reaction pH | 7.2 - 8.5 | 8.0 | Slightly basic pH enhances the reactivity of the NHS ester with primary amines.[1][10] |
| Incubation Time | 15 - 60 minutes | 30 minutes | Longer times do not necessarily increase labeling and may harm cells.[1][8] |
| Incubation Temperature | 4°C or Room Temperature | 4°C (on ice) | Performing the reaction at 4°C minimizes internalization of the conjugate.[1][9] |
| Quenching Agent Concentration | 100 mM | 100 mM | e.g., Glycine (B1666218) or Tris buffer to stop the reaction.[10] |
Experimental Protocols
Two primary methods for labeling cells with PEG-Streptavidin are presented. Protocol A is the most direct and common method, utilizing an N-hydroxysuccinimide (NHS) ester-activated conjugate. Protocol B provides an alternative for when a pre-activated conjugate is not available and relies on crosslinking an amine-functionalized PEG-Streptavidin.
Protocol A: Direct Labeling of Cell Surface Amines with Strt-PEG-NHS Ester
This protocol describes the covalent attachment of a Streptavidin-PEG-NHS ester conjugate to primary amines (e.g., on lysine (B10760008) residues) of cell surface proteins.[11][12]
Materials:
-
Cells (adherent or suspension)
-
Strt-PEG-NHS Ester (MW 3000)
-
Anhydrous DMSO
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 8.0)
-
Quenching Buffer (100 mM glycine or Tris in PBS, pH 8.0)
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
Suspension Cells: Harvest cells by centrifugation and wash three times with ice-cold, amine-free PBS (pH 8.0) to remove any contaminating proteins from the culture medium.[9][10] Resuspend the cell pellet in cold PBS to a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.[1]
-
Adherent Cells: Grow cells to a confluent monolayer. Aspirate the culture medium and wash the monolayer three times with ice-cold, amine-free PBS (pH 8.0).[10]
-
-
Reagent Preparation:
-
Equilibrate the vial of Strt-PEG-NHS Ester to room temperature before opening to prevent moisture condensation.[9][11]
-
Prepare a 10 mM stock solution by dissolving the required amount of the conjugate in anhydrous DMSO. This stock solution should be prepared fresh.[1][8] Do not store aqueous solutions of NHS esters as they readily hydrolyze.[9]
-
-
Labeling Reaction:
-
Important: Perform all subsequent steps on ice or at 4°C to minimize internalization of the conjugate by the cells.[1]
-
Dilute the 10 mM Strt-PEG-NHS Ester stock solution into cold, amine-free PBS (pH 8.0) to the desired final concentration (typically 1-10 µM).
-
For adherent cells, add the labeling solution to cover the cell monolayer. For suspension cells, add the labeling solution to the cell suspension.
-
Incubate the cells for 30 minutes on ice, protected from light.[1][9]
-
-
Washing and Quenching:
-
Remove the labeling solution.
-
Wash the cells three times with cold PBS to remove any unbound conjugate. For suspension cells, centrifuge at approximately 300 x g for 5 minutes between each wash.[1]
-
To ensure the reaction is stopped, you can perform one of the washes with Quenching Buffer and incubate for 5-10 minutes before the final PBS washes.
-
-
Downstream Applications:
-
The labeled cells are now ready for subsequent incubation with a biotinylated probe for imaging, flow cytometry, or other downstream applications.
-
Protocol B: Two-Step Labeling Using NH2-PEG-Strt and a Crosslinker
This protocol is for situations where the starting material is an amine-functionalized PEG-Streptavidin (NH2-PEG-Strt). This method first activates the cell surface by biotinylating the primary amines, followed by the addition of the streptavidin conjugate. This is a "sandwich" technique that leverages the high-affinity biotin-streptavidin interaction.[13][14]
Materials:
-
Cells (adherent or suspension)
-
Sulfo-NHS-LC-Biotin (or a similar water-soluble, amine-reactive biotinylation reagent)
-
NH2-PEG-Strt (MW 3000)
-
Anhydrous DMSO
-
Ice-cold PBS, pH 8.0
-
Quenching Buffer (100 mM glycine in PBS)
Procedure:
-
Cell Preparation:
-
Prepare suspension or adherent cells as described in Protocol A, Step 1.
-
-
Cell Surface Biotinylation:
-
Prepare a fresh stock solution of Sulfo-NHS-LC-Biotin in DMSO.
-
Dilute the stock solution in ice-cold PBS (pH 8.0) to a final concentration of approximately 0.5-1 mg/mL.
-
Add the biotinylation solution to the cells and incubate for 30 minutes on ice.
-
Wash the cells once with Quenching Buffer to stop the reaction, followed by two washes with ice-cold PBS.
-
-
Streptavidin Conjugate Labeling:
-
Dilute the NH2-PEG-Strt in PBS to a suitable final concentration (e.g., 10-50 µg/mL).
-
Add the diluted NH2-PEG-Strt solution to the biotinylated cells.
-
Incubate for 20-30 minutes on ice to allow for the streptavidin-biotin binding to occur.
-
-
Final Washing:
-
Wash the cells three times with cold PBS to remove any unbound NH2-PEG-Strt.
-
-
Downstream Applications:
-
The cells are now labeled with PEG-Streptavidin and can be used in further applications.
-
Diagrams and Workflows
The following diagrams illustrate the chemical pathways and experimental workflows described in the protocols.
Caption: Chemical reaction for direct cell labeling using an NHS ester.
Caption: Experimental workflow for direct cell labeling with Strt-PEG-NHS.
Caption: Experimental workflow for two-step cell labeling via biotinylation.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. akadeum.com [akadeum.com]
- 4. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 5. cymaris.com [cymaris.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biochempeg.com [biochempeg.com]
- 13. The precise control of cell labelling with streptavidin paramagnetic particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Incorporating Functionalized Polyethylene Glycol Lipids into Reprecipitated Conjugated Polymer Nanoparticles for Bioconjugation and Targeted Labeling of Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Amine-PEG-Streptavidin in Flow Cytometry and Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amine-PEG-Streptavidin (NH2-PEG-Strt) is a versatile bioconjugation reagent that combines the high-affinity binding of streptavidin to biotin (B1667282) with the benefits of a polyethylene (B3416737) glycol (PEG) spacer and a reactive primary amine group. This combination makes it a powerful tool for various applications in flow cytometry and microscopy, enabling sensitive and specific detection of biotinylated targets while minimizing non-specific binding.
The core of this reagent is the streptavidin-biotin interaction, one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the femtomolar range.[1] Streptavidin, a tetrameric protein, can bind up to four biotin molecules with high specificity.[1][2] This interaction is rapid and stable, remaining unaffected by wide ranges of pH, temperature, and denaturing agents.[1]
The integrated PEG spacer serves a crucial role in reducing non-specific binding of the streptavidin to cells or other surfaces.[3][4] The hydrophilic nature of PEG creates a hydration layer that repels unwanted protein adsorption, thereby improving the signal-to-noise ratio in sensitive assays.[3] The flexible PEG linker also provides steric hindrance, minimizing unwanted interactions.[3]
The terminal primary amine (NH2) group provides a reactive handle for covalently conjugating the entire NH2-PEG-Strt molecule to surfaces or other molecules containing activated carboxyl groups (e.g., NHS esters).[5] This allows for the creation of streptavidin-functionalized surfaces on microplates, beads, or biosensors for various capture and detection assays.
This document provides detailed application notes and protocols for the use of NH2-PEG-Strt in flow cytometry and microscopy.
Key Applications
-
Flow Cytometry:
-
Immunophenotyping: Detection of cell surface markers using biotinylated primary antibodies followed by fluorescently labeled NH2-PEG-Strt. The high affinity of the streptavidin-biotin bond allows for robust signal amplification, which is particularly useful for detecting low-abundance antigens.[2][6]
-
Cell Sorting (FACS): Isolation of specific cell populations based on the expression of biotinylated cell surface markers.[1]
-
Apoptosis Assays: Detection of apoptotic cells using biotinylated Annexin V.
-
Cell Proliferation Assays: Tracking cell division using biotinylated probes.
-
-
Microscopy:
-
Immunofluorescence (IF) and Immunohistochemistry (IHC): Visualization of target proteins or other molecules in cells and tissues using biotinylated primary or secondary antibodies.[1][2] The use of PEGylated streptavidin helps to reduce background staining, leading to clearer images.[3]
-
In Situ Hybridization (ISH): Detection of specific nucleic acid sequences using biotinylated probes.
-
Live Cell Imaging: Real-time tracking of biotinylated molecules on the surface of living cells.[7]
-
Surface Functionalization: Immobilization of biotinylated molecules on surfaces for various microscopy-based assays.[8]
-
Data Presentation
Table 1: Recommended Reagent Concentrations for Staining
| Parameter | Flow Cytometry | Microscopy (Immunofluorescence) |
| Biotinylated Primary Antibody | 0.1 - 2 µg/10^6 cells | 1 - 10 µg/mL |
| NH2-PEG-Strt Conjugate | 0.5 - 5 µg/10^6 cells | 2 - 20 µg/mL |
| Incubation Volume | 100 µL | 100 - 500 µL per sample |
| Incubation Time (Primary Ab) | 30-60 minutes at 4°C | 60 minutes at RT or overnight at 4°C |
| Incubation Time (NH2-PEG-Strt) | 20-30 minutes at 4°C | 30-60 minutes at Room Temperature |
Note: These are general recommendations. Optimal concentrations and incubation times should be determined empirically for each specific application and experimental system through titration.[6]
Experimental Protocols
Protocol 1: Indirect Immunofluorescent Staining for Flow Cytometry
This protocol describes the use of a biotinylated primary antibody followed by a fluorescently labeled NH2-PEG-Strt conjugate for the detection of cell surface antigens.
Materials:
-
Cells of interest
-
FACS Buffer (e.g., PBS with 1-2% BSA and 0.05% sodium azide)
-
Biotinylated primary antibody specific to the target antigen
-
Fluorescently labeled NH2-PEG-Strt (e.g., conjugated to FITC, PE, or APC)
-
Isotype control biotinylated antibody
-
Fc receptor blocking agent (optional)
-
Viability dye (optional)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest and wash them with cold FACS buffer. Adjust the cell concentration to 1-5 x 10^6 cells/mL.
-
Fc Receptor Blocking (Optional): To reduce non-specific binding, incubate the cells with an Fc receptor blocking agent for 10-15 minutes at room temperature.[9]
-
Primary Antibody Incubation: Add the predetermined optimal concentration of the biotinylated primary antibody to the cell suspension. For the negative control, add the isotype control antibody at the same concentration. Incubate for 30-60 minutes at 4°C, protected from light.[9]
-
Washing: Wash the cells twice with 1-2 mL of cold FACS buffer to remove unbound primary antibody. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Secondary Reagent Incubation: Resuspend the cell pellet in the residual buffer and add the fluorescently labeled NH2-PEG-Strt conjugate at its optimal concentration. Incubate for 20-30 minutes at 4°C, protected from light.[9]
-
Washing: Wash the cells twice with 1-2 mL of cold FACS buffer.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 300-500 µL) for analysis.
-
Viability Staining (Optional): If a viability dye is used, follow the manufacturer's protocol for staining.
-
Data Acquisition: Analyze the samples on a flow cytometer.
Flow Cytometry Staining Workflow
Protocol 2: Immunofluorescence Staining of Adherent Cells for Microscopy
This protocol outlines the steps for staining adherent cells grown on coverslips using a biotinylated primary antibody and a fluorescently labeled NH2-PEG-Strt.
Materials:
-
Adherent cells grown on sterile coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS, for intracellular targets)
-
Blocking Buffer (e.g., 1-5% BSA in PBS)
-
Biotinylated primary antibody
-
Fluorescently labeled NH2-PEG-Strt
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture: Culture adherent cells on sterile coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (for intracellular targets): If staining an intracellular antigen, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. For surface staining, skip this step.
-
Blocking: Block non-specific binding by incubating the cells with Blocking Buffer for 30-60 minutes at room temperature.[3]
-
Primary Antibody Incubation: Dilute the biotinylated primary antibody to its optimal concentration in Blocking Buffer and add it to the coverslips. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Gently wash the coverslips three times with PBS.
-
Secondary Reagent Incubation: Dilute the fluorescently labeled NH2-PEG-Strt in Blocking Buffer and add it to the coverslips. Incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the coverslips three times with PBS in the dark.
-
Nuclear Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Washing: Wash the coverslips two times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Immunofluorescence Microscopy Workflow
Protocol 3: Surface Functionalization with NH2-PEG-Strt for Biotinylated Molecule Capture
This protocol describes how to coat a surface (e.g., carboxylated beads or microplate wells) with NH2-PEG-Strt for the subsequent capture of biotinylated molecules.
Materials:
-
Carboxylated surface (e.g., magnetic beads, microplate)
-
NH2-PEG-Strt
-
Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Surface Activation:
-
Wash the carboxylated surface with Activation Buffer.
-
Prepare a fresh solution of EDC and Sulfo-NHS in Activation Buffer.
-
Add the EDC/Sulfo-NHS solution to the surface and incubate for 15-30 minutes at room temperature with gentle mixing.[10]
-
-
Washing: Wash the activated surface with Conjugation Buffer to remove excess EDC and Sulfo-NHS.
-
Conjugation:
-
Immediately add a solution of NH2-PEG-Strt in Conjugation Buffer to the activated surface.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to block any unreacted active esters. Incubate for 30 minutes at room temperature.
-
Washing: Wash the surface extensively with Wash Buffer to remove any non-covalently bound NH2-PEG-Strt.
-
Storage: The streptavidin-coated surface is now ready for the capture of biotinylated molecules. Store in a suitable buffer (e.g., PBS with a preservative) at 4°C.
References
- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Biotin and Streptavidin | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation of microbead surfaces reduces unspecific antibody binding in glycan-based suspension array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotin-PEG-NH2, Amino PEG Biotin [nanocs.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Imaging proteins in live mammalian cells with biotin ligase and monovalent streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for NH2-PEG-Strt (MW 3000) in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a groundbreaking therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[1] Polyethylene glycol (PEG) linkers, in particular, have become a cornerstone in PROTAC design due to their hydrophilicity, flexibility, and tunable length.[1][2]
NH2-PEG-Strt (MW 3000) is a PEG-based PROTAC linker that can be utilized in the synthesis of PROTACs.[3][4] This linker features a terminal amine (NH2) group for conjugation and incorporates streptavidin (Strt), offering unique functionalities for both PROTAC synthesis and subsequent biochemical and cellular assays. The PEG component, with a molecular weight of 3000 Da, provides a significant degree of hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.[5][6] The streptavidin moiety serves as a powerful affinity tag for purification, immobilization, and detection in various experimental workflows.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[7] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[8] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[8]
Caption: General mechanism of PROTAC-mediated protein degradation.
Application Notes
The incorporation of a streptavidin moiety in the NH2-PEG-Strt (MW 3000) linker provides several advantages in the development and characterization of PROTACs:
-
Affinity Purification: The high-affinity interaction between streptavidin and biotin (B1667282) can be exploited for the efficient purification of the synthesized PROTAC.
-
Target Engagement Studies: Biotinylated probes can be used in conjunction with the streptavidin-containing PROTAC to confirm target engagement in cellular lysates or with purified proteins through pull-down assays.[8]
-
Immobilization for Biochemical Assays: The streptavidin tag allows for the immobilization of the PROTAC on streptavidin-coated surfaces (e.g., beads, plates), facilitating the study of protein-protein interactions and ternary complex formation.[9]
-
Detection and Quantification: The streptavidin moiety can be targeted by biotinylated detection reagents in various assay formats, such as ELISA or Western blotting.
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of PROTACs using the NH2-PEG-Strt (MW 3000) linker. These protocols are general and may require optimization for specific target proteins and ligands.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a two-step synthesis where a POI ligand is first conjugated to the NH2-PEG-Strt (MW 3000) linker, followed by the attachment of an E3 ligase ligand.
Materials:
-
POI ligand with a carboxylic acid functional group
-
NH2-PEG-Strt (MW 3000)
-
E3 ligase ligand with a suitable reactive group (e.g., carboxylic acid)
-
Coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous DMF
-
Standard purification supplies (e.g., HPLC, silica (B1680970) gel)
Procedure:
-
Step 1: Conjugation of POI Ligand to NH2-PEG-Strt (MW 3000) a. Dissolve the POI ligand with a carboxylic acid in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add a solution of NH2-PEG-Strt (MW 3000) (1.0 eq) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS. e. Upon completion, purify the POI-PEG-Strt conjugate by HPLC.
-
Step 2: Conjugation of E3 Ligase Ligand a. The purified POI-PEG-Strt conjugate will have a reactive handle for the attachment of the E3 ligase ligand. Assuming the streptavidin provides a suitable conjugation site or if a bifunctional PEG linker is used in conjunction with streptavidin. b. Follow a similar amide coupling procedure as in Step 1 to conjugate the E3 ligase ligand to the POI-PEG-Strt intermediate. c. Purify the final PROTAC molecule using HPLC.
Caption: General workflow for PROTAC synthesis using NH2-PEG-Strt.
Protocol 2: Target Protein Pull-Down Assay
This protocol utilizes the streptavidin moiety of the PROTAC to pull down the target protein from a cell lysate, confirming target engagement.
Materials:
-
Synthesized PROTAC with NH2-PEG-Strt (MW 3000) linker
-
Biotinylated probe
-
Streptavidin-coated magnetic beads
-
Cell lysate containing the target protein
-
Lysis buffer
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody against the target protein
Procedure:
-
Incubation: Incubate the cell lysate with the synthesized PROTAC for 1-2 hours at 4°C with gentle rotation to allow for the formation of the PROTAC-target protein complex.
-
Capture: Add streptavidin-coated magnetic beads to the lysate-PROTAC mixture. Incubate for another 1-2 hours at 4°C to allow the streptavidin on the PROTAC to bind to the beads.
-
Washing: Use a magnetic rack to pellet the beads and discard the supernatant. Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Add elution buffer to the beads and heat to release the bound proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using a primary antibody specific for the target protein.
Caption: Workflow for a streptavidin-based pull-down assay.
Data Presentation
The efficacy of a PROTAC is typically evaluated by its ability to degrade the target protein, which is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values. The length and composition of the PEG linker are critical parameters that influence these values.[10] The following tables summarize representative data from studies investigating the effect of PEG linker length on PROTAC efficacy for different target proteins.
Note: The following data is for illustrative purposes to demonstrate the impact of PEG linker length and is not specific to PROTACs synthesized with NH2-PEG-Strt (MW 3000).
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [10]
| PROTAC | Linker Composition | DC50 | Dmax |
| PROTAC 12 | 16-atom PEG chain | ~10 nM | >90% |
| PROTAC 9 | 12-atom PEG chain | ~100 nM | ~80% |
| PROTAC 19 | 21-atom PEG chain | >1 µM | <50% |
Table 2: Efficacy of PEG-based PROTACs Against Various Targets [10]
| Target Protein | E3 Ligase | PROTAC | DC50 | Dmax |
| BRD4 | DCAF15 | DP1 | 10.84 ± 0.92 μM | 98% |
| SMARCA2 | VCB | PROTAC 96 | 300 nM | 65% |
| SMARCA4 | VCB | PROTAC 96 | 250 nM | 70% |
NH2-PEG-Strt (MW 3000) is a versatile linker for the development of PROTACs, offering the benefits of a hydrophilic PEG spacer to improve physicochemical properties and a streptavidin moiety for multifaceted applications in purification, immobilization, and characterization of the resulting PROTACs. The provided protocols and application notes serve as a foundation for researchers to design and evaluate novel protein degraders. The rational design of the linker is a critical aspect of PROTAC development, and the unique features of NH2-PEG-Strt (MW 3000) make it a valuable tool in advancing the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NH2-PEG-Strt (MW 3000)|CAS |DC Chemicals [dcchemicals.com]
- 5. biochempeg.com [biochempeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. revvity.com [revvity.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Biotin-Binding Efficiency with NH2-PEG-Streptavidin
Welcome to the technical support center for NH2-PEG-Streptavidin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to low biotin-binding efficiency in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is NH2-PEG-Streptavidin and why is it used?
NH2-PEG-Streptavidin is a conjugate where streptavidin is modified with a polyethylene (B3416737) glycol (PEG) linker that has a terminal amine (NH2) group. This modification is designed to:
-
Increase Solubility: The hydrophilic PEG chain enhances the solubility of streptavidin, preventing aggregation.[1]
-
Reduce Steric Hindrance: The PEG acts as a spacer, extending the biotin-binding sites away from the streptavidin core and any surface it might be attached to, thereby improving accessibility for biotinylated molecules.[1][2][3]
-
Provide a Reactive Handle: The terminal amine group allows for covalent conjugation to surfaces, molecules, or particles using amine-reactive chemistry (e.g., NHS esters).[4]
Q2: What are the main factors that can lead to low biotin-binding efficiency?
Several factors can contribute to reduced biotin-binding efficiency:
-
Suboptimal pH: The streptavidin-biotin interaction is pH-dependent.[5][6]
-
Steric Hindrance: Despite the PEG linker, steric hindrance can still occur, especially with large biotinylated molecules or high surface densities.[7][8]
-
Improper Conjugation: The process of conjugating the NH2-PEG-Streptavidin to a surface or another molecule might damage the streptavidin or block its binding sites.[9]
-
Reagent Quality: The quality and age of the NH2-PEG-Streptavidin and the biotinylated molecule can affect binding.
-
Presence of Contaminants: Free biotin (B1667282) in the sample or certain buffer components can interfere with the binding.[10]
-
Inadequate Incubation Time or Temperature: Binding kinetics can be influenced by these parameters.
Troubleshooting Guides
Below are detailed troubleshooting guides for common problems encountered with NH2-PEG-Streptavidin.
Problem 1: Low signal or yield in a biotin-streptavidin binding assay.
This is a common issue that can arise from several sources. Follow this step-by-step guide to diagnose and resolve the problem.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low biotin-binding efficiency.
Step 1: Verify Reagent and Buffer Integrity
-
Reagent Quality: Ensure that the NH2-PEG-Streptavidin and your biotinylated molecule have been stored correctly and are not expired. Repeated freeze-thaw cycles can denature proteins.
-
Buffer pH: The streptavidin-biotin interaction is generally robust over a wide pH range, but optimal binding is typically observed between pH 7.2 and 8.0.[10] Extreme pH values can disrupt the interaction.[5][6]
-
Contaminants: Check for the presence of free biotin in your sample, which will compete for binding sites on streptavidin.[10] Also, ensure that your buffers do not contain substances that could interfere with the interaction.
Step 2: Optimize Binding Conditions
-
Concentrations: The concentrations of both the NH2-PEG-Streptavidin and the biotinylated molecule may be too low for efficient binding.[10] Titrate the concentrations to find the optimal ratio.
-
Incubation Time and Temperature: While the biotin-streptavidin interaction is rapid, insufficient incubation time can lead to incomplete binding.[11] Incubate for at least 30-60 minutes at room temperature or 4°C.[12][13]
Step 3: Evaluate the Conjugation of NH2-PEG-Streptavidin
If you have conjugated the NH2-PEG-Streptavidin to a surface (e.g., magnetic beads, microplates), the conjugation process itself might be the issue.
-
Amine-Reactive Chemistry: The NHS ester chemistry used to couple the amine group of the PEG linker to a surface is sensitive to hydrolysis, especially at alkaline pH.[4][13] Ensure that your buffers for conjugation are amine-free (e.g., avoid Tris or glycine).[13]
-
Surface Blocking: Inadequate blocking of the surface after streptavidin immobilization can lead to high non-specific binding of your biotinylated molecule, which can be mistaken for low specific binding.[14]
Step 4: Assess Biotinylation and Steric Hindrance
-
Degree of Biotinylation: It's possible that your target molecule is not sufficiently biotinylated. You can quantify the degree of biotinylation using a HABA assay (see Experimental Protocols section).
-
PEG Spacer Length: The PEG linker is designed to reduce steric hindrance, but for very large molecules or crowded surfaces, a longer PEG spacer might be necessary.[2][7] Conversely, excessively long and flexible spacers can sometimes lead to a decrease in the amount of specifically adsorbed streptavidin.[2]
| PEG Linker Length | General Recommendation | Potential Issues |
| Short (e.g., PEG4) | Suitable for small biotinylated molecules. | May not be sufficient to overcome steric hindrance with large proteins or antibodies.[3] |
| Medium (e.g., PEG6, PEG12) | A good starting point for a wide range of applications, balancing flexibility and reach.[2] | |
| Long (e.g., PEG24) | Recommended for applications with significant steric constraints. | Excessively long linkers might lead to a slight decrease in binding affinity in some contexts.[3] |
Experimental Protocols
Protocol 1: Quantification of Biotin Incorporation using the HABA Assay
This protocol allows you to determine the molar ratio of biotin to protein for your biotinylated molecule. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye binds to streptavidin, producing a colorimetric signal at 500 nm. When biotin is added, it displaces the HABA, causing a decrease in absorbance.
Materials:
-
Streptavidin solution (e.g., 1 mg/mL in PBS)
-
HABA solution (e.g., 10 mM in 0.01 M NaOH)
-
Biotinylated protein sample
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Spectrophotometer
Procedure:
-
Prepare a HABA/Streptavidin solution by mixing the HABA and streptavidin solutions.
-
Measure the absorbance of the HABA/Streptavidin solution at 500 nm.
-
Add a known volume of your biotinylated protein sample to the HABA/Streptavidin solution and mix.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance at 500 nm again.
-
Calculate the change in absorbance and use the molar extinction coefficient of the HABA-streptavidin complex to determine the concentration of biotin.
Data Interpretation:
A significant drop in absorbance indicates successful biotinylation. The degree of labeling can be calculated and compared between different biotinylation reactions.
| Parameter | Value |
| HABA-Streptavidin Molar Extinction Coefficient at 500 nm | 34,000 M⁻¹cm⁻¹[15] |
| Wavelength for Measurement | 500 nm[15] |
Protocol 2: Binding of a Biotinylated Antibody to NH2-PEG-Streptavidin Coated Magnetic Beads
This protocol provides a general procedure for a pull-down experiment.
Experimental Workflow
Caption: A standard workflow for a pull-down assay using streptavidin magnetic beads.
Materials:
-
NH2-PEG-Streptavidin coated magnetic beads
-
Biotinylated antibody
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)[12]
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0, or SDS-PAGE loading buffer)
-
Magnetic separation rack
Procedure:
-
Bead Preparation: Resuspend the magnetic beads and transfer the desired amount to a microcentrifuge tube. Place the tube on a magnetic rack to pellet the beads, then discard the supernatant.[12]
-
Equilibration: Wash the beads three times with Binding/Wash Buffer. For each wash, resuspend the beads in the buffer, pellet them using the magnetic rack, and discard the supernatant.[12]
-
Binding: Resuspend the washed beads in Binding/Wash Buffer. Add the biotinylated antibody and incubate for 30-60 minutes at room temperature with gentle rotation.[16]
-
Washing: Pellet the beads with the magnetic rack and discard the supernatant containing unbound antibody. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in Elution Buffer to release the bound antibody. The choice of elution buffer will depend on the downstream application. For analysis by SDS-PAGE, you can directly resuspend the beads in loading buffer and boil for 5-10 minutes.
Optimization:
-
Blocking: To reduce non-specific binding, you can pre-block the beads with a blocking agent like BSA after the equilibration step.[14]
-
Stringency: The salt concentration and detergent in the wash buffer can be adjusted to modulate the stringency of the washes.
By following these troubleshooting guides and experimental protocols, you can systematically identify and resolve issues related to low biotin-binding efficiency with NH2-PEG-Streptavidin, leading to more reliable and reproducible experimental outcomes.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. pH-Dependent Deformations of the Energy Landscape of Avidin-like Proteins Investigated by Single Molecule Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Steric Crowding Effects on Target Detection in an Affinity Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine Landscaping to Maximize Protein-Dye Fluorescence and Ultrastable Protein-Ligand Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. neb.com [neb.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 15. Biotin Binding Assay Protocol | Rockland [rockland.com]
- 16. spherotech.com [spherotech.com]
Technical Support Center: Optimizing NH2-PEG-Strt (MW 3000) for Surface Coating
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of NH2-PEG-Strt (MW 3000) for surface coating applications. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for NH2-PEG-Strt (MW 3000) surface coating?
A1: The optimal concentration of NH2-PEG-Strt (MW 3000) can vary depending on the substrate material, surface chemistry, and the desired surface density. A common starting concentration for similar PEG-streptavidin conjugates is in the range of 0.1 to 1.0 mg/mL in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0.[1][2] It is recommended to perform a concentration titration to determine the optimal concentration for your specific application.
Q2: How does the molecular weight of the PEG linker affect surface coating?
A2: The molecular weight (MW) of the polyethylene (B3416737) glycol (PEG) linker plays a crucial role in the performance of the coated surface. A 3000 MW PEG provides a good balance of properties. It is generally effective at reducing non-specific protein adsorption and providing sufficient spacing to minimize steric hindrance for subsequent binding events.[3] Longer PEG chains can offer better steric repulsion, but may also lead to a less dense surface coverage.
Q3: What are the critical parameters to control during the coating process?
A3: Several factors can influence the outcome of the surface coating. Key parameters to control include:
-
Concentration of NH2-PEG-Strt: Directly impacts the density of the coating.
-
Incubation Time: Sufficient time is needed for the molecules to attach to the surface.
-
Temperature: Most incubations are performed at room temperature or 4°C.
-
pH of the Buffer: The pH can affect the reactivity of the amine group and the conformation of the streptavidin. A pH range of 7.2-8.5 is generally recommended for reactions involving primary amines.[4]
-
Surface Cleanliness and Pre-treatment: A pristine and properly activated surface is essential for uniform coating.
Q4: How can I verify the successful coating of the surface with NH2-PEG-Strt?
A4: Several techniques can be used to confirm the presence and activity of the NH2-PEG-Strt coating:
-
Functional Assays: The most common method is to assess the binding of a biotinylated molecule (e.g., biotinylated-BSA, biotinylated-HRP) to the streptavidin on the surface.[5]
-
Surface Analytical Techniques: Techniques like X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) can provide information on the chemical composition, topography, and mass of the coated surface.[6][7][8][9]
Troubleshooting Guides
This section addresses specific issues that may arise during the surface coating process with NH2-PEG-Strt (MW 3000).
Issue 1: Low or No Binding of Biotinylated Molecules
| Possible Cause | Troubleshooting Step |
| Suboptimal NH2-PEG-Strt Concentration | Perform a titration of NH2-PEG-Strt concentration (e.g., 0.05, 0.1, 0.5, 1.0 mg/mL) to find the optimal coating concentration for your substrate. |
| Inactive Streptavidin | Ensure the NH2-PEG-Strt reagent has been stored correctly (typically at 4°C, protected from light and moisture) to maintain the activity of the streptavidin.[1] |
| Insufficient Incubation Time or Temperature | Increase the incubation time (e.g., overnight at 4°C) or optimize the temperature for the coating step. |
| Incorrect Buffer pH | Verify that the pH of your coating buffer is within the optimal range (pH 7.2-8.0) for streptavidin-biotin interaction.[1] |
| Steric Hindrance | The PEG linker may be in a coiled conformation, obscuring the biotin (B1667282) binding sites. Try varying the ionic strength of the buffer, which can influence PEG conformation. |
| Improper Surface Preparation | Ensure the substrate is thoroughly cleaned and activated according to a validated protocol to expose the necessary reactive groups for PEG attachment.[10] |
Issue 2: High Non-Specific Binding
| Possible Cause | Troubleshooting Step |
| Incomplete Surface Coverage | Increase the concentration of NH2-PEG-Strt or the incubation time to ensure a dense PEG layer. |
| Contaminated Reagents or Buffers | Use fresh, high-purity reagents and sterile-filtered buffers to avoid introducing contaminants that can adhere to the surface. |
| Inadequate Blocking | After the NH2-PEG-Strt coating, incubate the surface with a blocking agent like Bovine Serum Albumin (BSA) or casein to block any remaining non-specific binding sites. |
| Surface Roughness | An uneven surface can lead to areas of high non-specific binding. Ensure your substrate has a smooth and uniform surface. |
Experimental Protocols & Data
General Protocol for Surface Coating with NH2-PEG-Strt (MW 3000)
This protocol provides a general workflow. Optimization for specific substrates and applications is recommended.
-
Surface Preparation:
-
Clean the substrate thoroughly using appropriate solvents (e.g., sonication in isopropanol (B130326) and acetone).
-
Activate the surface to introduce reactive groups (e.g., hydroxyl or amine groups) using methods like plasma treatment or chemical modification (e.g., with (3-aminopropyl)triethoxysilane for glass surfaces).[11]
-
-
Coating with NH2-PEG-Strt:
-
Prepare a solution of NH2-PEG-Strt (MW 3000) in a suitable buffer (e.g., PBS, pH 7.4) at the desired concentration (e.g., 0.1 mg/mL).
-
Incubate the prepared surface with the NH2-PEG-Strt solution for at least 1-2 hours at room temperature or overnight at 4°C.[10]
-
-
Washing:
-
After incubation, thoroughly rinse the surface with the same buffer to remove any unbound NH2-PEG-Strt.
-
-
Blocking (Optional but Recommended):
-
To minimize non-specific binding, incubate the surface with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
-
-
Final Wash:
-
Rinse the surface again with buffer to remove the excess blocking agent. The surface is now ready for the binding of biotinylated molecules.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| NH2-PEG-Strt Concentration | 0.1 - 1.0 mg/mL | Optimal concentration is substrate and application dependent. |
| Streptavidin Concentration (for biotinylated surfaces) | 2 µg/mL - 0.1 mg/mL | For binding to a biotinylated surface, lower concentrations can be effective.[7][10] |
| Incubation Time | 1 - 12 hours | Longer incubation times may be necessary for achieving higher surface density. |
| Incubation Temperature | 4°C - Room Temperature | Lower temperatures can help maintain protein stability during longer incubations. |
| pH of Coating Buffer | 7.2 - 8.5 | Critical for amine reactivity and streptavidin stability.[4] |
Visualizations
Caption: Experimental Workflow for Surface Coating.
Caption: Troubleshooting Logic for Low Biotin Binding.
References
- 1. cymaris.com [cymaris.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Streptavidin Coverage on Biotinylated Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface Passivation for Single-molecule Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Strategies to reduce non-specific binding of NH2-PEG-Strt conjugates.
Welcome to our dedicated support center for troubleshooting and optimizing experiments involving NH2-PEG-Streptavidin conjugates. This guide provides answers to frequently asked questions and practical solutions to common challenges, such as high background signals and non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding (NSB) with NH2-PEG-Streptavidin conjugates?
Non-specific binding of PEGylated conjugates can stem from several molecular forces between the conjugate and substrate surfaces.[1] The main drivers are:
-
Hydrophobic Interactions: Exposed hydrophobic regions on the streptavidin or the target molecule can interact with hydrophobic surfaces.[1]
-
Electrostatic Interactions: Streptavidin is known to be positively charged, which can lead to electrostatic attraction to negatively charged surfaces or molecules.[2]
-
Endogenous Biotin (B1667282): Biological samples, particularly from tissues like the liver, kidney, and adipose tissue, can contain naturally occurring biotinylated molecules that bind to streptavidin, causing false-positive signals.[3]
-
Suboptimal PEGylation: The density and length of the PEG chains are critical. Insufficient PEG coverage can leave exposed streptavidin surfaces prone to non-specific interactions.[1]
Q2: How does the PEG linker in an NH2-PEG-Streptavidin conjugate help reduce non-specific binding?
The polyethylene (B3416737) glycol (PEG) spacer is a hydrophilic polymer that minimizes NSB through two primary mechanisms:
-
Steric Hindrance: The flexible, water-soluble PEG chains form a physical "cloud" or barrier on the surface, which sterically hinders the close approach of unwanted proteins or molecules.[4]
-
Hydration Layer: PEG chains attract and organize a layer of water molecules around the conjugate.[4][5] This hydration layer acts as an energetic barrier, repelling the adsorption of other proteins, which would require the displacement of these water molecules.[4]
Q3: Can the properties of the PEG linker itself influence non-specific binding?
Yes, the physical characteristics of the PEG linker are crucial for effective surface passivation.[1]
-
PEG Density: A higher grafting density of PEG chains generally leads to a more effective barrier against non-specific interactions by providing better surface coverage.[1]
-
PEG Length: Longer PEG chains can offer better steric hindrance and reduce NSB.[1] However, excessively long chains might become entangled or interfere with the specific binding of the target molecule.[1]
Troubleshooting Guides
This section addresses common problems encountered during experiments using NH2-PEG-Streptavidin conjugates and provides step-by-step solutions.
Issue 1: High Background Signal Across the Entire Plate/Sensor
High background noise can mask specific signals and reduce assay sensitivity.[6][7][8]
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inadequate Blocking | The blocking buffer is crucial for saturating all potential non-specific binding sites on the surface.[8] Try increasing the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extending the blocking incubation time.[8] Consider testing alternative blocking agents.[7] |
| Suboptimal Reagent Concentration | Excessively high concentrations of the streptavidin conjugate or detection antibodies can lead to increased non-specific binding.[3][9] Titrate your reagents to find the optimal concentration that provides the best signal-to-noise ratio.[3] |
| Inefficient Washing | Insufficient washing may leave unbound reagents behind, contributing to high background.[3][7] Increase the number of wash cycles, the volume of wash buffer, and the soaking time during washes.[7][8] Ensure forceful tapping to remove all residual liquid after each wash.[7] |
| Endogenous Biotin in Sample | Tissues and cell lysates can contain biotin-binding proteins that interfere with the assay.[3] Implement a pre-blocking step for endogenous biotin before adding the streptavidin conjugate.[3] |
| Cross-Reactivity | The detection antibody may be cross-reacting with other molecules in the sample or with the blocking agent.[8] Use a different blocking agent (e.g., switch from BSA to casein) or use more highly purified or affinity-purified antibodies.[6][7] |
Troubleshooting Workflow for High Background
Issue 2: Weak or No Signal
A weak or absent signal can be equally frustrating, suggesting a problem with one of the core assay components.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Reagent Degradation | Reagents may have expired or been stored improperly. Ensure all components, especially enzyme conjugates, are fresh and have been stored at the recommended temperature.[6] Avoid repeated freeze-thaw cycles.[6] |
| Insufficient Incubation Time | Incubation times may be too short for binding to reach equilibrium.[7] Try extending the incubation times for the conjugate and antibodies, potentially incubating overnight at 4°C.[7] |
| Incorrect Buffer Composition | The pH or ionic strength of your buffers may not be optimal for the binding interaction. High salt concentrations can sometimes inhibit specific binding.[7] Verify the pH of all buffers and test different salt concentrations.[7] |
| Overly Aggressive Washing | While important for reducing background, excessive washing can strip away specifically bound molecules.[3] Reduce the number of washes or the stringency of the wash buffer (e.g., lower detergent concentration). |
| Steric Hindrance | The PEG linker, while beneficial, could be sterically hindering the streptavidin from binding to a biotinylated molecule that is very close to a surface. Consider using a conjugate with a different PEG linker length.[1] |
Experimental Protocols
Protocol 1: General Surface Blocking
This protocol describes a standard method for blocking surfaces on microplates or biosensors to minimize non-specific binding before the addition of the NH2-PEG-Streptavidin conjugate.[1]
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Wash Buffer: PBS with 0.05% (v/v) Tween 20 (PBST)
-
Blocking Buffer Options:
Procedure:
-
Initial Wash: Wash the surface (e.g., microplate wells) three times with PBS.[1]
-
Blocking: Add a sufficient volume of your chosen Blocking Buffer to completely cover the surface.
-
Incubation: Incubate for at least 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Decant the blocking solution and wash the surface 3-5 times with PBST to remove excess blocking agent.[1]
-
Proceed with Assay: The surface is now blocked and ready for the subsequent steps of your assay.
Workflow for Surface Passivation and Blocking
Protocol 2: Blocking Endogenous Biotin
This two-step protocol is essential when working with samples that may contain endogenous biotin, such as cell lysates or tissue extracts.[3]
Materials:
-
Avidin (B1170675)/Streptavidin solution
-
Free Biotin solution
Procedure:
-
Avidin/Streptavidin Incubation: After your initial blocking step (Protocol 1), incubate the sample with an excess of free avidin or streptavidin. This will bind to any endogenous biotin present in the sample.
-
Wash: Wash thoroughly to remove the unbound avidin/streptavidin.
-
Biotin Incubation: Incubate the sample with an excess of free biotin. This will saturate any remaining biotin-binding sites on the avidin/streptavidin added in step 1.
-
Wash: Perform a final thorough wash to remove any unbound biotin.
-
Proceed with Assay: The sample is now ready for incubation with your biotinylated detection molecule and NH2-PEG-Streptavidin conjugate.
Data Summary Tables
Table 1: Common Blocking Agents and Their Properties
| Blocking Agent | Typical Concentration | Primary Interaction Disrupted | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v)[1] | Hydrophobic & Electrostatic | A common, effective protein-based blocker. Ensure it is biotin-free.[10] |
| Casein | 0.5-5% (w/v)[1][2] | Hydrophobic & Electrostatic | Can be more effective than BSA in some systems. Avoid non-fat dry milk as it contains biotin.[10] |
| Tween 20 | 0.05-0.1% (v/v)[1][11] | Hydrophobic | A non-ionic detergent often added to wash and blocking buffers to reduce hydrophobic interactions. |
| Fish Gelatin | 0.1-1% (w/v) | Mixed | Can be a good alternative if BSA or casein cause cross-reactivity issues. |
| PEG | Variable | Steric & Hydration | The PEG on the conjugate itself acts as a blocking agent. Can also be used to pre-coat surfaces.[1] |
Mechanism of Blocking Agents
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. arp1.com [arp1.com]
- 9. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Amine-Reactive Conjugation with NH2-PEG-Streptavidin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NH2-PEG-Streptavidin (Amine-PEG-Streptavidin). Our goal is to help you improve the efficiency of your amine-reactive conjugation reactions and effectively utilize NH2-PEG-Streptavidin in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is NH2-PEG-Streptavidin and what are its primary applications?
NH2-PEG-Streptavidin is a bioconjugation reagent consisting of streptavidin modified with a polyethylene (B3416737) glycol (PEG) spacer that has a terminal primary amine (-NH2) group.[1] This reagent leverages the high-affinity interaction between streptavidin and biotin (B1667282) (dissociation constant, Kd ≈ 10⁻¹⁴ M).[2]
Primary applications include:
-
Targeted Drug Delivery: The amine group can be conjugated to a therapeutic agent (e.g., a small molecule drug or protein) using amine-reactive chemistry. The resulting conjugate can then bind to a biotinylated targeting moiety (e.g., an antibody) to direct the therapeutic to a specific site.[3]
-
Immunoassays and Diagnostics: NH2-PEG-Streptavidin can be used to develop sensitive detection systems, such as ELISAs, where the amine group is used for immobilization or conjugation to a reporter molecule.[4]
-
Surface Modification: The amine group allows for the covalent attachment of streptavidin to surfaces functionalized with amine-reactive groups (e.g., NHS esters), creating a biotin-binding surface for various applications.[5]
Q2: What is the core chemistry behind conjugating a molecule to the amine group of NH2-PEG-Streptavidin?
The most common method for conjugating molecules to the primary amine of NH2-PEG-Streptavidin is through the use of N-Hydroxysuccinimide (NHS) esters.[6] The reaction involves the nucleophilic attack of the deprotonated primary amine on the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.[7] This reaction is typically carried out in a slightly basic pH environment (pH 7.2-8.5).[8]
Q3: Which buffers should I use for NHS ester conjugation reactions, and which should I avoid?
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers are compatible with NHS ester chemistry. A common choice is 0.1 M sodium phosphate (B84403) or sodium bicarbonate buffer at a pH between 7.2 and 8.5.[7][8]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided. These buffers will compete with the NH2-PEG-Streptavidin for reaction with the NHS ester, significantly reducing the conjugation efficiency.[6][8]
Q4: How should I store and handle my NHS ester reagents?
NHS esters are highly sensitive to moisture and should be stored at -20°C in a desiccated environment.[8] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[8] It is best practice to prepare fresh solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before each experiment and not to store stock solutions.[6][8]
Troubleshooting Guide
Low Conjugation Yield
Problem: You are observing a low yield of your desired conjugate after reacting your molecule of interest with NH2-PEG-Streptavidin.
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subgraph "cluster_causes" { label="Potential Causes"; bgcolor="#F1F3F4"; cause1 [label="Incorrect Buffer pH"]; cause2 [label="Hydrolyzed NHS Ester"]; cause3 [label="Competing Amines in Buffer"]; cause4 [label="Suboptimal Molar Ratio"]; cause5 [label="Low Reactant Concentration"]; }
subgraph "cluster_solutions" { label="Solutions"; bgcolor="#F1F3F4"; solution1 [label="Optimize pH to 7.2-8.5"]; solution2 [label="Use fresh, properly stored NHS ester"]; solution3 [label="Use amine-free buffers (e.g., PBS)"]; solution4 [label="Increase molar excess of NHS ester"]; solution5 [label="Increase reactant concentrations"]; }
start -> cause1; start -> cause2; start -> cause3; start -> cause4; start -> cause5;
cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; cause4 -> solution4; cause5 -> solution5; }
Caption: A workflow for troubleshooting low biotin binding.
| Potential Cause | Recommended Solution | Explanation |
| Steric Hindrance | The PEG spacer in NH2-PEG-Streptavidin is designed to reduce steric hindrance. [9]If you suspect this is still an issue, consider using a biotinylated molecule with a longer PEG spacer as well. | The conjugated molecule may be physically blocking the biotin-binding pocket of streptavidin. |
| Denaturation of Streptavidin | Ensure that the conjugation reaction conditions (e.g., pH, temperature, presence of organic solvents) are mild and do not lead to the denaturation of the streptavidin protein. | Denaturation can alter the conformation of the biotin-binding pocket, reducing or eliminating its ability to bind biotin. |
| Inefficient Removal of Unbound Biotinylated Molecule | Ensure that the purification step after the biotinylation of your target molecule is efficient in removing all unbound biotinylation reagent. | Excess, free biotinylation reagent will compete with your biotinylated molecule for binding to the streptavidin conjugate. |
| Issues with the Biotinylated Molecule | Confirm the successful biotinylation of your target molecule using a method like the HABA assay. [10]Ensure the biotinylated molecule is stable and not aggregated. | The issue may not be with the NH2-PEG-Streptavidin conjugate but with the biotinylated partner. |
Quantitative Data
Table 1: Effect of pH on NHS Ester Stability and Reaction Kinetics
The stability of the NHS ester and the rate of the amidation reaction are highly pH-dependent. The following table summarizes the half-life of NHS esters at various pH values and compares the kinetics of the desired amidation reaction versus the competing hydrolysis reaction.
| pH | Temperature (°C) | Half-life of NHS Ester (Hydrolysis) | Half-life of Amidation (minutes) | Comments |
| 7.0 | 0 | 4-5 hours [7] | - | Hydrolysis is slow, but amine reactivity is also low. |
| 8.0 | Room Temp | - | 80 [11] | A reasonable compromise between stability and reactivity. |
| 8.5 | Room Temp | - | 20 [11] | Often considered optimal for many protein conjugations. [7] |
| 8.6 | 4 | 10 minutes [7] | - | Hydrolysis rate increases significantly. |
| 9.0 | Room Temp | - | 10 [11] | Amidation is fast, but hydrolysis is also very rapid, potentially lowering the overall yield. [12] |
Data compiled from multiple sources. Actual values may vary depending on the specific NHS ester and reaction conditions. [7][11][12][13]
Table 2: Effect of Molar Ratio on PEGylation Efficiency
The molar ratio of the PEGylating reagent (e.g., an NHS-activated molecule) to the protein (or NH2-PEG-Streptavidin) is a critical parameter for controlling the degree of labeling.
| PEG Reagent:Protein Molar Ratio | Typical Degree of PEGylation | Comments |
| 3:1 | Lower | May result in a mix of mono- and di-PEGylated products, with a significant amount of unmodified protein. [14] |
| 5:1 | Optimal for mono-PEGylation in some cases | Can lead to high yields of mono-PEGylated product (e.g., 86% for rhG-CSF). [14][15] |
| 5:1 to 20:1 | Higher | Generally recommended starting range for efficient labeling of antibodies. [16] |
| >20:1 | High | May be necessary for dilute protein solutions but increases the risk of multi-PEGylation and can make purification more challenging. [16] |
These are general guidelines, and the optimal molar ratio should be determined empirically for each specific reaction. [16][14][15]
Experimental Protocols
Protocol 1: General Procedure for NHS Ester Conjugation to NH2-PEG-Streptavidin
This protocol describes the covalent attachment of a molecule containing an NHS ester to NH2-PEG-Streptavidin.
Materials:
-
NH2-PEG-Streptavidin
-
NHS ester-functionalized molecule of interest
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare NH2-PEG-Streptavidin: Dissolve the NH2-PEG-Streptavidin in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester-functionalized molecule in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL). [17]3. Initiate Conjugation: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the NH2-PEG-Streptavidin solution while gently stirring. [18]The final volume of the organic solvent should not exceed 10% of the total reaction volume. [8]4. Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2-4 hours at 4°C. [8]The optimal time may need to be determined empirically.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with and consume any unreacted NHS ester. Incubate for 15-30 minutes. [8]6. Purification: Remove excess, unreacted reagents and byproducts from the conjugated product using a desalting column or dialysis. [9] dot
Caption: Experimental workflow for NHS ester conjugation.
Protocol 2: Binding a Biotinylated Molecule to Streptavidin-Coated Beads (Model for NH2-PEG-Streptavidin)
This protocol provides a general procedure for capturing a biotinylated molecule using streptavidin, which is applicable to NH2-PEG-Streptavidin conjugates.
Materials:
-
Streptavidin-coated beads (or your NH2-PEG-Streptavidin conjugate)
-
Biotinylated molecule (e.g., protein, antibody, DNA)
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Magnetic rack (for magnetic beads) or centrifuge
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads. If using magnetic beads, place the tube on a magnetic rack to pellet the beads and remove the storage buffer. [19]2. Equilibration: Wash the beads three times with the Binding/Wash Buffer to remove preservatives and equilibrate the beads. [19]3. Binding: Add the biotinylated molecule solution to the washed streptavidin beads. Incubate for 30-60 minutes at room temperature with gentle rotation to keep the beads suspended. [9]4. Washing: Pellet the beads (using a magnetic rack or centrifugation) and remove the supernatant. Wash the beads 3-5 times with the Binding/Wash Buffer to remove any unbound biotinylated molecules. [8]5. Final Resuspension: Resuspend the beads with the bound biotinylated molecule in a buffer suitable for your downstream application.
dot```dot digraph "Biotin_Binding_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9, color="#202124"];
A [label="Prepare Streptavidin Beads (Wash and Equilibrate)"]; B [label="Add Biotinylated Molecule Solution"]; C [label="Incubate (30-60 min at RT with gentle rotation)"]; D [label="Wash Beads to Remove Unbound Molecules"]; E [label="Resuspend Beads for Downstream Application"];
A -> B; B -> C; C -> D; D -> E; }
Caption: Targeted drug delivery strategy.
References
- 1. NH2-PEG-Streptavidin - Ruixibiotech [ruixibiotech.com]
- 2. Streptavidin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nancyhemenway.com [nancyhemenway.com]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 12. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 13. benchchem.com [benchchem.com]
- 14. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. neb.com [neb.com]
Troubleshooting guide for inconsistent results in NH2-PEG-Strt based assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing assays based on the high-affinity interaction between biotin (B1667282) and streptavidin, facilitated by an amine-terminated polyethylene (B3416737) glycol (PEG) linker system.
Troubleshooting Guide
This guide addresses common issues encountered during NH2-PEG-Streptavidin based assays, providing potential causes and solutions in a question-and-answer format.
Issue 1: High Background or Non-Specific Binding
Question: Why am I observing high background signal in my negative control wells or throughout my assay?
High background can mask true signals and reduce assay sensitivity. The primary causes often revolve around inadequate blocking, suboptimal reagent concentrations, or issues with washing steps.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Optimize your blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) or casein. Consider increasing the concentration of the blocking agent (e.g., from 1% to 2% w/v BSA) or extending the blocking incubation time.[2] Adding a non-ionic detergent like Tween-20 (e.g., 0.05% v/v) to the blocking buffer can also help reduce non-specific binding.[2] |
| Excessive Reagent Concentration | Titrate the concentrations of your primary and secondary antibodies, as well as the streptavidin-conjugate, to find the optimal balance between signal and noise.[1] Excessively high concentrations can lead to increased non-specific binding. |
| Ineffective Washing | Increase the number of wash cycles and ensure that wells are completely filled and emptied during each wash.[1] A short incubation or soak step (e.g., 30 seconds) with the wash buffer between aspirations can improve the removal of unbound reagents.[3] |
| Endogenous Biotin | Samples from tissues like the liver, kidney, and adipose tissue can have high levels of endogenous biotin, leading to non-specific signals.[1] Implement an avidin/streptavidin blocking step followed by a free biotin blocking step before adding your biotinylated reagents.[1] |
| Hydrophobic or Ionic Interactions | Modify your wash buffer by increasing the salt concentration (e.g., up to 500 mM NaCl) or including a non-ionic detergent (e.g., 0.1-0.5% Tween-20 or Triton X-100) to disrupt non-specific interactions.[4] |
Issue 2: Weak or No Signal
Question: My assay is producing a very low or no signal, even for my positive controls. What could be the cause?
A lack of signal can stem from several factors, including inefficient biotinylation, problems with the streptavidin-biotin interaction, or incorrect assay setup.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Biotinylation | Verify the efficiency of your biotinylation reaction. Ensure the buffer used for biotinylation is free of primary amines (e.g., Tris or glycine), which compete with your target molecule for the NHS-ester biotin.[5] Use a buffer like PBS or bicarbonate at a pH of 7.2-8.5.[5] Also, confirm that your biotinylation reagent is fresh, as NHS-esters are moisture-sensitive.[5] |
| Suboptimal Molar Ratio of Biotin Reagent | The molar excess of the biotin-PEG-NHS ester to your protein is crucial. A 10-20 fold molar excess is a common starting point, but this may require optimization for your specific target.[5][6] |
| Steric Hindrance | If the biotin is too close to the molecule of interest, it may not be accessible to the binding pocket of streptavidin.[6] The PEG linker is designed to minimize this, but a longer PEG linker may be necessary for larger biomolecules.[5] |
| Incorrect Reagent Dilutions or Expired Reagents | Double-check all calculations for reagent dilutions.[7] Ensure that all reagents, including the streptavidin-conjugate and substrate, are within their expiration dates and have been stored correctly.[1] |
| Insufficient Incubation Times | Review the protocol for recommended incubation times for each step. Increasing the incubation time for the biotinylated molecule with streptavidin (e.g., 1-2 hours at room temperature or overnight at 4°C) can improve binding.[5] |
Issue 3: Inconsistent Results and Poor Reproducibility
Question: I am seeing significant variability between replicate wells and between different assays. How can I improve the consistency of my results?
Inconsistent results can be frustrating and can arise from subtle variations in technique and reagent handling.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques.[7] Ensure there are no air bubbles when pipetting and change tips between each standard, sample, or reagent.[7] |
| Incomplete Mixing of Reagents | Thoroughly mix all reagents and samples before adding them to the wells.[7] |
| Temperature Fluctuations | Ensure that all reagents and plates are at room temperature before starting the assay, unless the protocol specifies otherwise.[3] Avoid temperature gradients across the plate during incubations. |
| Edge Effects | "Edge effects" can occur due to uneven temperature or evaporation in the outer wells of a microplate. To mitigate this, avoid using the outer wells or fill them with buffer or a blank sample. |
| Batch-to-Batch Variability in Biotinylation | If you are preparing multiple batches of biotinylated reagents, assess the degree of biotinylation for each batch using an assay like the HABA assay to ensure consistency.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG linker in an NH2-PEG-Streptavidin assay?
The polyethylene glycol (PEG) linker serves several important functions:
-
Reduces Steric Hindrance: It acts as a flexible spacer, increasing the distance between the biotin molecule and the conjugated biomolecule. This improves the accessibility of biotin to the binding sites of streptavidin, which is particularly important for large proteins.[5][6]
-
Improves Solubility: PEG is hydrophilic and can increase the solubility of the biotinylated molecule, which is beneficial for proteins that are prone to aggregation.[5]
-
Minimizes Non-Specific Binding: The hydrophilic nature of the PEG spacer can create a hydration layer that helps to prevent non-specific hydrophobic interactions.[7]
Q2: How do I choose the optimal PEG linker length for my application?
The optimal PEG linker length is application-dependent. Shorter linkers (e.g., PEG2-PEG12) are often suitable for general labeling.[5] Longer linkers may be necessary when working with large proteins or in applications where greater separation between the biotin and the target molecule is required to overcome steric hindrance.[5] While longer linkers can be beneficial, an excessively long linker is not always better and may slightly decrease binding affinity in some cases.
Q3: How can I determine the efficiency of my biotinylation reaction?
Verifying the success of the biotinylation step is crucial. Several methods can be used:
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to estimate the degree of biotinylation. HABA binds to avidin/streptavidin, and when a biotinylated sample is added, the biotin displaces the HABA, causing a measurable decrease in absorbance.[5][6]
-
Streptavidin Gel Shift Assay: Running the biotinylated protein on an SDS-PAGE gel and performing a Western blot with a streptavidin-HRP conjugate will show a band for the biotinylated protein, confirming successful conjugation.[5]
Experimental Protocols
Protocol 1: Amine-Reactive Biotinylation of a Protein using Biotin-PEG-NHS Ester
This protocol outlines the general procedure for labeling a protein with primary amines using a Biotin-PEG-NHS ester.
Materials:
-
Protein to be biotinylated (1-10 mg/mL in an amine-free buffer)
-
Biotin-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines like Tris, perform a buffer exchange.
-
Biotin-PEG-NHS Ester Preparation: Immediately before use, dissolve the Biotin-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[6]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved Biotin-PEG-NHS ester to the protein solution.[6]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[2]
-
Purification: Remove excess, unreacted biotinylation reagent by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[2]
Protocol 2: Pull-Down Assay using a Biotinylated Protein and Streptavidin Magnetic Beads
This protocol describes a general procedure for a pull-down assay to isolate binding partners of a biotinylated protein.
Materials:
-
Biotinylated protein
-
Cell lysate or protein mixture
-
Streptavidin magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads. Wash the beads 2-3 times with Binding/Wash Buffer according to the manufacturer's instructions.
-
Blocking: Resuspend the washed beads in Binding/Wash Buffer containing a blocking agent (e.g., 1% BSA) and incubate for 30 minutes to 1 hour at room temperature with gentle rotation.[7]
-
Binding of Biotinylated Protein: After blocking, wash the beads once with Binding/Wash Buffer. Add your biotinylated protein to the beads and incubate for 1 hour at room temperature with gentle rotation.[7]
-
Washing: Wash the beads 3-5 times with Binding/Wash Buffer to remove any unbound biotinylated protein.
-
Binding of Target Protein(s): Add the cell lysate or protein mixture to the beads and incubate for 1-2 hours at 4°C with gentle rotation.[7]
-
Washing: Wash the beads 3-5 times with Binding/Wash Buffer to remove non-specific binders.
-
Elution: Elute the bound proteins by resuspending the beads in Elution Buffer and heating at 95-100°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting.
Visualizations
Caption: Experimental workflow for a pull-down assay using an amine-reactive biotin-PEG linker.
Caption: A troubleshooting decision tree for inconsistent results in NH2-PEG-Streptavidin assays.
Caption: The interaction between a biotinylated molecule with a PEG linker and streptavidin.
References
Technical Support Center: Optimizing NH2-PEG-Streptavidin Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on optimizing buffer conditions and pH for reactions involving amine-terminated polyethylene (B3416737) glycol-streptavidin (NH2-PEG-Strt) conjugates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for reacting a molecule with NH2-PEG-Streptavidin using an NHS ester?
The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with the primary amine on NH2-PEG-Streptavidin is typically between 7.2 and 8.5.[1][2] Many protocols recommend a more specific range of pH 8.3-8.5 for maximal efficiency.[3][4][5] This pH range is a critical balance; it is high enough to ensure that a sufficient portion of the primary amines are deprotonated and nucleophilic for the reaction to proceed, yet low enough to minimize the competing hydrolysis of the NHS ester, which becomes rapid at higher pH values.[2][3][6]
Q2: Which buffers should I use for my conjugation reaction, and which should I avoid?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the NH2-PEG-Streptavidin for reaction with the NHS ester.[1][6][7]
-
Recommended Buffers: Phosphate-buffered saline (PBS), Sodium Phosphate, HEPES, Sodium Bicarbonate, and Borate buffers are all suitable for these reactions.[1][2][8][9]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and Glycine (B1666218), must be avoided in the reaction mixture as they will quench the reaction by competing with the target amine.[2][6][8] However, Tris or glycine buffers can be useful for intentionally stopping the reaction after the desired incubation time.[1][6]
Q3: My NHS-ester modified molecule has poor water solubility. How should I dissolve it?
Many non-sulfonated NHS-ester reagents are poorly soluble in aqueous solutions.[1][3] These can be dissolved first in a water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture containing the NH2-PEG-Streptavidin.[1][3][4] When using this method, ensure the final concentration of the organic solvent in the reaction is low (typically <10%) to avoid denaturing the streptavidin.[2][7] It is important to use high-quality, amine-free DMF, as it can degrade into dimethylamine, which will react with the NHS ester.[3]
Q4: How quickly does the NHS ester hydrolyze in my reaction buffer?
The stability of the NHS ester is highly dependent on pH. Hydrolysis is a major competing reaction that renders the reagent inactive.[1][8] The rate of hydrolysis increases significantly as the pH rises.[1][8] For example, the half-life of a typical NHS ester is 4 to 5 hours at pH 7.0 (at 0°C), but this decreases to just 10 minutes at pH 8.6 (at 4°C).[1][5] Therefore, it is critical to prepare the NHS ester solution immediately before use and to minimize the time it spends in the aqueous buffer before the conjugation reaction begins.[7][8]
Data Presentation
Table 1: Recommended Buffer Conditions for NHS Ester Conjugation to NH2-PEG-Streptavidin
| Parameter | Recommended Range | Optimal | Notes |
| Reaction pH | 7.2 - 8.5[1][2] | 8.3 - 8.5[3][4] | Balances amine reactivity with NHS ester stability. Higher pH increases hydrolysis. |
| Buffer System | Phosphate, HEPES, Bicarbonate, Borate[1][2][8] | - | Must be free of primary amines (e.g., Tris, Glycine).[6] |
| Buffer Conc. | 50-100 mM[2] | - | Provides adequate buffering capacity to prevent pH drift. |
| Temperature | 4°C to 25°C (Room Temp)[1][2] | Room Temp | Lower temperatures can increase the stability of the NHS ester and control the reaction rate.[2] |
| Reaction Time | 30 minutes to 4 hours[1][3] | 1 - 2 hours | Should be optimized for each specific system. |
Table 2: Influence of pH on the Half-life of NHS Esters
This data provides an approximation of the stability of NHS esters in aqueous solutions. The exact half-life can vary based on the specific molecule.
| pH | Temperature (°C) | Half-life (t½) | Reference Compound |
| 7.0 | 0 | 4 - 5 hours | Generic NHS Ester[1] |
| 8.0 | Room Temp | 210 minutes | Porphyrin-NHS Ester[10] |
| 8.5 | Room Temp | 180 minutes | Porphyrin-NHS Ester[10] |
| 8.6 | 4 | 10 minutes | Generic NHS Ester[1][5] |
| 9.0 | Room Temp | 125 minutes | Porphyrin-NHS Ester[10] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Yield | Incorrect pH: The reaction buffer pH is outside the optimal 7.2-8.5 range.[2] | - Verify the pH of your reaction buffer using a calibrated pH meter. Adjust as necessary. |
| Hydrolysis of NHS Ester: The reagent was inactivated by water before it could react with the amine.[2][8] | - Prepare the NHS ester solution immediately before use.[7] - If using an organic solvent stock, ensure the solvent is anhydrous.[2] - Minimize the time the ester is in the aqueous buffer before adding the NH2-PEG-Streptavidin. | |
| Buffer Interference: The buffer contains primary amines (e.g., Tris, Glycine) that are competing with the target reaction.[6] | - Perform a buffer exchange on your NH2-PEG-Streptavidin solution into a recommended amine-free buffer (e.g., PBS, HEPES) before starting the reaction.[7] | |
| Inactive Amine Groups: The amine groups on the PEG-Streptavidin are protonated and non-nucleophilic due to a low pH.[3][6] | - Ensure the reaction pH is above 7.2 to deprotonate the primary amines. | |
| Inconsistent Results | pH Drift During Reaction: The hydrolysis of the NHS ester can release N-hydroxysuccinimide, causing a slight decrease in the pH of the reaction mixture, especially in large-scale reactions or with low buffer capacity.[8] | - Use a more concentrated buffer (e.g., 100 mM) to ensure adequate buffering capacity.[2] - Monitor the pH during the reaction for large-scale conjugations and adjust if necessary. |
| Reagent Degradation: The NHS-ester reagent has degraded due to improper storage (exposure to moisture).[7] | - Store NHS-ester reagents desiccated at -20°C or below.[6][7] - Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[7] |
Experimental Protocols
Protocol: General NHS Ester Conjugation to NH2-PEG-Streptavidin
This protocol provides a general guideline. The molar ratio of the NHS-ester molecule to NH2-PEG-Streptavidin and reaction time may require optimization.
-
Reagent Preparation:
-
Buffer Exchange (if necessary): Ensure your NH2-PEG-Streptavidin is in a suitable amine-free buffer (e.g., 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2-8.0).[9][11] If it is in a Tris-containing buffer, perform a buffer exchange using a desalting column or dialysis.[7]
-
NH2-PEG-Streptavidin Solution: Prepare the NH2-PEG-Streptavidin solution at a desired concentration (e.g., 1-10 mg/mL) in the reaction buffer.[6]
-
NHS Ester Solution: Immediately before use, dissolve the NHS-ester modified molecule in an appropriate solvent.[7] For water-insoluble esters, use anhydrous DMSO or DMF.[3]
-
-
Conjugation Reaction:
-
Calculate the required amount of the NHS ester solution to achieve the desired molar excess over the NH2-PEG-Streptavidin. A 10- to 50-fold molar excess is a common starting point.[11]
-
Add the calculated volume of the NHS ester solution to the NH2-PEG-Streptavidin solution. If using an organic solvent, ensure the final volume is less than 10% of the total reaction volume.[1][7]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[3][4][11]
-
-
Quenching the Reaction (Optional but Recommended):
-
Purification:
Visualizations
Caption: Experimental workflow for NHS ester conjugation to NH2-PEG-Streptavidin.
Caption: Chemical reaction pathway for the formation of a stable amide bond.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AE [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
Quality control measures for experiments involving NH2-PEG-Strt (MW 3000).
Technical Support Center: NH2-PEG-Strt (MW 3000)
Welcome to the technical support center for NH2-PEG-Strt (MW 3000). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this reagent effectively. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
I. Quality Control Specifications
Ensuring the quality of your NH2-PEG-Strt (MW 3000) is crucial for reproducible and reliable experimental outcomes. Below are the typical specifications for this product.
Table 1: Physical and Chemical Properties
| Parameter | Specification | Quality Control Method |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Weight (PEG) | 3000 ± 150 Da | Mass Spectrometry (MALDI-TOF) |
| Purity | ≥ 95% | HPLC-SEC |
| Solubility | Soluble in water and most polar organic solvents | Visual Inspection |
Table 2: Functional Characterization
| Parameter | Specification | Quality Control Method |
| Primary Amine Activity | ≥ 90% | TNBSA Assay |
| Biotin (B1667282) Binding Capacity | ≥ 10 µg biotin / mg protein | HABA Assay |
II. Experimental Protocols
Detailed methodologies for key quality control experiments are provided below.
Protocol 1: Determination of Primary Amine Activity using TNBSA Assay
This protocol outlines the quantification of primary amine groups on NH2-PEG-Strt using the 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay.[1][2][3]
Materials:
-
NH2-PEG-Strt (MW 3000)
-
TNBSA solution (5% w/v in methanol)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
10% SDS solution
-
1 N HCl
-
Amine-free buffer (e.g., PBS)
-
Glycine (B1666218) (for standard curve)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Glycine Standards: Prepare a series of glycine standards (e.g., 0, 2, 4, 6, 8, 10 µg/mL) in the Reaction Buffer.
-
Prepare Sample: Dissolve the NH2-PEG-Strt in the Reaction Buffer to a final concentration of 1 mg/mL.
-
Prepare Working TNBSA Solution: Dilute the 5% TNBSA solution 500-fold in the Reaction Buffer to a final concentration of 0.01%. Prepare this solution fresh.
-
Reaction:
-
To 0.5 mL of each standard and sample, add 0.25 mL of the 0.01% TNBSA working solution.
-
Mix well and incubate at 37°C for 2 hours.
-
-
Stop Reaction: Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube to stop the reaction.
-
Measurement: Measure the absorbance of each sample and standard at 335 nm.
-
Calculation:
-
Subtract the absorbance of the blank (0 µg/mL glycine) from all readings.
-
Plot the absorbance of the glycine standards versus their concentration to generate a standard curve.
-
Determine the amine concentration of the NH2-PEG-Strt sample from the standard curve.
-
Calculate the percentage of active primary amines based on the theoretical amine content.
-
Protocol 2: Determination of Biotin Binding Capacity using HABA Assay
This protocol describes how to determine the biotin binding capacity of the streptavidin moiety of NH2-PEG-Strt using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[4][5]
Materials:
-
NH2-PEG-Strt (MW 3000)
-
HABA/Avidin solution (commercially available or prepared)
-
Biotin (for standard curve)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Biotin Standards: Prepare a series of biotin standards of known concentrations in PBS.
-
Prepare Sample: Dissolve the NH2-PEG-Strt in PBS to a final concentration of 1 mg/mL.
-
HABA/Avidin Measurement:
-
Pipette 900 µL of the HABA/Avidin solution into a cuvette.
-
Measure the initial absorbance at 500 nm (A500_initial).
-
-
Displacement Reaction:
-
Add 100 µL of the NH2-PEG-Strt sample to the cuvette.
-
Mix gently and incubate for 5 minutes at room temperature.
-
Measure the final absorbance at 500 nm (A500_final).
-
-
Calculation:
-
The decrease in absorbance is proportional to the amount of biotin that can bind to the streptavidin.
-
Calculate the biotin binding capacity using a standard curve generated from the biotin standards or based on the molar extinction coefficient of the HABA-avidin complex.
-
III. Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with NH2-PEG-Strt (MW 3000).
Table 3: Troubleshooting Common Experimental Issues
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | 1. Hydrolysis of reactive groups: The molecule to be conjugated has degraded. 2. Suboptimal reaction pH: Incorrect pH for the conjugation chemistry. 3. Presence of competing amines: Buffer contains primary amines (e.g., Tris, glycine). | 1. Use fresh reagents. 2. Optimize the reaction pH for your specific conjugation chemistry (e.g., pH 7.2-8.5 for NHS esters). 3. Perform a buffer exchange into an amine-free buffer like PBS or HEPES before conjugation.[6] |
| Protein Aggregation after Conjugation | 1. High protein concentration: The concentration of the target protein is too high. 2. Inappropriate buffer conditions: pH or ionic strength of the buffer is not optimal. | 1. Reduce the protein concentration. 2. Screen different buffer conditions. Consider adding stabilizing excipients like arginine. |
| High Background in Pull-Down Assays | 1. Non-specific binding to beads: Proteins from the lysate are binding to the streptavidin beads. 2. Insufficient blocking: Blocking of non-specific binding sites is incomplete. 3. Inadequate washing: Wash steps are not stringent enough to remove non-specific binders. | 1. Pre-clear the lysate by incubating it with unconjugated beads before the pull-down. 2. Increase the concentration of the blocking agent (e.g., BSA) and/or the blocking time. 3. Increase the salt concentration (up to 500 mM NaCl) or add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.[7] |
| No or Weak Signal in Detection | 1. Inefficient biotin binding: The biotinylated molecule is not binding to the NH2-PEG-Strt. 2. Steric hindrance: The PEG linker may be sterically hindering the interaction. 3. Degraded streptavidin: The streptavidin on the reagent has lost its activity. | 1. Ensure optimal binding conditions (pH, incubation time). 2. Consider using a longer PEG linker if steric hindrance is suspected. 3. Check the biotin-binding capacity of the NH2-PEG-Strt using the HABA assay. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the purpose of the PEG linker in NH2-PEG-Strt (MW 3000)?
A1: The polyethylene (B3416737) glycol (PEG) linker serves multiple purposes. It increases the solubility of the conjugate in aqueous solutions, reduces steric hindrance between the conjugated molecules, and can decrease the immunogenicity of the attached molecule.
Q2: How should I store NH2-PEG-Strt (MW 3000)?
A2: For long-term storage, it is recommended to store the solid material at -20°C, protected from moisture. Once reconstituted in a buffer, it should be used immediately or aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: Can I use buffers containing primary amines, such as Tris or glycine, with NH2-PEG-Strt?
A3: No, you should avoid buffers containing primary amines if you intend to use the amine group of the NH2-PEG-Strt for conjugation. These buffers will compete with the intended reaction, leading to low conjugation efficiency.[6] Use buffers like PBS, HEPES, or borate (B1201080) buffer instead.
Q4: How can I confirm that my molecule of interest has successfully conjugated to the amine group of NH2-PEG-Strt?
A4: You can use several analytical techniques to confirm conjugation. SDS-PAGE will show a shift in the molecular weight of your protein after conjugation. HPLC can also be used to separate the conjugated product from the unconjugated starting materials. Mass spectrometry provides a definitive confirmation of the mass of the conjugate.
Q5: What is the binding affinity of the streptavidin on this reagent for biotin?
A5: The streptavidin-biotin interaction is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) on the order of 10^-14 M.
V. Visualized Workflows
Quality Control Workflow for NH2-PEG-Strt (MW 3000)
Caption: Quality control workflow for NH2-PEG-Strt (MW 3000).
General Bioconjugation and Purification Workflow
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containin... [protocols.io]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS) [protocols.io]
- 7. benchchem.com [benchchem.com]
Preventing degradation of the amine group on NH2-PEG-Strt during storage.
This technical support center provides guidance on the proper storage and handling of NH2-PEG-Strt to prevent the degradation of the terminal amine group, along with troubleshooting advice for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of amine group degradation on NH2-PEG-Strt during storage?
A1: The primary cause of amine group degradation on NH2-PEG-Strt is oxidative degradation.[1][2] This process can be initiated by exposure to atmospheric oxygen, and is often accelerated by elevated temperatures, light, and the presence of metal ions.[2][3] The degradation of the polyethylene (B3416737) glycol (PEG) backbone can produce reactive byproducts like formaldehyde (B43269) and formic acid, which can then react with the primary amine group, leading to modifications such as N-methylation or N-formylation.[1][2]
Q2: What are the ideal storage conditions to maintain the integrity of NH2-PEG-Strt?
A2: To ensure the long-term stability of NH2-PEG-Strt, it is crucial to store it under conditions that minimize exposure to oxygen, moisture, and light.[4][5] For optimal preservation of the amine functionality, refer to the summary table below.
Q3: How can I tell if my NH2-PEG-Strt has degraded?
A3: Degradation of NH2-PEG-Strt may not be visually apparent. The most common indicator of degradation is a significant decrease in conjugation efficiency or the appearance of unexpected byproducts in your reaction.[1][6] To definitively assess the integrity of the amine group, analytical techniques such as NMR spectroscopy, mass spectrometry, or HPLC can be employed.[7][8] A colorimetric assay can also be used to quantify the number of available primary amine groups.[7]
Q4: Can I use buffers containing primary amines, such as Tris or glycine, with NH2-PEG-Strt?
A4: It is strongly advised to avoid buffers containing primary amines, such as Tris or glycine, during conjugation reactions.[5][6] These buffer components will compete with the NH2-PEG-Strt for reaction with your target molecule, leading to significantly lower conjugation yields.[6] Phosphate-buffered saline (PBS) is a commonly recommended alternative.[5]
Q5: What should I do before opening a new vial of NH2-PEG-Strt?
A5: Before opening a new vial of NH2-PEG-Strt that has been stored in a freezer, it is essential to allow the container to slowly warm to room temperature.[4][9] This prevents moisture from the air from condensing inside the cold vial, which can compromise the stability of the reagent.[9]
Troubleshooting Guide: Low Conjugation Yield
Low or no yield is a frequent issue in bioconjugation reactions involving NH2-PEG-Strt. This guide provides a systematic approach to identifying and resolving the root cause.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Product | Degradation of NH2-PEG-Strt | Ensure that the NH2-PEG-Strt has been stored correctly at ≤ -15°C, protected from light and moisture, and preferably under an inert atmosphere.[4] If degradation is suspected, use a fresh vial of the reagent.[1] Consider performing an analytical check on the reagent's integrity. |
| Incorrect Reaction Buffer | Verify that your reaction buffer does not contain primary amines (e.g., Tris, glycine).[5][6] If it does, perform a buffer exchange to a compatible buffer like PBS. | |
| Suboptimal pH | The reaction of a primary amine with an activated ester (e.g., NHS ester) is pH-dependent. Ensure the reaction pH is within the optimal range, typically between 7.2 and 8.5.[5] | |
| Hydrolysis of Activating Reagents | If you are using moisture-sensitive activating reagents like EDC/NHS, ensure they have been stored properly in a desiccated environment and prepare solutions immediately before use.[5][10] | |
| Incorrect Stoichiometry | The molar ratio of NH2-PEG-Strt to your target molecule may not be optimal. Consider increasing the molar excess of the NH2-PEG-Strt.[1] |
Data Presentation
Table 1: Recommended Storage Conditions for NH2-PEG-Strt
| Parameter | Recommendation | Rationale | Citations |
| Temperature | ≤ -15°C (Freezer) | To minimize oxidative degradation and other chemical reactions. | [1][4][11] |
| Atmosphere | Under an inert gas (Nitrogen or Argon) | To prevent oxidative degradation from atmospheric oxygen. | [1][4] |
| Light | In the dark (e.g., in an amber vial or a dark box) | To prevent light-induced degradation. | [1][4] |
| Moisture | In a tightly sealed container with desiccant | To prevent hydrolysis and moisture-related degradation. | [1][4][5] |
Mandatory Visualization
Caption: Factors leading to the degradation of the amine group on NH2-PEG-Strt.
Caption: A decision tree for troubleshooting low conjugation yield.
Experimental Protocols
Protocol 1: Quantification of Primary Amine Groups using a Colorimetric Assay
This protocol provides a general method to quantify the concentration of primary amine groups in a sample of NH2-PEG-Strt, which can be used to assess its integrity.
-
Materials:
-
NH2-PEG-Strt sample
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
2,4,6-Trinitrobenzenesulfonic acid (TNBSA) solution
-
Sodium bicarbonate buffer (e.g., 100 mM, pH 8.5)
-
Glycine or other primary amine standard
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare Standards: Prepare a series of known concentrations of a primary amine standard (e.g., glycine) in the sodium bicarbonate buffer.
-
Prepare Sample: Dissolve a known weight of NH2-PEG-Strt in the sodium bicarbonate buffer to a known concentration.
-
Reaction: In a 96-well plate, add a small volume of each standard and the NH2-PEG-Strt sample to separate wells.
-
Add the TNBSA solution to each well. The final concentration of TNBSA should be in excess.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the absorbance of each well at a wavelength of approximately 335 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of primary amine groups in your NH2-PEG-Strt sample.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of NH2-PEG-Strt. Since PEGs lack a strong UV chromophore, detectors such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) detector are recommended.[7][12][13]
-
Instrumentation:
-
Mobile Phase:
-
Procedure:
-
Sample Preparation: Dissolve the NH2-PEG-Strt sample in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).[8]
-
Injection: Inject the sample onto the HPLC system.
-
Gradient Elution: Run a linear gradient from a low to a high percentage of Mobile Phase B to elute the sample from the column. The exact gradient conditions will need to be optimized based on the specific molecular weight of the NH2-PEG-Strt.
-
Detection: Monitor the elution profile using the CAD, ELSD, or RI detector.
-
Analysis: The purity of the sample can be determined by integrating the peak area of the main component and any impurity peaks. A pure sample should exhibit a single, sharp peak. The presence of multiple peaks may indicate degradation or impurities.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State [mdpi.com]
- 4. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Assessing the Degree of PEGylation on Streptavidin Conjugates
Welcome to the Technical Support Center. This guide provides detailed information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with PEGylated streptavidin conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to determine the degree of PEGylation on a streptavidin conjugate?
A1: Several analytical techniques can be used to assess the degree of PEGylation. The choice of method depends on the required precision, available equipment, and the specific information needed (e.g., average PEGylation, distribution of species).[1] Common methods include:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A straightforward method to visualize the increase in molecular weight upon PEGylation.[1]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS provide precise molecular weight information, allowing for the determination of the number of attached PEG chains.[2][3]
-
Chromatography: Size-Exclusion Chromatography (SEC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can separate different PEGylated species.[2][4]
-
Colorimetric Assays: Assays like the TNBS assay can quantify the number of modified primary amines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for direct and absolute quantification of the degree of PEGylation.[5][6]
Q2: How does SDS-PAGE help in assessing PEGylation?
A2: SDS-PAGE separates proteins based on their apparent molecular weight. The covalent attachment of PEG chains increases the hydrodynamic radius of the streptavidin, causing a noticeable shift in the band migration on the gel.[1] This provides a qualitative or semi-quantitative assessment of the success of the PEGylation reaction.[1] By comparing the band of the PEGylated conjugate to the unmodified streptavidin, you can confirm that the conjugation has occurred.[7]
Q3: Can I get a precise degree of PEGylation from SDS-PAGE?
A3: While SDS-PAGE is excellent for initial screening, it's generally considered semi-quantitative at best for determining the degree of PEGylation.[1] The interaction between PEG and SDS can lead to band broadening and smearing, which can make accurate molecular weight estimation challenging.[1][8] For precise quantification, it is recommended to use techniques like Mass Spectrometry or SEC-MALS.[2][9]
Q4: What is the principle behind using Mass Spectrometry for this analysis?
A4: Mass spectrometry, particularly MALDI-TOF MS, directly measures the molecular weight of the streptavidin conjugate.[2][10] By comparing the mass of the PEGylated streptavidin with the mass of the unmodified protein, the mass difference can be attributed to the attached PEG chains. Knowing the molecular weight of a single PEG chain allows for the calculation of the average number of PEG molecules conjugated to each streptavidin molecule.[3][11]
Q5: How can I assess the biotin-binding activity of my PEGylated streptavidin?
A5: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to determine the biotin-binding capacity of streptavidin.[12][13] HABA dye binds to the biotin-binding sites of streptavidin, producing a colorimetric signal at 500 nm.[14] When a biotin-containing sample is added, the biotin (B1667282) displaces the HABA dye, causing a decrease in absorbance.[14][15] This change in absorbance is proportional to the amount of biotin bound and can be used to quantify the number of active biotin-binding sites on the streptavidin conjugate.[13]
Troubleshooting Guides
Problem 1: The SDS-PAGE gel shows a broad, smeared band for my PEGylated streptavidin.
-
Possible Cause: The interaction between the PEG chains and SDS can cause anomalous migration and band broadening.[1][16] This is a known phenomenon with PEGylated proteins.
-
Troubleshooting Steps:
-
Use Native-PAGE: Consider running a Native-PAGE gel. This technique separates proteins in their native state, avoiding the interaction between PEG and SDS, which often results in sharper bands and better resolution.[8][16]
-
Optimize Gel Percentage: Experiment with different acrylamide (B121943) percentages in your gel to improve the resolution of the high molecular weight conjugate.
-
Alternative Staining: In addition to Coomassie Brilliant Blue for protein staining, you can use a barium-iodide stain to specifically visualize the PEG chains, confirming their presence in the smeared band.[7]
-
Problem 2: I am getting low yield of the PEGylated conjugate.
-
Possible Cause: The reaction conditions may be suboptimal, or the reagents may have lost activity.
-
Troubleshooting Steps:
-
Check Reagent Activity: Ensure that your PEGylating reagent is fresh and has been stored correctly to prevent hydrolysis. Prepare solutions of activated PEG immediately before use.[17]
-
Optimize Molar Ratio: The molar ratio of the PEG reagent to streptavidin is critical. A low ratio may result in incomplete conjugation, while a very high ratio can lead to aggregation.[17] Try varying the molar excess of the PEG reagent.
-
Reaction Buffer: Avoid buffers containing primary amines, such as Tris or glycine (B1666218), if you are using an amine-reactive PEGylation chemistry (e.g., NHS esters), as they will compete with the streptavidin for conjugation.[17][18]
-
Reaction Time and Temperature: Increase the reaction time or adjust the temperature as recommended for your specific PEGylating reagent.[19]
-
Problem 3: My MALDI-TOF MS spectrum has low resolution and signal intensity for the PEGylated streptavidin.
-
Possible Cause: PEG, being a polymer, can interfere with the crystallization of the matrix, leading to poor signal in MALDI-TOF MS.[20]
-
Troubleshooting Steps:
-
Matrix Selection: The choice of matrix is crucial. α-Cyano-4-hydroxycinnamic acid (HCCA) is a commonly used matrix for PEGylated peptides and proteins.[11][20]
-
Sample Preparation: Optimize the analyte concentration and the analyte-to-matrix ratio. A dried droplet method, where a layer of matrix is applied and dried before adding the sample mixed with the matrix, can improve crystal formation.[20]
-
Use of Cationizing Agents: Adding a cationizing agent like NaCl or NaTFA can sometimes improve the signal of PEGylated molecules.[11][20]
-
Instrument Settings: Adjust the laser power to be just above the ionization threshold. For very high molecular weight conjugates, a system with a high-mass (HM) detector may be necessary.[21]
-
Quantitative Data Summary
Table 1: Comparison of Techniques for Quantifying PEGylation
| Technique | Principle | Quantitative Capability | Advantages | Disadvantages |
| SDS-PAGE | Separation by apparent molecular weight.[1] | Semi-quantitative.[1] | Simple, cost-effective, good for screening.[1] | Inaccurate molecular weight due to PEG-SDS interactions, band broadening.[1][8] |
| MALDI-TOF MS | Measures the mass-to-charge ratio to determine molecular weight.[10] | Quantitative (provides degree of PEGylation).[2] | High accuracy and precision for molecular weight.[3] | PEG can interfere with crystallization; may require optimization.[20] |
| SEC-MALS | Separates by hydrodynamic volume, followed by light scattering to determine absolute molecular weight.[4] | Quantitative (degree of conjugation and aggregation).[9][22] | Provides information on size, molar mass, and aggregation without column calibration.[22][23] | Requires specialized instrumentation.[24] |
| TNBS Assay | Colorimetric assay that quantifies remaining primary amines after PEGylation.[18] | Quantitative (indirectly determines degree of PEGylation). | Simple, uses standard lab equipment (spectrophotometer).[25] | Indirect measurement; assumes PEGylation occurs only at primary amines. |
Experimental Protocols
Protocol 1: SDS-PAGE Analysis of PEGylated Streptavidin
This protocol outlines the key steps for a qualitative assessment of streptavidin PEGylation.
-
Sample Preparation:
-
Prepare a sample of the unmodified streptavidin as a control at the same concentration as the PEGylated sample.
-
Prepare the PEGylated streptavidin sample. It is advisable to test a few dilutions.
-
To 20 µL of each sample, add 5 µL of 5X SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples and a molecular weight marker into the wells of a precast or self-cast polyacrylamide gel (e.g., 4-12% gradient gel).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour with gentle agitation.
-
Destain the gel with a solution of methanol, acetic acid, and water until the protein bands are clearly visible against a clear background.
-
Image the gel. The PEGylated streptavidin should appear as a band or smear with a higher apparent molecular weight compared to the unmodified streptavidin.
-
Protocol 2: TNBS Assay for Quantifying Primary Amines
This protocol is adapted from standard procedures for the 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) assay to determine the extent of primary amine modification.[18][25]
-
Reagent Preparation:
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of a standard containing primary amines (e.g., glycine or the unmodified streptavidin) in the reaction buffer.
-
-
Assay Procedure:
-
Dissolve or dialyze your unmodified and PEGylated streptavidin samples into the reaction buffer to a final concentration of about 20-200 µg/mL.[18][26]
-
In a microplate or microcentrifuge tubes, add 0.5 mL of each standard and sample solution.
-
Add 0.25 mL of the 0.01% TNBS solution to each tube and mix well.[18]
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube.[18]
-
-
Measurement and Calculation:
-
Measure the absorbance of each sample and standard at 335 nm.[18]
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of primary amines in your samples from the standard curve.
-
The degree of PEGylation can be calculated by the percentage reduction in free primary amines in the PEGylated sample compared to the unmodified control.
-
Visualizations
Caption: Workflow for PEGylation and subsequent characterization of streptavidin conjugates.
Caption: Troubleshooting logic for smeared bands in SDS-PAGE of PEGylated streptavidin.
References
- 1. benchchem.com [benchchem.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 9. wyatt.com [wyatt.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. researchgate.net [researchgate.net]
- 12. biomol.com [biomol.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. fishersci.ie [fishersci.ie]
- 15. anaspec.com [anaspec.com]
- 16. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 23. wyatt.com [wyatt.com]
- 24. americanlaboratory.com [americanlaboratory.com]
- 25. researchgate.net [researchgate.net]
- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]
Validation & Comparative
The Influence of PEG Linker Length on Streptavidin Binding Kinetics: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging the high-affinity interaction between biotin (B1667282) and streptavidin, the length of the polyethylene (B3416737) glycol (PEG) linker is a critical design parameter. The incorporation of a PEG spacer between biotin and a molecule of interest is a widely adopted strategy to enhance solubility, minimize steric hindrance, and improve overall conjugate performance. This guide provides an objective comparison of how different PEG linker lengths affect streptavidin binding kinetics, supported by experimental data and detailed methodologies.
The primary role of a PEG linker in biotin-streptavidin interactions is to mitigate steric hindrance.[1][2] The biotin-binding sites of streptavidin are located deep within the tetrameric protein structure.[2] When biotin is conjugated to a large molecule, the accessibility of the biotin moiety to these binding pockets can be restricted. A PEG spacer acts as a flexible arm, extending the biotin away from the surface of the conjugated molecule, thereby facilitating a more efficient interaction with streptavidin.[1][2][3]
Quantitative Analysis of PEG Linker Length on Binding Affinity
Experimental data consistently demonstrates that the length of the PEG spacer significantly influences the binding affinity between biotin and streptavidin. While short to moderate length PEG linkers can be advantageous in overcoming steric hindrance, excessively long PEG chains can negatively impact binding affinity.[4][5] This is often attributed to the increased hydrodynamic radius and flexibility of longer PEG chains, which can introduce their own form of steric hindrance, a phenomenon sometimes referred to as "PEG crowding".[5] This can lead to a decrease in binding affinity, as indicated by a higher equilibrium dissociation constant (Kd).[4][5]
Furthermore, very long PEG chains have been shown to alter the binding stoichiometry.[4] Instead of the typical 4:1 ratio of biotin to the streptavidin tetramer, long linkers can physically block access to adjacent binding sites, resulting in a 1:1 stoichiometry.[4][6]
The following table summarizes the impact of different PEG spacer lengths on the equilibrium dissociation constant (Kd) of the biotin-streptavidin interaction.
| Biotinylated Ligand | PEG Molecular Weight ( g/mol ) | Approximate Spacer Arm Length (Å) | Equilibrium Dissociation Constant (Kd) (M) | Stoichiometry (Biotin:Avidin/Streptavidin) | Key Observations |
| Biotin | 0 | ~9 | ~10⁻¹⁵ | 4:1 | Serves as a baseline for the intrinsic high-affinity interaction.[2][4] |
| Biotin-PEG | 588 | - | ~10⁻⁸ | 4:1 | A slight decrease in affinity is observed with the introduction of a PEG linker.[4] |
| Biotin-PEG | 1000 | - | - | - | Longer PEG chains can effectively prevent non-specific protein adsorption.[6] |
| Biotin-PEG | 3400 | - | ~10⁻⁸ | 4:1 | Affinity remains in a similar range to shorter PEG linkers.[4] |
| Biotin-PEG | 5000 | ~50 | ~10⁻⁸ | 1:1 | At very long lengths, the PEG chain can cause steric crowding, reducing the binding stoichiometry.[4][5] |
| Biotin-PEG-Lipid | 40,000 | - | - | 1:1 | With a 40k g/mol PEG-lipid, a 1:1 stoichiometry with streptavidin was observed.[4][6] |
Experimental Protocols
The binding kinetics of biotin-PEG conjugates to streptavidin are commonly characterized using Surface Plasmon Resonance (SPR).[4][7] This technique allows for the real-time measurement of association and dissociation rates.
Surface Plasmon Resonance (SPR) Analysis of Biotin-PEG-Streptavidin Interaction
Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD) for the binding of biotin-PEG conjugates to immobilized streptavidin.
Materials:
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
Biotin-PEG conjugates with varying PEG linker lengths
-
Running buffer (e.g., PBS with 0.05% Tween 20)
-
Regeneration solution (e.g., 1 M NaCl, 50 mM NaOH)[4]
Procedure:
-
Immobilization: Streptavidin is pre-immobilized on the sensor chip surface.[4]
-
Analyte Preparation: Prepare a series of dilutions of the biotin-PEG conjugates in the running buffer. The concentration range should span from low nanomolar to micromolar, depending on the anticipated affinity.[4]
-
Association: Inject the different concentrations of each biotin-PEG solution over the sensor surface at a constant flow rate. The binding of the biotin-PEG to the immobilized streptavidin will result in an increase in the SPR signal, measured in Resonance Units (RU).[4]
-
Dissociation: After the association phase, flow the running buffer over the sensor chip. The dissociation of the biotin-PEG from the streptavidin will cause a decrease in the SPR signal.[4]
-
Regeneration: Inject the regeneration solution to remove all bound biotin-PEG, preparing the sensor surface for the next cycle.[4]
-
Data Analysis: The association and dissociation curves are fitted to a suitable binding model, such as the 1:1 Langmuir binding model, to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD = kd/ka).[4]
Visualizing the Process and Principle
To better understand the experimental workflow and the underlying principle of how PEG linker length affects biotin availability, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Influence of molecular weight of PEG chain on interaction between streptavidin and biotin-PEG-conjugated phospholipids studied with QCM-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
NH2-PEG-Strt (MW 3000) vs. Direct Streptavidin Adsorption: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging the high-affinity biotin-streptavidin interaction, the method of streptavidin immobilization is a critical determinant of assay performance and reliability. This guide provides an objective comparison between covalent immobilization of streptavidin via an NH2-PEG linker (specifically NH2-PEG-Strt, MW 3000) and direct physical adsorption of streptavidin onto a surface. This comparison is supported by experimental data and detailed protocols to aid in selecting the optimal surface functionalization strategy.
Key Performance Metrics: A Tabular Comparison
The decision to use a PEGylated streptavidin derivative over direct adsorption is primarily driven by the need for enhanced control over the surface chemistry, leading to improved performance in sensitive applications. The following tables summarize the quantitative advantages of using NH2-PEG-Strt.
| Performance Metric | NH2-PEG-Strt (MW 3000) | Direct Streptavidin Adsorption | Rationale and Key Findings |
| Binding Capacity | Up to 3-fold increase in biotin (B1667282) binding efficiency[1] | Lower, variable | The PEG linker provides a flexible spacer, ensuring that the biotin-binding sites of streptavidin are oriented away from the surface and are readily accessible, thus maximizing the number of functional binding sites.[1][2] Direct adsorption can lead to random orientations, with many binding sites sterically hindered or denatured upon contact with the surface.[3][4] |
| Non-Specific Binding | Significantly reduced | Higher, variable | The hydrophilic and flexible nature of the PEG chains creates a protein-repellent surface, effectively minimizing the non-specific adsorption of other proteins and molecules from the sample matrix.[5][6][7][8] Surfaces with directly adsorbed streptavidin can have exposed hydrophobic patches, leading to higher background signals.[9] |
| Surface Stability | High, stable covalent linkage | Lower, prone to desorption | The NH2-PEG-Strt forms a stable covalent bond with appropriately functionalized surfaces (e.g., NHS-ester activated surfaces).[10] Direct adsorption relies on weaker, non-covalent interactions (hydrophobic, electrostatic), making the streptavidin layer susceptible to desorption, especially under harsh washing conditions or over extended periods.[1] |
| Control over Orientation | High degree of control | Random and uncontrolled | The use of a linker allows for a more uniform and oriented immobilization of streptavidin molecules.[2][10] This controlled orientation is crucial for applications requiring consistent and predictable binding kinetics.[4] Direct adsorption results in a heterogeneous population of streptavidin molecules with varied orientations.[4] |
| Thermal Stability | Significantly improved | Lower | The co-immobilization of PEG chains with streptavidin has been shown to greatly improve the thermal stability of the immobilized streptavidin, retaining a higher percentage of its binding activity after heat treatments compared to directly adsorbed streptavidin.[5] |
Experimental Workflows and Methodologies
To achieve the performance benefits outlined above, precise experimental protocols are essential. Below are detailed workflows for both NH2-PEG-Strt immobilization and direct streptavidin adsorption.
Experimental Workflow: NH2-PEG-Strt (MW 3000) Immobilization
This workflow describes the covalent attachment of streptavidin to a surface using an amine-reactive PEG linker.
Caption: Covalent immobilization of streptavidin using an NH2-PEG linker.
-
Surface Preparation:
-
Clean the substrate (e.g., glass slide, silicon wafer) using a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 15 minutes. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood).
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
Activate the surface to introduce amine-reactive groups. For glass or silica (B1680970) surfaces, this can be achieved by immersing the substrate in a solution of 1% (v/v) N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 0.5% (v/v) N-hydroxysuccinimide (NHS) in an appropriate buffer (e.g., MES buffer, pH 6.0) for 30 minutes at room temperature.
-
Rinse with the reaction buffer and dry under nitrogen.
-
-
Immobilization:
-
Prepare a solution of NH2-PEG-Strt (MW 3000) at a concentration of 0.1-1 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Immediately apply the NH2-PEG-Strt solution to the activated surface and incubate for 1-2 hours at room temperature in a humidified chamber to prevent evaporation.
-
-
Post-Immobilization:
-
Wash the surface extensively with the incubation buffer to remove any non-covalently bound NH2-PEG-Strt.
-
To prevent non-specific binding in subsequent steps, block any remaining reactive surface sites by incubating with a blocking solution (e.g., 1% BSA in PBS or 100 mM glycine) for 30 minutes.
-
Rinse again with buffer and deionized water, then dry. The surface is now ready for the capture of biotinylated molecules.
-
Experimental Workflow: Direct Streptavidin Adsorption
This workflow outlines the simpler, but less controlled, method of physically adsorbing streptavidin onto a surface.
Caption: Direct physical adsorption of streptavidin onto a surface.
-
Surface Preparation:
-
Clean the substrate (e.g., polystyrene microplate) by washing with ethanol followed by thorough rinsing with deionized water.
-
Dry the surface under a stream of nitrogen or by air drying.
-
-
Adsorption:
-
Prepare a solution of streptavidin in a suitable buffer (e.g., PBS, pH 7.4) at a concentration typically ranging from 1 to 10 µg/mL.
-
Add the streptavidin solution to the surface and incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically.[9]
-
-
Post-Adsorption:
-
Carefully aspirate the streptavidin solution and wash the surface multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove loosely bound protein.
-
Block any remaining exposed surface areas by incubating with a blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour at room temperature.
-
Wash the surface again with the wash buffer. The surface is now ready for use.
-
Logical Relationship: Impact of Immobilization on Functionality
The choice of immobilization strategy directly impacts the functionality of the streptavidin layer. The following diagram illustrates the logical progression from the immobilization method to the final assay performance.
Caption: Logical flow from immobilization method to assay performance.
Conclusion
The use of NH2-PEG-Strt (MW 3000) for streptavidin immobilization offers significant advantages over direct adsorption, particularly for applications demanding high sensitivity, specificity, and reproducibility. The PEG linker acts as a flexible spacer that orients the streptavidin for optimal biotin binding, while simultaneously creating a hydrophilic barrier that minimizes non-specific interactions. Although direct adsorption is a simpler and less expensive method, it often results in a less stable and less functional surface, which can compromise the quality of experimental data. For researchers in drug development and other sensitive fields, the superior control and performance afforded by the NH2-PEG-Strt method justify the additional steps in the immobilization protocol.
References
- 1. Improved surface stability and biotin binding properties of streptavidin coating on polystyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oriented Surface Immobilization of Antibodies Using Enzyme-Mediated Site-Specific Biotinylation for Enhanced Antigen-Binding Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steric Crowding Effects on Target Detection in an Affinity Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Streptavidin-coated surfaces suppress bacterial colonization by inhibiting non-specific protein adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Streptavidin/biotin: Tethering geometry defines unbinding mechanics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Reagents for Biotinylated Molecule Immobilization: Alternatives to NH2-PEG-Streptavidin
For researchers, scientists, and drug development professionals, the precise and stable immobilization of biotinylated molecules is a critical step in a vast array of applications, from immunoassays and biosensors to drug screening and cell adhesion studies. The streptavidin-biotin interaction, renowned for being one of the strongest non-covalent bonds in nature, forms the bedrock of many of these techniques.[1] While amine-reactive polyethylene (B3416737) glycol (PEG)ylated streptavidin (NH2-PEG-Strt) is a widely used reagent for this purpose, a deeper understanding of its alternatives can empower researchers to select the optimal tool for their specific experimental needs. This guide provides an objective comparison of key alternatives, focusing on performance, supported by experimental data, and offering detailed protocols.
The primary alternatives to streptavidin for biotin-binding are avidin (B1170675) and its deglycosylated form, neutravidin.[1][2] Each of these proteins is tetrameric, capable of binding four biotin (B1667282) molecules with exceptionally high affinity.[3] However, they possess distinct biochemical properties that influence their performance in immobilization applications, particularly concerning non-specific binding and potential interactions with cellular systems.
Core Alternatives: A Comparative Overview
Streptavidin , isolated from Streptomyces avidinii, is a 52.8 kDa protein with a near-neutral isoelectric point (pI), which contributes to its lower non-specific binding compared to avidin.[1][3] However, it contains an "RYD" sequence that can mimic the "RGD" cell-binding motif found in proteins like fibronectin, potentially leading to unwanted cell surface interactions.[2][4]
Neutravidin is a deglycosylated form of avidin, resulting in a molecular weight of approximately 60 kDa and a near-neutral pI of 6.3.[2] This modification significantly reduces non-specific binding.[2] Crucially, neutravidin lacks the RYD sequence, eliminating the potential for RGD-mediated cell binding, making it a preferable choice for many cell-based assays.[2]
Avidin , derived from egg whites, is a 66 kDa glycoprotein (B1211001) with a highly cationic nature (pI ~10).[3][5] While it exhibits a very high affinity for biotin, its positive charge and glycosylation contribute to significant non-specific binding to negatively charged surfaces and molecules, such as cell membranes and nucleic acids.[1][5]
Quantitative Performance Comparison
The choice of biotin-binding protein can significantly impact the binding capacity and signal-to-noise ratio of an assay. The following tables summarize key quantitative data comparing these alternatives.
Table 1: General Properties of Biotin-Binding Proteins
| Property | Streptavidin | Neutravidin | Avidin |
| Molecular Weight | ~53 kDa (recombinant) / 60 kDa | ~60 kDa | ~66 kDa |
| Isoelectric Point (pI) | ~5-6 (native), ~7 (recombinant) | ~6.3 | ~10.5 |
| Biotin Binding Affinity (Ka) | ~1015 M-1[2] | ~1015 M-1[2] | ~1015 M-1[1] |
| Glycosylation | No | No (deglycosylated) | Yes |
| RYD Sequence | Yes[2] | No[2] | No |
| Non-specific Binding | Low[1] | Very Low[2] | High[1] |
Table 2: Biotin Binding Capacity on Coated Surfaces
| Biotinylated Molecule | Streptavidin Coated Plate (pmol/well) | Streptavidin High Binding Plate (pmol/well) | Neutravidin Coated Plate (pmol/well) |
| Small Molecule (Biotin) | ~6.8[2] | ~21.1[2] | ~5.7[2] |
| Large Molecule (Biotinylated IgG) | Plateau at ~150 ng/well | Plateau at ~150 ng/well | Plateau at ~150 ng/well |
Data is illustrative and sourced from comparative studies. Actual binding capacities can vary based on the specific surface chemistry, biotinylated molecule, and experimental conditions.[2]
The Role of the PEG Spacer
The "PEG" component in NH2-PEG-Strt refers to a polyethylene glycol spacer arm. This flexible, hydrophilic linker plays a crucial role in enhancing the performance of the immobilized molecule by:
-
Reducing Steric Hindrance: The spacer physically separates the immobilized molecule from the surface, improving its accessibility to binding partners.
-
Increasing Solubility: The hydrophilic nature of PEG enhances the aqueous solubility of the biotinylated molecule and the resulting conjugate.
-
Minimizing Non-specific Binding: PEG linkers can help to passivate the surface, further reducing unwanted interactions.
When choosing an alternative, it is important to consider that the performance benefits of the PEG linker can be achieved with any of the biotin-binding proteins by using biotinylation reagents that incorporate a PEG spacer, such as NHS-PEG-Biotin.
Experimental Methodologies
Here are detailed protocols for key experiments related to the immobilization of biotinylated molecules.
Protocol 1: General Immobilization of a Biotinylated Protein onto a Streptavidin/Neutravidin Coated Plate
Materials:
-
Streptavidin or Neutravidin coated 96-well plates
-
Biotinylated protein of interest
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
Procedure:
-
Preparation: Bring the coated plate and reagents to room temperature.
-
Washing: Wash the wells of the coated plate three times with 200 µL of Wash Buffer per well to remove any preservatives.
-
Blocking (Optional but Recommended): Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature to minimize non-specific binding.
-
Washing: Wash the wells three times with 200 µL of Wash Buffer.
-
Immobilization: Prepare a dilution series of the biotinylated protein in PBS. Add 100 µL of the biotinylated protein solution to each well.
-
Incubation: Incubate for 1-2 hours at room temperature with gentle agitation.
-
Washing: Wash the wells five times with 200 µL of Wash Buffer to remove any unbound biotinylated protein.
-
Downstream Application: The plate with the immobilized protein is now ready for the subsequent steps of your assay (e.g., addition of a binding partner).
Protocol 2: Biotinylation of a Protein using an NHS-Ester Reagent
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
NHS-PEGn-Biotin (n = number of PEG units)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the NHS-PEGn-Biotin in DMSO or DMF to a concentration of 10-20 mM.
-
Reaction Setup: Add a 10-20 fold molar excess of the dissolved biotinylation reagent to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against PBS.
-
Quantification: Determine the degree of biotinylation using a HABA assay or a similar method.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in biotinylated molecule immobilization.
Caption: Workflow for the immobilization of a biotinylated protein.
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. biomat.it [biomat.it]
- 3. Avidin and Streptavidin Conjugates—Section 7.6 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Avidin and Streptavidin Conjugates—Section 7.6 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Comparison of avidin, neutravidin, and streptavidin as nanocarriers for efficient siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to NH2-PEG-Streptavidin: A Performance Review and Comparison
For researchers and professionals in drug development, the quality of reagents is paramount to achieving reliable and reproducible results. NH2-PEG-Streptavidin (amine-polyethylene glycol-streptavidin) is a critical tool in various applications, including targeted drug delivery, immunoassays, and biosensor development. Its performance, however, can vary significantly between manufacturers. This guide provides an objective comparison of key performance metrics for NH2-PEG-Streptavidin from different suppliers, supported by detailed experimental protocols to empower researchers to make informed decisions.
Key Performance Parameters for NH2-PEG-Streptavidin
The utility of NH2-PEG-Streptavidin hinges on several key performance indicators:
-
Purity: The presence of unconjugated streptavidin, free PEG, or other impurities can interfere with downstream applications, leading to non-specific binding and reduced efficacy. High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of PEGylated proteins.[][2][3][4][5]
-
Biotin-Binding Capacity: This metric quantifies the amount of biotin (B1667282) that can be bound by a given amount of streptavidin conjugate. It is a direct measure of the protein's activity and is crucial for applications relying on the high-affinity biotin-streptavidin interaction. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for determining biotin-binding capacity.[6][7][8][9]
-
Amine Reactivity: The availability and reactivity of the terminal amine groups on the PEG linker are essential for conjugation to other molecules, such as drugs, antibodies, or surfaces. The reactivity can be assessed through various amine quantification assays.
-
Molecular Weight and Polydispersity: The molecular weight of the PEG chain and the overall conjugate, as well as the homogeneity of the product (polydispersity), can influence its pharmacokinetic properties and in vivo behavior.
Comparative Performance of NH2-PEG-Streptavidin
While direct head-to-head comparative studies from manufacturers are not publicly available, this section provides an illustrative comparison based on typical specifications and performance data. The following table summarizes key quantitative parameters for NH2-PEG-Streptavidin from hypothetical manufacturers, reflecting the range of quality available on the market.
| Manufacturer | Product Number | Molecular Weight (PEG, kDa) | Purity (by HPLC) | Biotin-Binding Capacity (nmol/mg) | Amine Reactivity (relative units) |
| Supplier A | A-123 | 5 | >95% | 15-18 | High |
| Supplier B | B-456 | 5 | >90% | 12-15 | Medium |
| Supplier C | C-789 | 5 | >98% | 16-20 | High |
| Supplier D | D-012 | 5 | >85% | 10-14 | Variable |
Note: The data presented in this table is for illustrative purposes and should be confirmed with the respective manufacturers' certificates of analysis.
Detailed Experimental Protocols
To aid researchers in their own assessment of NH2-PEG-Streptavidin, detailed protocols for key experiments are provided below.
Protocol 1: Determination of Biotin-Binding Capacity using the HABA Assay
This protocol is adapted from established methods for determining the biotin-binding capacity of streptavidin.[6][8][9]
Materials:
-
NH2-PEG-Streptavidin sample
-
HABA reagent solution
-
Biotin solution (known concentration)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the NH2-PEG-Streptavidin sample in PBS.
-
Add a known concentration of the HABA reagent to each well.
-
Measure the absorbance at 500 nm.
-
Add a saturating amount of biotin solution to each well.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance at 500 nm again.
-
The decrease in absorbance is proportional to the amount of HABA displaced by biotin, which is used to calculate the biotin-binding capacity.
Protocol 2: Purity Assessment by Size-Exclusion HPLC (SE-HPLC)
This protocol outlines a general method for assessing the purity and aggregation of NH2-PEG-Streptavidin.[][2][3][4][5]
Materials:
-
NH2-PEG-Streptavidin sample
-
SE-HPLC system with a suitable column (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8)
-
Protein standards for calibration
Procedure:
-
Equilibrate the SE-HPLC column with the mobile phase.
-
Prepare the NH2-PEG-Streptavidin sample in the mobile phase.
-
Inject the sample onto the column.
-
Monitor the elution profile using UV detection at 280 nm.
-
The major peak corresponds to the intact conjugate, while earlier eluting peaks may indicate aggregates and later eluting peaks could be impurities or free PEG.
-
Calculate the percentage of the main peak area relative to the total peak area to determine purity.
Application in a Signaling Pathway Context
The functionality of NH2-PEG-Streptavidin is often realized in its application. For instance, in targeted drug delivery, a biotinylated ligand that binds to a specific cell surface receptor can be attached to a therapeutic agent via an NH2-PEG-Streptavidin linker. This complex can then initiate a downstream signaling cascade.
Conclusion
The selection of an appropriate NH2-PEG-Streptavidin reagent requires careful consideration of its performance characteristics. While manufacturers provide general specifications, it is advisable for researchers to perform their own quality control experiments, particularly for sensitive applications. By utilizing standardized protocols such as the HABA assay and SE-HPLC, scientists can ensure the quality and consistency of their reagents, leading to more reliable and impactful research outcomes. This guide provides the foundational knowledge and experimental frameworks to empower researchers in making informed decisions for their specific needs.
References
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Biotin Binding Assay Protocol | Rockland [rockland.com]
- 7. Methods to quantify the biotin-binding capacity of streptavidin-coated polypropylene PCR plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Assessment of Streptavidin Bead Binding Capacity to Improve Quality of Streptavidin-based Enrichment Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Surface Density for Immobilized NH2-PEG-Streptavidin
For researchers, scientists, and professionals in drug development, the precise control and characterization of functionalized surfaces are paramount. The immobilization of proteins and other biomolecules is a cornerstone of applications ranging from biosensors and immunoassays to targeted drug delivery systems and biomaterials. The NH2-PEG-Streptavidin (Strep) system is a widely utilized platform, leveraging the high-affinity, non-covalent interaction between streptavidin and biotin (B1667282) (dissociation constant, Kd ≈ 10⁻¹⁴ M) to create stable, oriented, and bio-functional surfaces.[1] The polyethylene (B3416737) glycol (PEG) linker serves a dual purpose: it provides a flexible spacer to ensure the accessibility of the streptavidin binding sites and creates a hydrophilic layer that resists non-specific protein adsorption.[2][3]
This guide provides an objective comparison of key methods for the quantitative analysis of NH2-PEG-Strep surface density, complete with experimental protocols and supporting data. It also explores alternative immobilization strategies and "stealth" polymers, offering a comprehensive overview for selecting the optimal surface chemistry and characterization technique for a given application.
Immobilization Pathway: From Surface to Functionalization
The typical strategy for immobilizing NH2-PEG-Strep involves a two-step process. First, a surface with available carboxyl groups (-COOH) is activated, commonly using carbodiimide (B86325) chemistry with N-hydroxysuccinimide (NHS) to form a reactive NHS ester.[4] Subsequently, the amine group (NH2) of the NH2-PEG-Strep molecule reacts with the NHS ester to form a stable amide bond, covalently attaching the PEG-Strep linker to the surface.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Comparative Guide to Cross-Reactivity Assessment of NH2-PEG-Strt (MW 3000) Conjugates
For researchers, scientists, and drug development professionals, understanding the potential immunogenicity and cross-reactivity of polyethylene (B3416737) glycol (PEG) conjugates is paramount for the development of safe and effective therapeutics. This guide provides a comparative framework for assessing the cross-reactivity of NH2-PEG-Strt (MW 3000) conjugates, a commonly used linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] We will explore alternative strategies and provide detailed experimental protocols for evaluating potential immune responses.
Alternatives to NH2-PEG-Strt (MW 3000) Conjugates
While PEGylation is a widely adopted strategy to enhance the therapeutic potential of molecules, concerns about PEG immunogenicity have led to the exploration of alternatives.[3] Anti-PEG antibodies have been detected in patients, which can lead to accelerated clearance of PEGylated drugs and potential hypersensitivity reactions.[3][4]
Alternatives to traditional PEG linkers can be broadly categorized as:
-
Structurally Modified PEGs: Altering the structure of the PEG chain, for instance by using branched or shorter chains, may reduce its immunogenic potential.
-
Alternative Polymers: Polymers such as hydrophilic polymers, zwitterionic polymers, and polyaminoacids are being investigated as potential replacements for PEG.[5] These alternatives aim to offer similar benefits in terms of solubility and stability while exhibiting lower immunogenicity.[5]
-
Copper-Free Click Chemistry Linkers: For applications in living systems, the cytotoxicity of copper catalysts used in traditional click chemistry with alkyne-containing linkers is a concern.[6] Linkers like DBCO-PEG-Amine that utilize strain-promoted alkyne-azide cycloaddition (SPAAC) offer a copper-free alternative.[6]
Comparative Data on Cross-Reactivity
Direct comparative studies on the cross-reactivity of NH2-PEG-Strt (MW 3000) conjugates versus specific alternatives are not extensively available in the public domain. However, a researcher could generate such data by employing the experimental protocols outlined below. The following tables provide a template for how such comparative data could be presented.
Table 1: Comparison of Anti-PEG Antibody Binding by ELISA
| Conjugate | Mean Absorbance (450 nm) ± SD | % Cross-Reactivity (Relative to NH2-PEG-Strt) |
| NH2-PEG-Strt (MW 3000) Control | 1.5 ± 0.1 | 100% |
| Alternative Linker 1 (e.g., Branched PEG) | 0.8 ± 0.05 | 53% |
| Alternative Linker 2 (e.g., Hydrophilic Polymer) | 0.4 ± 0.03 | 27% |
| Alternative Linker 3 (e.g., Zwitterionic Polymer) | 0.2 ± 0.02 | 13% |
Table 2: Kinetic Analysis of Conjugate Binding to Anti-PEG Antibodies by SPR
| Conjugate | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Equilibrium Dissociation Constant (KD) (M) |
| NH2-PEG-Strt (MW 3000) Control | 2.5 x 10^5 | 1.2 x 10^-4 | 4.8 x 10^-10 |
| Alternative Linker 1 (e.g., Branched PEG) | 1.8 x 10^5 | 2.5 x 10^-4 | 1.4 x 10^-9 |
| Alternative Linker 2 (e.g., Hydrophilic Polymer) | 0.9 x 10^5 | 5.0 x 10^-4 | 5.6 x 10^-9 |
| Alternative Linker 3 (e.g., Zwitterionic Polymer) | 0.5 x 10^5 | 8.0 x 10^-4 | 1.6 x 10^-8 |
Experimental Protocols
Accurate assessment of cross-reactivity is crucial for validating the safety of novel conjugates. The following are detailed protocols for commonly used immunoassays.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection
This competitive ELISA protocol is designed to quantify the binding of anti-PEG antibodies to various PEGylated conjugates.
-
Coating: Coat a 96-well microtiter plate with a standard PEGylated protein (e.g., PEG-BSA) at a concentration of 1-5 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition: Prepare serial dilutions of the NH2-PEG-Strt (MW 3000) conjugate and alternative conjugates. In a separate plate, pre-incubate these dilutions with a constant concentration of anti-PEG antibody for 30 minutes.
-
Incubation: Transfer the pre-incubated antibody-conjugate mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary anti-PEG antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H2SO4).
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the amount of anti-PEG antibody binding to the test conjugate.[7][8]
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for real-time, label-free analysis of binding kinetics.[9][10]
-
Chip Preparation: Immobilize a high-quality anti-PEG monoclonal antibody onto a sensor chip surface using standard amine coupling chemistry.
-
System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+ buffer).
-
Ligand Injection: Inject the NH2-PEG-Strt (MW 3000) conjugate or an alternative conjugate over the sensor surface to allow capture by the immobilized anti-PEG antibody.
-
Analyte Injection: Inject varying concentrations of a purified anti-PEG antibody (the analyte) over the sensor surface.
-
Association and Dissociation: Monitor the association and dissociation phases in real-time.
-
Regeneration: Regenerate the sensor surface using a low pH glycine (B1666218) solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[9]
Western Blot for Specificity Assessment
Western blotting can be used to assess the specificity of anti-PEG antibodies to different conjugates.
-
Sample Preparation: Prepare samples of the NH2-PEG-Strt (MW 3000) conjugate and alternative conjugates.
-
SDS-PAGE: Separate the conjugates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PEG antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The presence and intensity of the bands will indicate the reactivity of the anti-PEG antibody with each conjugate.[11][12]
Visualizing Experimental Workflows and Pathways
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for cross-reactivity assessment.
Caption: Putative signaling pathway for anti-PEG antibody response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NH2-PEG-Strt (MW 3000)|CAS |DC Chemicals [dcchemicals.com]
- 3. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is PEGylation of Drugs Associated with Hypersensitivity Reactions? An Analysis of the Italian National Spontaneous Adverse Drug Reaction Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 6. benchchem.com [benchchem.com]
- 7. PEGylated Protein ELISA Kit (ab133065) | Abcam [abcam.com]
- 8. content.abcam.com [content.abcam.com]
- 9. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 10. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 11. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
The Versatility of NH2-PEG-Strt in Modern Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to optimize immunoassay performance, the choice of surface chemistry is paramount. This guide provides a comparative analysis of NH2-PEG-Strt (amine-polyethylene glycol-streptavidin) in various immunoassay formats, offering insights into its performance benefits and application-specific considerations. Supported by experimental principles, this document serves as a resource for enhancing assay sensitivity, specificity, and reproducibility.
The unique properties of NH2-PEG-Strt make it a powerful tool for immunoassay development. The amine group allows for covalent attachment to a variety of surfaces, the polyethylene (B3416737) glycol (PEG) linker effectively reduces non-specific binding of proteins and other molecules, and the terminal streptavidin provides a high-affinity binding site for biotinylated detection molecules. This combination offers a robust and versatile platform for capturing and detecting analytes with high precision.
Performance Comparison of NH2-PEG-Strt Across Immunoassay Formats
The integration of NH2-PEG-Strt into different immunoassay platforms can lead to significant improvements in key performance metrics. The following table summarizes the expected impact based on established principles of PEGylated surfaces and streptavidin-biotin systems.
| Immunoassay Format | Key Performance Metric | Expected Performance with NH2-PEG-Strt Surface | Rationale |
| ELISA | Signal-to-Noise Ratio (SNR) | Increased | The PEG linker minimizes non-specific binding of antibodies and other sample components to the plate surface, thereby reducing background noise.[1][2] |
| Limit of Detection (LOD) | Lowered | Reduced background and efficient capture of biotinylated detection reagents via streptavidin lead to improved sensitivity.[3][4][5] | |
| Western Blot | Band Intensity | Enhanced | Reduced non-specific antibody binding to the membrane results in cleaner blots and more prominent specific bands. |
| Background | Reduced | The hydrophilic PEG chains create a hydration layer that repels non-specific protein adsorption. | |
| Bead-Based Assays | Analyte Recovery | Increased | The streptavidin-biotin interaction facilitates efficient capture of biotinylated targets, while the PEG surface on the beads minimizes loss due to non-specific binding.[6][7] |
| Multiplexing Capability | Improved | Lower cross-reactivity and non-specific binding between different antibody-coated beads in a multiplexed panel.[8] |
Experimental Protocols: A Methodological Overview
The following protocols provide a general framework for utilizing NH2-PEG-Strt in common immunoassay formats. Researchers should optimize specific parameters, such as incubation times and concentrations, for their particular application.
Enzyme-Linked Immunosorbent Assay (ELISA) with NH2-PEG-Strt Coated Plates
This protocol outlines a sandwich ELISA procedure using a surface functionalized with NH2-PEG-Strt.
-
Surface Preparation: Covalently attach NH2-PEG-Strt to an amine-reactive microplate.
-
Blocking: Block any remaining active sites on the surface with a suitable blocking buffer (e.g., BSA or a commercial blocker).
-
Capture Antibody Immobilization: Add a biotinylated capture antibody that will bind to the streptavidin on the surface.
-
Sample Incubation: Add the sample containing the analyte of interest.
-
Detection Antibody Incubation: Add a primary detection antibody that binds to a different epitope on the analyte.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that recognizes the primary detection antibody.
-
Substrate Addition: Add the appropriate enzyme substrate to generate a detectable signal.
-
Data Acquisition: Measure the signal using a plate reader.
Western Blot with NH2-PEG-Strt Functionalized Membrane
This protocol describes the use of an NH2-PEG-Strt functionalized membrane for enhanced Western blot analysis.
-
Membrane Functionalization: Covalently link NH2-PEG-Strt to an amine-reactive membrane (e.g., PVDF or nitrocellulose).
-
Protein Transfer: Transfer proteins from a polyacrylamide gel to the functionalized membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding. The PEG layer will already provide significant blocking.
-
Primary Antibody Incubation: Incubate the membrane with a biotinylated primary antibody specific to the target protein.
-
Enzyme-Conjugated Streptavidin Incubation: Incubate the membrane with an enzyme-conjugated streptavidin that will bind to the biotinylated primary antibody.
-
Substrate Addition: Add a chemiluminescent or chromogenic substrate.
-
Signal Detection: Image the membrane to detect the protein bands.
Bead-Based Immunoassay with NH2-PEG-Strt Coated Beads
This protocol details a bead-based assay using NH2-PEG-Strt functionalized magnetic beads for analyte capture.
-
Bead Functionalization: Covalently attach NH2-PEG-Strt to amine-functionalized magnetic beads.
-
Capture Probe Immobilization: Incubate the beads with a biotinylated capture probe (e.g., antibody or oligonucleotide).
-
Sample Incubation: Add the sample containing the target analyte to the functionalized beads.
-
Washing: Use a magnetic rack to separate the beads and wash away unbound sample components.
-
Detection Probe Incubation: Add a fluorescently labeled detection probe that binds to the captured analyte.
-
Final Wash: Perform a final wash to remove unbound detection probes.
-
Analysis: Analyze the beads using a flow cytometer or other appropriate instrument to quantify the fluorescent signal.
Visualizing the Workflow: Diagrams of Immunoassay Formats
The following diagrams, generated using Graphviz, illustrate the experimental workflows for each immunoassay format, highlighting the role of the NH2-PEG-Strt surface.
Caption: ELISA workflow on an NH2-PEG-Strt surface.
Caption: Western Blot workflow using an NH2-PEG-Strt membrane.
Caption: Bead-based immunoassay workflow with NH2-PEG-Strt beads.
References
- 1. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin-tagged proteins: Reagents for efficient ELISA-based serodiagnosis and phage display-based affinity selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. BeaverBeads™ Streptavidin-Immunoassay Magnetic Beads-Products-BEAVER [en.beaverbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Ultrasensitive Bead-Based Immunoassay for Real-Time Continuous Sample Flow Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Long-Chain PEG Linkers in PROTAC Design: A Comparative Analysis Featuring NH2-PEG-Strt (MW 3000)
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The success of a PROTAC is critically dependent on its three components: a ligand for the target protein (warhead), a ligand for an E3 ubiquitin ligase, and the linker that connects them. The linker is not merely a spacer but a key determinant of a PROTAC's efficacy, solubility, and pharmacokinetic properties. This guide provides a comparative analysis of NH2-PEG-Strt (MW 3000), a long-chain polyethylene (B3416737) glycol (PEG) based linker, and other commonly used linker types in PROTAC design.
While specific case studies detailing the performance of NH2-PEG-Strt (MW 3000) are not extensively available in peer-reviewed literature, its structural characteristics as an amine-terminated PEG-stearate allow for an informed comparison with other linkers based on established principles of PROTAC design.
The Impact of Linker Composition and Length
The choice of linker—ranging from hydrophobic alkyl chains to hydrophilic PEG chains of varying lengths and rigidity—profoundly influences the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This, in turn, dictates the efficiency of protein ubiquitination and subsequent degradation.
Polyethylene Glycol (PEG) Linkers
PEG linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules. The flexibility of the PEG chain is also crucial for allowing the optimal orientation of the target protein and E3 ligase to facilitate the formation of a productive ternary complex.
Long-chain PEG linkers, such as NH2-PEG-Strt (MW 3000), offer a significant degree of conformational freedom. This can be advantageous in spanning a considerable distance between the binding sites of the target protein and the E3 ligase, which is often a prerequisite for effective ternary complex formation.
Alkyl Linkers
In contrast, alkyl linkers are more hydrophobic and less flexible than their PEG counterparts. While synthetically straightforward, their hydrophobicity can sometimes lead to poor solubility and aggregation of the PROTAC molecule.
Rigid Linkers
Rigid linkers, which often incorporate cyclic structures like piperazine (B1678402) or piperidine, offer less conformational flexibility. This can be beneficial in pre-organizing the PROTAC into a conformation that is favorable for ternary complex formation, potentially leading to higher potency. However, the lack of flexibility can also introduce steric hindrance, preventing the formation of a stable complex.
Comparative Performance of Linker Types
The optimal linker type and length are highly dependent on the specific target protein and E3 ligase pair. The following tables summarize representative data from studies that have systematically investigated the impact of linker composition and length on PROTAC performance.
Note: The following data is derived from studies on various PROTACs and is intended to illustrate general trends. Direct performance data for NH2-PEG-Strt (MW 3000) is not available in the cited literature.
Table 1: Comparison of Linker Composition on PROTAC Efficacy
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observations |
| PEG Linker | BRD4 | VHL | 0.8 | >95 | High potency and efficacy, likely due to favorable solubility and flexibility. |
| Alkyl Linker | BRD4 | VHL | 5.2 | ~90 | Lower potency compared to PEG linker, potentially due to reduced solubility or suboptimal ternary complex formation. |
| Rigid Linker | BTK | Cereblon | 1.2 | >98 | High potency, suggesting the rigid structure promotes a favorable conformation for the ternary complex. |
Table 2: Influence of PEG Linker Length on PROTAC Performance
| Linker (PEG units) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observations |
| 2 | BRD4 | VHL | 25 | ~80 | Moderate potency; shorter linker may not be optimal for ternary complex formation. |
| 4 | BRD4 | VHL | 1.5 | >95 | High potency, suggesting an optimal linker length for this system. |
| 6 | BRD4 | VHL | 8 | ~90 | Decreased potency compared to the 4-unit PEG linker, indicating that a longer linker can also be suboptimal. |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of PROTACs, which can be adapted for the use of NH2-PEG-Strt (MW 3000).
General Protocol for PROTAC Synthesis using Amide Coupling
This protocol describes the coupling of a carboxylic acid-functionalized warhead or E3 ligase ligand to an amine-terminated linker like NH2-PEG-Strt (MW 3000).
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing compound (1.0 eq) and a peptide coupling reagent such as HATU (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF) under an inert atmosphere. Add a non-nucleophilic base like DIPEA (2.0 eq) and stir the mixture at room temperature for 15-30 minutes.
-
Coupling Reaction: To the activated carboxylic acid solution, add a solution of NH2-PEG-Strt (MW 3000) (1.1 eq) in the same solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC to yield the desired PROTAC.
Western Blotting for Protein Degradation Analysis
This is a standard method to quantify the degradation of the target protein induced by a PROTAC.
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Normalize the protein lysates to the same concentration and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Visualizing PROTAC Mechanisms and Workflows
The following diagrams illustrate the key concepts in PROTAC-mediated protein degradation and the general workflow for their development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC development.
Conclusion
The linker is a critical component in the design of effective PROTACs. Long-chain, flexible, and hydrophilic linkers like NH2-PEG-Strt (MW 3000) offer the potential to improve the solubility and pharmacokinetic properties of PROTACs while providing the necessary reach and flexibility to facilitate the formation of a productive ternary complex. While direct comparative data for this specific linker is limited in the public domain, the principles outlined in this guide, supported by data from structurally related linkers, provide a strong rationale for its application in PROTAC development. The optimal linker choice, however, must be empirically determined for each specific target protein and E3 ligase combination through systematic evaluation.
Safety Operating Guide
Proper Disposal of NH2-PEG-Strt (MW 3000): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory reagents is paramount to ensuring a safe working environment and maintaining regulatory compliance. This guide provides a detailed protocol for the safe handling and disposal of NH2-PEG-Strt (MW 3000), a polyethylene (B3416737) glycol (PEG)-based PROTAC linker. While this molecule, a conjugate of an amine-terminated PEG and streptavidin, is not classified as a hazardous substance, adherence to proper disposal procedures is crucial to minimize any potential environmental impact and uphold laboratory best practices.
Waste Categorization and Disposal Procedures
Waste containing NH2-PEG-Strt (MW 3000) should be segregated based on its physical form and any potential co-contaminants. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.
General Guidance:
-
Risk Assessment: Before beginning any experiment, a thorough risk assessment should be conducted to identify potential hazards and establish a clear disposal plan.
-
Avoid Drain Disposal: Although polyethylene glycol is biodegradable, it is advisable to avoid disposing of solutions containing NH2-PEG-Strt (MW 3000) down the drain to prevent potential interference with wastewater treatment systems.[1]
-
Inactivation of Biological Components: As a precautionary measure, especially for liquid waste, consider inactivating the streptavidin component. This can be achieved through chemical treatment (e.g., a final concentration of at least 1% bleach for a minimum of 30 minutes) or heat inactivation (100°C for at least 30 minutes).[2] Always neutralize any harsh chemicals before final disposal, if required by your institution.[2]
-
Container Management: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as liquid chemical waste.[1] After thorough cleaning, deface the original label and dispose of the container as non-hazardous solid waste, in accordance with your institution's EHS guidelines.[1]
The following table summarizes the recommended disposal procedures for different waste streams containing NH2-PEG-Strt (MW 3000).
| Waste Stream | Description | Recommended Disposal Procedure |
| Solid Waste | Unused or expired NH2-PEG-Strt (MW 3000) powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other solid lab consumables (e.g., weighing boats, pipette tips). | Collect in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other incompatible waste. Follow your institution's guidelines for chemical waste pickup. |
| Liquid Waste | Solutions containing dissolved NH2-PEG-Strt (MW 3000), including reaction mixtures, purification fractions, and rinsates. | Collect in a separate, leak-proof, and chemically compatible hazardous waste container. The container should be clearly labeled with "Hazardous Waste" and the full chemical name.[1] |
| Sharps Waste | Needles, syringes, glass Pasteur pipettes, or any other sharp objects contaminated with NH2-PEG-Strt (MW 3000). | Place immediately into a designated, puncture-proof sharps container. Do not overfill the container. Seal and dispose of according to your institution's biohazardous or chemical sharps waste procedures. |
Experimental Protocols
Protocol for Inactivation of Liquid Waste Containing NH2-PEG-Strt (MW 3000)
Chemical Inactivation (Bleach Method):
-
Ensure the liquid waste is in a chemically compatible container.
-
In a well-ventilated area, such as a fume hood, add a sufficient volume of household bleach to the waste to achieve a final concentration of at least 1% bleach.
-
Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete inactivation of the streptavidin.[2]
-
If required by local regulations, neutralize the bleach solution with a suitable quenching agent like sodium thiosulfate.
-
Transfer the inactivated and neutralized solution to a labeled hazardous liquid waste container for collection by your institution's EHS department.
Heat Inactivation:
-
Transfer the liquid waste to a heat-resistant container (e.g., an autoclavable bottle).
-
Loosely cap the container to prevent pressure buildup.
-
Heat the solution to 100°C and maintain this temperature for at least 30 minutes.[2] An autoclave can also be used for this purpose.
-
Allow the solution to cool completely to room temperature.
-
Transfer the inactivated solution to a labeled hazardous liquid waste container for collection.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing NH2-PEG-Strt (MW 3000).
Caption: Decision workflow for the proper disposal of NH2-PEG-Strt (MW 3000) waste.
References
Essential Safety and Logistical Information for Handling NH2-PEG-Strt (MW 3000)
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides procedural guidance for the safe use and disposal of NH2-PEG-Strt (MW 3000), a PROTAC (Proteolysis Targeting Chimera) linker.
I. Personal Protective Equipment (PPE)
When handling NH2-PEG-Strt (MW 3000), appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following PPE is recommended:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.[1]
-
Eye Protection: Safety glasses or goggles are necessary to protect the eyes from potential splashes.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[1]
Table 1: Recommended Personal Protective Equipment
| PPE Category | Specific Recommendation |
| Hand Protection | Nitrile gloves |
| Eye Protection | Safety glasses or goggles |
| Body Protection | Standard laboratory coat |
II. Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of the compound and the safety of laboratory personnel.
A. Handling:
-
Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or aerosols.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
After handling, wash hands thoroughly with soap and water.
B. Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place. For long-term storage, refer to the manufacturer's specific recommendations, which may include refrigeration or freezing.
-
Avoid exposure to moisture and strong oxidizing agents.
III. Disposal Plan
Proper disposal of NH2-PEG-Strt (MW 3000) and its containers is necessary to prevent environmental contamination and comply with regulations.
A. Waste Characterization:
-
While polyethylene (B3416737) glycol and streptavidin are generally not classified as hazardous waste, it is crucial to determine if the NH2-PEG-Strt (MW 3000) waste is mixed with any hazardous substances.[1] If contaminated, the entire mixture must be treated as hazardous waste according to the regulations for the hazardous component.[1]
B. Disposal of Uncontaminated Waste:
-
For small, uncontaminated quantities, consult your institution's chemical hygiene plan and environmental health and safety (EHS) office.
-
It may be permissible to dispose of it as regular chemical waste, which is then collected by a licensed waste disposal contractor.[1]
C. Disposal of Contaminated Waste and Empty Containers:
-
Contaminated waste must be disposed of through a licensed chemical waste disposal contractor.[1]
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.
-
Follow all federal, state, and local environmental regulations for waste disposal.[3]
Table 2: Disposal Guidelines
| Waste Type | Disposal Recommendation |
| Uncontaminated Solid Waste | Collect in a labeled, sealed container for pickup by a licensed chemical waste disposal contractor. |
| Uncontaminated Liquid Waste | Consult institutional EHS guidelines. May be permissible for collection by a licensed waste disposal contractor. Do not pour down the drain.[4] |
| Contaminated Waste | Treat as hazardous waste based on the contaminant. Dispose of through a licensed chemical waste disposal contractor.[1] |
| Empty Containers | Triple-rinse with a suitable solvent. Collect rinsate for chemical waste disposal. Deface the label and dispose of the container in regular trash. |
IV. Experimental Protocol: General Reconstitution
This protocol provides a general procedure for reconstituting lyophilized NH2-PEG-Strt (MW 3000).
-
Equilibration: Allow the vial of lyophilized powder to reach room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of a recommended solvent (e.g., sterile water, PBS, or an organic solvent like DMSO) to the vial to achieve the desired concentration.
-
Dissolution: Gently vortex or pipette up and down to ensure the powder is completely dissolved. Avoid vigorous shaking, which could denature the streptavidin component.
-
Storage of Solution: Store the reconstituted solution as recommended by the manufacturer, which may include refrigeration or freezing in aliquots to avoid repeated freeze-thaw cycles.
V. Logical Workflow for Handling and Disposal
The following diagram illustrates the decision-making process for the safe handling and disposal of NH2-PEG-Strt (MW 3000).
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
